2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
4-(cyclohexen-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHYRZWVACIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506270 | |
| Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-75-7 | |
| Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine (CAS No. 1747-75-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, also known as 4-(cyclohex-1-en-1-yl)aniline. This document details its physicochemical properties, a validated synthesis protocol, and a thorough spectroscopic characterization. Furthermore, it explores the potential applications of this molecule within the broader context of medicinal chemistry, drawing parallels with structurally related compounds that have demonstrated significant biological activity. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery and development, as well as in other areas of chemical research.
Introduction
This compound is a biphenyl derivative characterized by a partially saturated cyclohexene ring linked to an aniline moiety. The structural motif of an aniline connected to a lipophilic carbocyclic group is a recurring feature in a multitude of biologically active molecules. Aniline and its derivatives are well-established pharmacophores, particularly in the development of kinase inhibitors and other targeted therapies[1]. The biphenyl scaffold itself is prevalent in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties[2][3][4][5][6].
The incorporation of a cyclohexenyl group introduces a unique combination of rigidity and conformational flexibility, which can be advantageous for optimizing interactions with biological targets. This guide aims to provide a detailed technical foundation for the synthesis, characterization, and potential exploration of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 1747-75-7 | N/A |
| IUPAC Name | 4-(cyclohex-1-en-1-yl)aniline | N/A |
| Molecular Formula | C₁₂H₁₅N | N/A |
| Molecular Weight | 173.26 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Purity | >95% (commercially available) | N/A |
| LogP | 2.99 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 1 | N/A |
Synthesis and Mechanism
The synthesis of this compound can be reliably achieved through the acid-catalyzed condensation of cyclohexanone and aniline. This reaction proceeds via the formation of an enamine intermediate, a well-established method for the formation of α,β-unsaturated amines.
Reaction Mechanism
The formation of the enamine involves a two-stage, reversible, acid-catalyzed process:
-
Formation of a Carbinolamine: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclohexanone. A subsequent proton transfer leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration to the Enamine: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The elimination of water results in the formation of an iminium ion, which is then deprotonated at the α-carbon to yield the stable enamine product.
Figure 1: Reaction mechanism for the synthesis of 4-(cyclohex-1-en-1-yl)aniline.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of enamines from cyclohexanone and secondary amines, and is expected to provide the desired product in good yield.
Materials:
-
Cyclohexanone (1.0 eq)
-
Aniline (1.2 eq)
-
p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)
-
Toluene (solvent)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, aniline, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the equilibrium towards the formation of the enamine.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually after 4-5 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a liquid or low-melting solid.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The following sections detail the expected spectral data based on the structure of 4-(cyclohex-1-en-1-yl)aniline and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the vinylic proton of the cyclohexene ring, and the aliphatic protons of the cyclohexene ring.
-
Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' system of the para-substituted aniline ring.
-
Vinylic Proton: A multiplet or broad singlet around δ 5.5-6.0 ppm.
-
Amino Protons: A broad singlet, the chemical shift of which will be concentration-dependent, typically in the range of δ 3.5-4.5 ppm.
-
Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-2.5 ppm) corresponding to the methylene protons of the cyclohexene ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will be deshielded, while the ortho and para carbons will be shielded.
-
Vinylic Carbons: Two signals in the olefinic region (δ 120-140 ppm).
-
Aliphatic Carbons: Signals for the four sp³-hybridized carbons of the cyclohexene ring in the range of δ 20-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350-3450 | Two bands for a primary amine (symmetric and asymmetric) |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong, sharp peaks |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to strong bands |
| C=C Stretch (Vinylic) | ~1650 | Medium intensity |
| N-H Bend | 1580-1650 | Medium intensity |
| C-N Stretch | 1250-1350 | Medium intensity |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules and the formation of stable carbocations. Key fragments could arise from cleavage of the cyclohexene ring or the bond connecting the two rings.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest significant potential for applications in drug discovery.
Figure 2: Potential therapeutic applications based on structural motifs.
-
Kinase Inhibitors: The 4-anilino-quinazoline and -pyrimidine scaffolds are cornerstones in the development of numerous kinase inhibitors approved for cancer therapy. The aniline moiety of the title compound serves as a key building block that can be further elaborated to target the ATP-binding site of various kinases.
-
Central Nervous System (CNS) Active Agents: The arylcyclohexylamine skeleton is a well-known pharmacophore in CNS drug discovery, with compounds like ketamine and phencyclidine being prominent examples. The lipophilic cyclohexene ring can facilitate blood-brain barrier penetration, making this scaffold attractive for developing ligands for CNS receptors and transporters.
-
Anti-inflammatory Agents: Many biphenyl derivatives exhibit anti-inflammatory properties. The conformational flexibility of the tetrahydro-biphenyl core could allow for optimal binding to enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
Safety and Handling
Based on the available safety data for this compound and its structural analogs, the following precautions should be observed:
-
Hazard Statements: Harmful if swallowed. May cause skin and eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a molecule with significant untapped potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric elements make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides the essential information required for researchers to confidently synthesize, characterize, and explore the applications of this versatile compound. Further investigation into its biological activity is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
References
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 8(5), 614-633.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, (2023).
- Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, (2019).
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, (2021).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, (2025).
- Hünig, S., Lücke, E., & Brenninger, W. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 34.
- Maeda, Y., et al. (2011). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. The Journal of Organic Chemistry, 76(17), 7076-7086.
-
SpectraBase. (n.d.). (4-Cyclohex-2-en-1-ylphenyl)amine. Retrieved from [Link]
-
SpectraBase. (n.d.). (4-Cyclohex-2-en-1-ylphenyl)amine. Retrieved from [Link]
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, (2019).
Sources
A Technical Guide to 4-(cyclohex-1-en-1-yl)aniline: Synthesis, Characterization, and Medicinal Chemistry Potential
An in-depth technical guide on the core properties of 4-(cyclohex-1-en-1-yl)aniline.
Abstract: 4-(cyclohex-1-en-1-yl)aniline is a bifunctional organic molecule that incorporates a reactive aniline core and a lipophilic cyclohexene moiety. This unique structural combination makes it a compelling building block for drug discovery and materials science. The aniline group is a well-established pharmacophore, crucial for the activity of numerous pharmaceuticals, particularly kinase inhibitors.[1] The partially unsaturated cyclohexenyl group offers a distinct conformational and lipophilic profile compared to a simple alkyl or phenyl substituent, potentially influencing critical drug-like properties such as solubility, metabolic stability, and target binding. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, a robust synthetic methodology, and the prospective applications of 4-(cyclohex-1-en-1-yl)aniline for researchers in medicinal chemistry and organic synthesis.
Physicochemical and Structural Properties
The molecule's structure, featuring a nucleophilic aromatic amine directly conjugated with a cyclohexene ring, dictates its chemical behavior and physical properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its constituent functional groups.
Table 1: Physicochemical Properties of 4-(cyclohex-1-en-1-yl)aniline
| Property | Value (Estimated) | Rationale & Significance |
| IUPAC Name | 4-(cyclohex-1-en-1-yl)aniline | - |
| Molecular Formula | C₁₂H₁₅N | Derived from structural analysis. |
| Molecular Weight | 173.25 g/mol | Important for stoichiometric calculations in synthesis and characterization.[2] |
| Appearance | Colorless to pale yellow/brown oil | Typical appearance for aniline derivatives, which can darken upon exposure to air and light due to oxidation.[3][4] |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar amine group capable of hydrogen bonding. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF). Slightly soluble in water. | The aniline moiety provides some polarity, but the hydrocarbon framework (C12) dominates, leading to good solubility in organic media.[4] |
| XLogP3 | ~3.3 | This value indicates moderate lipophilicity, a key parameter in drug design for cell membrane permeability.[2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (from -NH₂) | The nitrogen lone pair can act as a hydrogen bond acceptor. |
Spectroscopic Characterization Profile
Unambiguous identification of 4-(cyclohex-1-en-1-yl)aniline relies on a combination of spectroscopic techniques. The expected spectral data are outlined below, providing a benchmark for researchers synthesizing this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (δ 6.7-7.2 ppm): The protons on the aniline ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amine group will be more shielded (upfield) than those meta.
-
Vinylic Proton (δ ~6.0-6.2 ppm): A single proton on the cyclohexene double bond will appear as a triplet or multiplet due to coupling with adjacent allylic protons.
-
Amine Protons (δ ~3.6-4.0 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with concentration and solvent.
-
Allylic & Aliphatic Protons (δ 1.6-2.4 ppm): Multiple overlapping multiplets corresponding to the eight protons on the saturated portion of the cyclohexene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (δ ~115-145 ppm): Six signals are expected for the aniline ring carbons. The carbon attached to the nitrogen (C-NH₂) will be the most deshielded (~145 ppm).
-
Olefinic Carbons (δ ~125-135 ppm): Two signals for the two sp² hybridized carbons of the cyclohexene ring.
-
Aliphatic Carbons (δ ~22-30 ppm): Four signals corresponding to the sp³ hybridized carbons of the cyclohexene ring.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching (3350-3450 cm⁻¹): Two distinct sharp bands, characteristic of a primary amine.[5]
-
C-H Aromatic Stretching (~3030 cm⁻¹): Absorption indicating C-H bonds on the benzene ring.[6]
-
C-H Aliphatic Stretching (2800-3000 cm⁻¹): Bands corresponding to the C-H bonds of the cyclohexene ring.
-
C=C Stretching (1600-1650 cm⁻¹): Peaks for both the aromatic ring and the cyclohexene double bond.
-
N-H Bending (~1620 cm⁻¹): Scissoring vibration of the primary amine group.[6]
-
C-N Stretching (~1250-1340 cm⁻¹): Characteristic stretch for aromatic amines.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An intense peak at m/z = 173, corresponding to the molecular weight of the compound.
-
Key Fragmentation: Expect fragmentation patterns involving the loss of hydrogen, and cleavage of the cyclohexene ring, which can help confirm the structure.
-
Synthesis Protocol: Dehydrogenative Aromatization
The synthesis of substituted anilines from readily available cyclohexanone precursors is a robust and modern approach.[7][8] The following protocol details a palladium-catalyzed dehydrogenative aromatization, which offers high selectivity and good yields.[9][10]
Causality of Experimental Design:
-
Precursor: 4-Phenylcyclohexanone is chosen as the starting material. The phenyl group will become the aniline's aromatic ring.
-
Nitrogen Source: Ammonium acetate (NH₄OAc) serves as the nitrogen source. In situ, it provides ammonia for the initial condensation with the ketone to form an enamine or imine intermediate.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for dehydrogenation reactions. It provides a surface for the removal of hydrogen atoms, driving the aromatization of the cyclohexene/cyclohexadiene intermediates.[8]
-
Hydrogen Acceptor: Ethylene gas is used as a terminal hydrogen acceptor. It reacts with the hydrogen produced during the aromatization, shifting the reaction equilibrium towards the aniline product and preventing self-hydrogenation side reactions.[8][9] This makes the process safer and more efficient than methods requiring high-pressure hydrogen gas.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-(cyclohex-1-en-1-yl)aniline.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylcyclohexanone (1.0 eq), ammonium acetate (5.0 eq), potassium carbonate (1.0 eq), and 10% Pd/C (5 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of 0.2 M.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Initiation: Introduce ethylene gas via a balloon attached to the top of the condenser.
-
Heating: Immerse the flask in a pre-heated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-(cyclohex-1-en-1-yl)aniline.
Potential Applications in Drug Discovery
The aniline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[4][11] Its primary role is often as a "hinge-binder" in kinase inhibitors, where the N-H group forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.
The introduction of the 4-(cyclohex-1-en-1-yl) group offers several strategic advantages for drug development professionals:
-
Modulation of Physicochemical Properties: The cyclohexene ring increases the lipophilicity (LogP) compared to a smaller substituent, which can enhance membrane permeability and oral absorption. This modification allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.[1][12]
-
Vectorial Exploration of Binding Pockets: The non-planar, conformationally restrained cyclohexene ring can explore different regions of a target's binding pocket compared to a flat aromatic ring. This can lead to improved potency and, crucially, enhanced selectivity for the target protein over closely related off-targets.
-
Metabolic Stability: While the aniline core itself can be susceptible to metabolic oxidation by liver enzymes, the cyclohexene ring provides a distinct metabolic profile that can be more stable than simple alkyl chains.[11] This can lead to a longer half-life and improved pharmacokinetic properties.
-
Scaffold for Further Derivatization: The double bond in the cyclohexene ring provides a chemical handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Aniline derivatives are key components in treatments for a range of diseases, acting as topoisomerase II inhibitors in oncology and as agents targeting CNS receptors.[13][14] The unique properties of 4-(cyclohex-1-en-1-yl)aniline make it a highly promising starting point for developing next-generation therapeutics in these and other areas.[15]
Safety and Handling
While specific toxicological data for 4-(cyclohex-1-en-1-yl)aniline is unavailable, its structure necessitates handling it with significant caution, assuming it carries hazards similar to other anilines. Aniline and its derivatives are classified as toxic and are readily absorbed through the skin.[3][16]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. All handling of the compound, especially when volatile or as a solution, should be performed inside a certified chemical fume hood.[17][18]
-
Hazard Statements: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[3] May cause serious eye damage and skin irritation. Suspected of causing genetic defects and cancer.[3]
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area.[17] Keep away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains.[17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
4-(cyclohex-1-en-1-yl)aniline represents a valuable, yet under-explored, chemical entity for synthetic and medicinal chemists. Its synthesis from common starting materials is achievable through modern catalytic methods. Its defining structural characteristics—a reactive aniline core and a conformationally distinct lipophilic side group—position it as an attractive scaffold for generating novel compounds with potentially superior pharmacological properties. The insights provided in this guide are intended to facilitate its synthesis, characterization, and application in advancing drug discovery and materials science programs.
References
-
Chemsrc. (2025, August 20). 4,4'-cyclohexane-1,1-diyldianiline | CAS#:3282-99-3. Retrieved from [Link]
-
Nature. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
EPA Nepis. (n.d.). Emission Characterization of an Alcohol/Diesel-Pilot Fueled Compression-Ignition Engine and Its Heavy-Duty Diesel Counterpart. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: An unprecedented dearomatizing process | Request PDF. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Retrieved from [Link]
-
PubChem. (n.d.). N-[(1S)-cyclohex-2-en-1-yl]aniline. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Amino-1-ethylcyclohexa-2,4-dien-1-yl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: an unprecedented dearomatizing process. Organic & Biomolecular Chemistry, 14, 2833-2839. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Total Materia. (2018, December). St 50-2 (Germany / DIN) Material Properties. Retrieved from [Link]
-
Turkish Journal of Chemistry. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Retrieved from [Link]
-
PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine. Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Amino-4-azidocyclohexa-1,5-dien-1-yl)aniline. Retrieved from [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
-
Nature. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
PubMed. (1992, March 6). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]
-
Metal Zenith. (2025, May 17). A50 Steel: Properties and Key Applications Overview. Retrieved from [Link]
-
SteelOrbis. (n.d.). ASTM A709 Grade 50 Steel Plate Specification. Retrieved from [Link]
-
SSAB. (n.d.). ASTM A709 Grade 50W. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-[(1S)-cyclohex-2-en-1-yl]aniline | C12H15N | CID 101110105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. news.umich.edu [news.umich.edu]
- 12. cresset-group.com [cresset-group.com]
- 13. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. chemos.de [chemos.de]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(cyclohex-1-en-1-yl)aniline
This guide provides a comprehensive overview of the spectroscopic data for 4-(cyclohex-1-en-1-yl)aniline, a molecule of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret its characteristic spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.
Introduction
4-(cyclohex-1-en-1-yl)aniline is an enamine, a class of compounds characterized by a nitrogen atom attached to a double bond. Enamines are versatile synthetic intermediates, and their proper identification is crucial for the success of subsequent chemical transformations. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for 4-(cyclohex-1-en-1-yl)aniline.
The structure of 4-(cyclohex-1-en-1-yl)aniline combines the features of an aniline ring and a cyclohexene moiety. The electronic interplay between the electron-donating amino group and the π-system of the enamine and aromatic ring dictates the unique spectroscopic signature of the molecule. Understanding these interactions is key to a thorough interpretation of its spectra.
Molecular Structure and Synthesis
A plausible and common method for the synthesis of 4-(cyclohex-1-en-1-yl)aniline involves the acid-catalyzed condensation of aniline and cyclohexanone. This reaction typically proceeds through a hemiaminal intermediate, which then dehydrates to form the more stable enamine.
Caption: Proposed synthetic workflow for 4-(cyclohex-1-en-1-yl)aniline.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(cyclohex-1-en-1-yl)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.[1]
-
Acquisition Time (AQ): Set to 3-4 seconds to allow for good digital resolution.[2][3]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[4]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.[2][3]
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts of both aromatic and aliphatic protons.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to -NH) | 6.8 - 7.0 | d | 2H |
| Aromatic (meta to -NH) | 7.1 - 7.3 | t | 2H |
| Aromatic (para to -NH) | 6.6 - 6.8 | t | 1H |
| NH | 3.5 - 4.5 | br s | 1H |
| Vinylic | 4.6 - 4.8 | t | 1H |
| Allylic | 2.0 - 2.2 | m | 4H |
| Aliphatic | 1.6 - 1.8 | m | 4H |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-(cyclohex-1-en-1-yl)aniline will display distinct regions corresponding to the aromatic, vinylic, and aliphatic protons.
-
Aromatic Region (6.6-7.3 ppm): The protons on the aniline ring will exhibit a characteristic splitting pattern. The protons ortho to the amino group are expected to be the most shielded due to the electron-donating nature of the nitrogen, appearing upfield around 6.8-7.0 ppm as a doublet. The meta protons will be further downfield (7.1-7.3 ppm) as a triplet, and the para proton will be the most shielded of the aromatic protons (around 6.6-6.8 ppm), also as a triplet.[5][6][7][8][9]
-
NH Proton (3.5-4.5 ppm): The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.[10][11] This peak will disappear upon the addition of a few drops of D₂O, which is a useful diagnostic test.[10]
-
Vinylic Proton (4.6-4.8 ppm): The single proton on the double bond of the cyclohexene ring is expected to appear as a triplet in the vinylic region.[12][13][14] Its relatively upfield position compared to typical alkenes is due to the electron-donating effect of the adjacent nitrogen atom.
-
Aliphatic Region (1.6-2.2 ppm): The protons on the saturated part of the cyclohexene ring will appear as complex multiplets. The four allylic protons, being adjacent to the double bond, will be deshielded and resonate around 2.0-2.2 ppm. The remaining four aliphatic protons will be more shielded and appear around 1.6-1.8 ppm.[12][13][15][16]
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use a spectrometer with a broadband probe capable of observing ¹³C nuclei.
-
Tune and shim the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is common for qualitative spectra.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 200-250 ppm is sufficient to cover the entire range of organic carbon chemical shifts.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-NH) | 145 - 148 |
| Aromatic (ortho) | 115 - 118 |
| Aromatic (meta) | 128 - 130 |
| Aromatic (para) | 118 - 121 |
| Vinylic (C-N) | 140 - 145 |
| Vinylic (C-H) | 98 - 102 |
| Allylic | 28 - 32 |
| Aliphatic | 22 - 26 |
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, reflecting the symmetry of the molecule.
-
Aromatic Carbons (115-148 ppm): The carbon atom attached to the nitrogen (ipso-carbon) will be the most deshielded of the aniline ring carbons, appearing around 145-148 ppm.[17][18][19] The ortho and para carbons are shielded by the electron-donating amino group and will appear upfield (115-121 ppm), while the meta carbons will be further downfield (128-130 ppm).[19][20]
-
Vinylic Carbons (98-145 ppm): The two sp²-hybridized carbons of the enamine double bond will have significantly different chemical shifts. The carbon directly attached to the nitrogen will be deshielded and appear around 140-145 ppm. The vinylic carbon bearing a hydrogen will be significantly shielded due to the strong electron-donating resonance effect of the nitrogen, appearing upfield around 98-102 ppm.[21][22][23][24]
-
Aliphatic Carbons (22-32 ppm): The four sp³-hybridized carbons of the cyclohexene ring will appear in the aliphatic region. The two allylic carbons will be slightly deshielded (28-32 ppm) compared to the other two aliphatic carbons (22-26 ppm).[21][22][24]
Caption: Summary of predicted NMR assignments for 4-(cyclohex-1-en-1-yl)aniline.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, it can be ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or the salt plates/solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Predicted IR Data
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3400 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| C=C Stretch (Enamine) | 1640 - 1660 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| N-H Bend (Aniline) | 1600 - 1630 | Medium |
| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong |
Interpretation of the Predicted IR Spectrum
-
N-H Region (3400-3500 cm⁻¹): A medium intensity, sharp peak is expected in this region, characteristic of the N-H stretch of a secondary aromatic amine.[10][25][26][27]
-
C-H Stretching Region (2850-3100 cm⁻¹): This region will contain multiple peaks. The absorptions above 3000 cm⁻¹ are due to the stretching of the sp² C-H bonds of the aromatic ring and the vinylic C-H bond.[28] The strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the cyclohexene ring.[28]
-
Double Bond Region (1500-1660 cm⁻¹): Several peaks are expected here. A medium intensity peak around 1640-1660 cm⁻¹ corresponds to the C=C stretching vibration of the enamine.[28][29] The aromatic C=C stretching vibrations will give rise to one or two bands in the 1500-1600 cm⁻¹ range.[30][31][32] The N-H bending vibration of the secondary amine may also appear in this region, often overlapping with the aromatic C=C stretches.[25][26]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the molecule. A strong absorption between 1250 and 1340 cm⁻¹ is expected for the C-N stretching of the aromatic amine.[11][25][26] The out-of-plane C-H bending vibrations of the substituted aromatic ring will also be present.
IV. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS). For a relatively volatile and thermally stable compound like 4-(cyclohex-1-en-1-yl)aniline, GC-MS with electron ionization is a common method.
-
Ionization: Electron Ionization (EI) is a standard technique where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 173. This corresponds to the molecular weight of C₁₂H₁₅N. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[10][27]
-
Key Fragmentation Pathways:
-
Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to the loss of ethene (28 Da) and the formation of a radical cation at m/z = 145.[33]
-
Loss of a Hydrogen Atom: Loss of a hydrogen atom from the molecular ion would result in a fragment at m/z = 172.
-
Fragmentation of the Aniline Ring: The aniline moiety can undergo fragmentation, such as the loss of HCN (27 Da) from the ring, leading to a fragment at m/z = 146.[34]
-
Cleavage at the C-N Bond: Cleavage of the bond between the cyclohexene ring and the nitrogen could lead to fragments corresponding to the aniline cation (m/z = 93) and the cyclohexenyl radical, or the cyclohexenyl cation (m/z = 81) and the anilide radical.[35][36][37] The aniline cation at m/z 93 is often a prominent peak in the mass spectra of aniline derivatives.[35][36][38]
-
Caption: Predicted major fragmentation pathways for 4-(cyclohex-1-en-1-yl)aniline in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-(cyclohex-1-en-1-yl)aniline. By understanding the fundamental principles of each spectroscopic technique and leveraging data from analogous structures, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectra, and the detailed interpretations serve as a guide for data analysis. This comprehensive approach ensures scientific integrity and provides a solid foundation for the use of 4-(cyclohex-1-en-1-yl)aniline in further research and development.
References
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene C6H10. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]
-
ResearchGate. (n.d.). IR transmission spectrum of aniline. [Image]. Retrieved from [Link]
-
University of Missouri-St. Louis. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Image]. Retrieved from [Link]
- Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 90(4), 1073–1075.
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Image]. Retrieved from [Link]
- Jakobsen, P., Lawesson, S. O., & Bowie, J. H. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 746-750.
-
YouTube. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. [Video]. Retrieved from [Link]
-
YouTube. (n.d.). 7. THE ACQUISITION PARAMETERS. [Video]. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Image]. Retrieved from [Link]
- Lee, Y. P., & Wu, Y. J. (2020). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. The Journal of Physical Chemistry A, 124(9), 1735-1744.
-
Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Image]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003012). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Quora. (2021, October 18). How many NMR signals does cyclohexene have?. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
- Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.
-
National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group. Retrieved from [Link]
Sources
- 1. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 14. quora.com [quora.com]
- 15. Cyclohexene oxide(286-20-4) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. hmdb.ca [hmdb.ca]
- 18. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Cyclohexene(110-83-8) 13C NMR [m.chemicalbook.com]
- 23. 1-METHYL-1-CYCLOHEXENE(591-49-1) 13C NMR [m.chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. wikieducator.org [wikieducator.org]
- 27. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 28. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Aniline(62-53-3) MS spectrum [chemicalbook.com]
- 36. Aniline [webbook.nist.gov]
- 37. Aniline, N-methyl- [webbook.nist.gov]
- 38. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, a biphenyl derivative with a partially saturated cyclohexene ring. With the IUPAC name 4-(cyclohex-1-en-1-yl)aniline and CAS Number 1747-75-7, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This document outlines a probable synthetic pathway, details expected physicochemical properties, provides a thorough guide to its structural elucidation through modern spectroscopic techniques, and explores its prospective applications. The content herein is curated to provide researchers and drug development professionals with a foundational understanding of this intriguing molecule, thereby facilitating further investigation and innovation.
Introduction
Aniline and its derivatives are fundamental scaffolds in the development of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of a lipophilic, partially unsaturated cyclohexenyl moiety to the aniline core, as seen in this compound, presents a unique structural motif. This modification is anticipated to modulate the parent aniline's physicochemical properties, such as its lipophilicity, metabolic stability, and receptor-binding interactions. The aniline functional group is a common substructure in many approved drugs, though its metabolic susceptibility can sometimes lead to toxicological concerns.[4] The exploration of novel aniline derivatives like the one discussed here is crucial for the discovery of safer and more efficacious chemical entities.[5] This guide serves as a detailed resource for the synthesis, characterization, and potential utilization of this compound.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a phenyl ring substituted with an amino group at the 4-position, which is in turn connected to a cyclohexene ring at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(cyclohex-1-en-1-yl)aniline | N/A |
| CAS Number | 1747-75-7 | N/A |
| Molecular Formula | C₁₂H₁₅N | [6] |
| Molecular Weight | 173.26 g/mol | [6] |
| Canonical SMILES | C1CCC=C(C1)C2=CC=C(C=C2)N | N/A |
| Predicted LogP | 3.3 | [6] |
| Hydrogen Bond Donors | 1 (from the amine group) | [6] |
| Hydrogen Bond Acceptors | 1 (from the amine group) | [6] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on the well-established Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[6]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of a protected 4-bromoaniline with cyclohex-1-en-1-ylboronic acid or its corresponding boronate ester. The use of a protecting group on the aniline nitrogen is crucial to prevent side reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news.umich.edu [news.umich.edu]
- 5. cresset-group.com [cresset-group.com]
- 6. N-[(1S)-cyclohex-2-en-1-yl]aniline | C12H15N | CID 101110105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Unseen Backbone: A Technical Guide to the Potential Applications of Tetrahydro-Biphenyl-Amine Derivatives
This guide delves into the multifaceted world of tetrahydro-biphenyl-amine derivatives, a class of compounds demonstrating significant potential across diverse scientific disciplines. From the intricate signaling pathways of the central nervous system to the next generation of organic electronics and the precision of asymmetric catalysis, these molecules offer a unique structural scaffold ripe for exploration and exploitation. This document provides researchers, scientists, and drug development professionals with an in-depth technical overview of their synthesis, mechanisms of action, and practical applications, supported by field-proven insights and detailed experimental protocols.
Introduction: The Structural Advantage of Tetrahydro-Biphenyl-Amines
The tetrahydro-biphenyl-amine core, characterized by two phenyl rings linked by a single bond where one ring is partially saturated, and further functionalized with an amine group, presents a compelling structural motif. The partial saturation of one ring introduces conformational flexibility, allowing for a three-dimensional exploration of binding pockets in biological targets. The biphenyl moiety provides a rigid, aromatic scaffold that can be readily functionalized to modulate electronic properties and intermolecular interactions. The amine group, a key pharmacophore, serves as a crucial interaction point in many biological systems and a reactive handle for further chemical modifications.
The synthesis of these derivatives often employs robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, to construct the core biphenyl structure. Subsequent reduction of one aromatic ring and functionalization with an amine group can be achieved through various established synthetic methodologies.[1]
Characterization of Tetrahydro-Biphenyl-Amine Derivatives:
A crucial aspect of working with these novel compounds is their thorough characterization. A combination of spectroscopic and spectrometric techniques is essential to confirm the identity and purity of synthesized derivatives.
| Technique | Purpose | Typical Observations for Tetrahydro-Biphenyl-Amine Derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. | ¹H NMR will show characteristic signals for both the aromatic and the newly introduced aliphatic protons of the tetrahydro ring. ¹³C NMR will confirm the presence of both sp² and sp³ hybridized carbons. NOESY and DOSY experiments can provide insights into through-space interactions and molecular size, respectively.[2][3] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula. Fragmentation patterns can provide additional structural information.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic peaks for N-H stretching of the amine group, C-H stretching for both aromatic and aliphatic regions, and C=C stretching of the aromatic ring will be observed.[4] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound. | The experimental percentages should closely match the theoretical values calculated from the molecular formula.[4] |
Part 1: Medicinal Chemistry - Targeting Neurological and Systemic Disorders
The conformational flexibility and inherent pharmacophoric features of tetrahydro-biphenyl-amine derivatives make them promising candidates for the development of novel therapeutics, particularly in the realm of neuroscience.
Dopamine Receptor Modulation: A New Frontier in Neuropsychiatric Drug Discovery
Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic and antidepressant medications.[5] Tetrahydro-biphenyl-amine derivatives have emerged as a novel class of dopamine receptor ligands, with the potential to act as agonists, antagonists, or allosteric modulators.[6] The unique three-dimensional shape conferred by the tetrahydro-biphenyl scaffold allows for specific interactions within the dopamine receptor binding pocket, leading to high affinity and selectivity.
The structure-activity relationship (SAR) of these compounds is a key area of investigation. Variations in the substitution pattern on the aromatic rings and the nature of the amine substituent can significantly impact binding affinity and functional activity. For instance, N-n-propyl substitution has been shown to enhance D2 receptor activity in related dopaminergic molecules.[7]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand.
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand (e.g., [³H]Spiperone) at a concentration near its Kd value.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[8][9]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[8]
-
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Diagram: Dopamine D2 Receptor Signaling Pathway
Caption: Antagonistic action of a tetrahydro-biphenyl-amine derivative at the D2 receptor.
Inhibition of Amyloid-β Aggregation: A Potential Therapeutic Strategy for Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. Inhibiting the aggregation of Aβ peptides is a promising therapeutic approach. Certain hydroxylated biphenyl derivatives have been shown to effectively inhibit Aβ aggregation. The tetrahydro-biphenyl-amine scaffold offers a novel platform to design potent Aβ aggregation inhibitors, with the amine functionality providing an additional point of interaction.
Experimental Protocol: Congo Red Binding Assay for Aβ Aggregation
This colorimetric assay is used to quantify the formation of β-sheet-rich amyloid fibrils.
-
Preparation of Aβ Peptides:
-
Dissolve synthetic Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.
-
Remove the solvent under a stream of nitrogen and store the peptide film at -20°C.
-
Prior to the assay, resuspend the peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ peptide solution with the test tetrahydro-biphenyl-amine derivative at various concentrations.
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
-
Congo Red Staining:
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Calculate the amount of aggregated Aβ based on the change in absorbance.
-
Compare the aggregation in the presence of the test compound to a control without the compound to determine the inhibitory effect.
-
Part 2: Materials Science - Engineering the Future of Organic Electronics
The rigid and planar nature of the biphenyl core, combined with the potential for extensive π-conjugation, makes tetrahydro-biphenyl-amine derivatives attractive candidates for organic electronic materials.
Organic Semiconductors: Building Blocks for Flexible and Transparent Devices
Biphenyl-based molecules have been investigated as p-type semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[8][12] The amine functionality in tetrahydro-biphenyl-amine derivatives can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport. The tetrahydro portion of the molecule can be strategically used to tune the solid-state packing and morphology of thin films, which are crucial for efficient charge transport.
Experimental Protocol: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
This protocol outlines the basic steps for creating and testing an OTFT using a tetrahydro-biphenyl-amine derivative as the active semiconductor layer.
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂), which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol) and dry it under a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.
-
-
Semiconductor Deposition:
-
Dissolve the tetrahydro-biphenyl-amine derivative in a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Deposit a thin film of the semiconductor onto the substrate using a solution-based technique such as spin-coating or drop-casting.
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.
-
Deposit a conductive material (e.g., gold) through the mask using thermal evaporation.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the electrical characteristics of the OTFT.
-
Obtain the output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage).
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (µ) and the threshold voltage (Vth).
-
Diagram: OTFT Device Architecture and Characterization
Caption: Workflow for the fabrication and characterization of an OTFT.
Data Presentation: Charge Transport Properties
| Derivative | Deposition Method | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| THBP-Amine-1 | Spin-coating | 100 | 1 x 10⁻³ | 10⁵ |
| THBP-Amine-2 | Drop-casting | 120 | 5 x 10⁻⁴ | 10⁴ |
| THBP-Amine-3 | Spin-coating | 150 | 2 x 10⁻³ | 10⁶ |
Part 3: Catalysis - Enabling Enantioselective Transformations
The rigid biphenyl backbone, when appropriately substituted, can create a chiral environment, making tetrahydro-biphenyl-amine derivatives valuable as ligands in asymmetric catalysis.
Chiral Ligands for Asymmetric Hydrogenation
Chiral phosphine ligands based on a biphenyl scaffold are highly effective in transition metal-catalyzed asymmetric reactions, such as hydrogenation.[6][13] By incorporating the tetrahydro-biphenyl-amine motif into a phosphine ligand, it is possible to fine-tune the steric and electronic properties of the catalyst, leading to high enantioselectivities in the reduction of prochiral substrates. The amine group can also serve as an additional coordination site or be used to immobilize the catalyst.
Experimental Protocol: Synthesis of a Chiral Tetrahydro-Biphenyl-Amine-Based Phosphine Ligand and its Use in Asymmetric Hydrogenation
-
Ligand Synthesis:
-
Start with a suitably functionalized tetrahydro-biphenyl-amine derivative (e.g., with bromo groups at specific positions).
-
Perform a lithium-halogen exchange followed by reaction with a chlorophosphine (e.g., chlorodiphenylphosphine) to introduce the phosphine moieties.
-
Purify the resulting ligand by chromatography or crystallization.
-
-
Catalyst Preparation:
-
In an inert atmosphere (e.g., in a glovebox), dissolve the chiral phosphine ligand and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., dichloromethane).
-
Stir the solution at room temperature to form the active catalyst complex.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the prochiral substrate (e.g., an α-acetamidoacrylate) in a suitable solvent (e.g., methanol).
-
Add the prepared catalyst solution.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction at a specific temperature until the reaction is complete (monitored by TLC or GC).
-
-
Product Analysis:
-
After releasing the hydrogen pressure, remove the solvent in vacuo.
-
Purify the product by chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Diagram: Asymmetric Hydrogenation Catalytic Cycle
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Conclusion and Future Outlook
Tetrahydro-biphenyl-amine derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry, materials science, and catalysis. Their unique structural features, combining rigidity and flexibility, offer a powerful platform for the design of molecules with tailored properties. As synthetic methodologies become more refined and our understanding of the structure-property relationships of these derivatives deepens, we can expect to see their translation into real-world applications, from novel therapeutics for debilitating diseases to advanced materials for next-generation electronics. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for further research and development in this exciting and rapidly evolving field.
References
-
Lammi, R. K., et al. (2013). Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1703-1706. [Link]
-
Weinberg, R. P., et al. (2018). 2.3. Congo Red Dye Binding Assay. Bio-protocol, 8(18), e2998. [Link]
-
Ma, Y.-N., & Yang, S.-D. (2015). Asymmetric Suzuki—Miyaura Cross-Coupling for the Synthesis of Chiral Biaryl Compounds as Potential Monophosphine Ligands. Chemistry – A European Journal, 21(17), 6349-6353. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
-
van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 138-146. [Link]
-
Klunk, W. E., et al. (1999). Quantifying amyloid beta-peptide (Abeta) aggregation using the Congo red-Abeta (CR-abeta) spectrophotometric assay. Analytical Biochemistry, 266(1), 66-76. [Link]
-
Fabrication and Characterization of Advanced Organic Thin Film Transistors. (n.d.). fedOA. [Link]
-
The Congo Red assay. (n.d.). [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 138-146. [Link]
-
Re, S., et al. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Molecules, 17(12), 14571-14586. [Link]
-
D1 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
-
Genet, J. P., et al. (2002). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 99(17), 11033-11038. [Link]
-
Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. (2021). Beilstein Archives. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
-
Synthesis of Monophosphine Ligands for Asymmetric Synthesis. (2015). ChemistryViews. [Link]
-
Fabrication and characterization of thin-film transistors with organic heterostructure of pentacene and PTCDI-C13. (2010). UPCommons. [Link]
-
Costantino, L., & Barlocco, D. (2006). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 49(26), 7583-7597. [Link]
-
The Study of Hole Transport in Organic Semiconductors with Time of Flight Method. (n.d.). [Link]
-
Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023). ResearchGate. [Link]
-
Wen, Y., et al. (2011). Experimental techniques for the fabrication and characterization of organic thin films for field-effect transistors. Chemical Reviews, 111(5), 3358-3406. [Link]
-
Fabrication and Characterization of Organic Thin-Film. (n.d.). Amanote Research. [Link]
-
charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. (n.d.). TSI Journals. [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
-
Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 104(8), 084519. [Link]
-
Time-of-flight mobility measurements in organic field-effect transistors. (n.d.). ResearchGate. [Link]
-
Vidal-Ferran, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8164-8191. [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]
-
Dufaud, V., et al. (2008). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 10(8), 889-898. [Link]
-
Vineyard, B. D., et al. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946-5952. [Link]
-
Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-577. [Link]
-
Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. (2024). bioRxiv. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. (n.d.). ResearchGate. [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. (n.d.). [Link]
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... (n.d.). ResearchGate. [Link]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. Quantifying amyloid beta-peptide (Abeta) aggregation using the Congo red-Abeta (CR-abeta) spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. The Congo Red assay [assay-protocol.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
An In-Depth Technical Guide to the Solubility of 4-(cyclohex-1-en-1-yl)aniline in Organic Solvents
Introduction: The Significance of Solubility for a Versatile Moiety
4-(cyclohex-1-en-1-yl)aniline is a fascinating bifunctional molecule, integrating a polar aromatic amine with a nonpolar cyclohexenyl substituent. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding and predicting its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (like recrystallization), and the formulation of the final product. This guide provides a comprehensive analysis of the factors governing the solubility of 4-(cyclohex-1-en-1-yl)aniline, offers qualitative predictions of its behavior in different solvent classes, and details rigorous experimental protocols for its quantitative determination.
Molecular Structure Analysis: A Tale of Two Moieties
The solubility of any compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[2] This principle states that substances with similar polarities and intermolecular forces tend to be miscible.[2] A critical analysis of the 4-(cyclohex-1-en-1-yl)aniline structure reveals a distinct amphiphilic character.
-
The Polar Head: The aniline portion of the molecule contains a primary amine (-NH₂) group attached to a phenyl ring. The nitrogen atom's lone pair of electrons and the N-H bonds make this group capable of acting as a hydrogen bond donor and acceptor.[3] This imparts a polar character to this region of the molecule.
-
The Nonpolar Tail: The cyclohex-1-en-1-yl group is a hydrocarbon moiety, rendering it nonpolar. This part of the molecule primarily interacts through weaker van der Waals forces (specifically, London dispersion forces).[4]
The overall solubility of 4-(cyclohex-1-en-1-yl)aniline in a given solvent will be determined by the interplay between these two opposing functionalities.
Caption: Polarity distribution in 4-(cyclohex-1-en-1-yl)aniline.
Qualitative Solubility Predictions in Organic Solvents
Based on the molecular structure, we can predict the solubility of 4-(cyclohex-1-en-1-yl)aniline in three main classes of organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential for precise applications.
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane)
These solvents are characterized by low dielectric constants and the absence of significant molecular dipoles. The primary intermolecular forces at play are London dispersion forces.
-
Prediction: High solubility.
-
Causality: The large, nonpolar cyclohexenyl tail of 4-(cyclohex-1-en-1-yl)aniline will interact favorably with nonpolar solvent molecules through van der Waals forces.[4] While the polar aniline head is dissimilar, the energetic penalty for its solvation is likely to be overcome by the favorable interactions of the nonpolar moiety, especially in less polar aromatic solvents like toluene where pi-stacking interactions with the aniline ring can also occur.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF))
These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.
-
Prediction: Good to moderate solubility.
-
Causality: The polar aprotic nature of these solvents allows for favorable dipole-dipole interactions with the polar aniline portion of the solute.[2] For instance, the carbonyl oxygen in acetone or ethyl acetate can act as a hydrogen bond acceptor for the N-H protons of the aniline group. However, the nonpolar tail's interaction with these more polar solvents might be less favorable than in purely nonpolar solvents, leading to potentially moderate, rather than high, solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
These solvents have large dipole moments and contain O-H or N-H bonds, making them capable of both donating and accepting hydrogen bonds.
-
Prediction: Moderate to low solubility (decreasing with increasing solvent polarity).
-
Causality: Polar protic solvents like methanol and ethanol can engage in strong hydrogen bonding with the aniline head of the molecule.[3] This is a strong, favorable interaction. However, the large, nonpolar cyclohexenyl tail disrupts the hydrogen-bonding network of the solvent, leading to an overall decrease in solubility as the hydrocarbon portion of the solute becomes more significant. In a highly polar solvent like water, the hydrophobic effect of the cyclohexenyl group will likely dominate, leading to very low solubility. Generally, for amines, solubility in water decreases as the molar mass increases due to the larger hydrophobic alkyl part.
Quantitative Determination of Solubility: Experimental Protocols
Since pre-existing quantitative data is scarce, this section provides a robust, self-validating experimental protocol for determining the solubility of 4-(cyclohex-1-en-1-yl)aniline. Two common methods are presented: the gravimetric method and UV-Vis spectroscopy.
Experimental Workflow Overview
Sources
Crystal structure of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
An In-Depth Technical Guide to the Structural Elucidation of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Authored by: A Senior Application Scientist
Foreword: The Imperative of Structural Chemistry in Modern Drug Discovery
In the landscape of contemporary drug development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of intellectual property, therapeutic efficacy, and successful formulation. The molecule at the heart of this guide, this compound, represents a class of compounds whose structural nuances can dictate their pharmacological profiles. While a definitive, publicly archived crystal structure for this specific molecule remains elusive, this guide serves a more critical purpose: to provide researchers, scientists, and drug development professionals with a robust framework for determining, predicting, and interpreting its crystal structure. This document is not merely a report; it is a methodological playbook grounded in the principles of structural chemistry and its application in the pharmaceutical sciences. We will navigate the journey from theoretical prediction to experimental validation, illuminating the causal links between molecular architecture and material properties.
Molecular Profile and Structural Hypotheses
Chemical Identity and Significance
This compound is a biphenyl derivative characterized by a saturated cyclohexyl ring fused to one of the phenyl rings and an amine substituent. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The amine group introduces a site for hydrogen bonding, significantly influencing potential crystal packing arrangements and physicochemical properties such as solubility and melting point. The conformational flexibility of the tetrahydrobiphenyl core adds another layer of complexity to its solid-state behavior.
Predicted Intermolecular Interactions
The presence of the primary amine (-NH₂) group is the most significant feature driving intermolecular interactions. We can hypothesize the formation of strong hydrogen bonds, which are highly directional and play a crucial role in the formation of stable crystal lattices. Specifically, the amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as an acceptor. This dual functionality allows for the formation of extended hydrogen-bonding networks, such as chains or sheets, which are common motifs in the crystal structures of primary amines. Furthermore, the aromatic and aliphatic portions of the molecule will engage in weaker van der Waals interactions, contributing to the overall stability of the crystal packing.
Methodologies for Crystal Structure Determination
The elucidation of a molecule's crystal structure is a multi-faceted process that can be approached through experimental techniques, computational prediction, or a combination of both.
Experimental Approach: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the precise atomic arrangement in a crystalline solid. The successful application of this technique hinges on the ability to grow high-quality single crystals, a process that is often as much an art as it is a science.
2.1.1. Protocol for Crystal Growth
The initial and often most challenging step is obtaining diffraction-quality single crystals. For a molecule like this compound, a systematic screening of crystallization conditions is recommended.
Materials and Reagents:
-
High-purity (>98%) this compound
-
A range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water)
-
Crystallization vials or multi-well plates
Step-by-Step Procedure:
-
Solubility Screening: Begin by determining the solubility of the compound in a variety of solvents at both room temperature and elevated temperatures. This will identify suitable solvents for different crystallization techniques.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the growth of well-ordered crystals.
-
Slow Cooling: Create a saturated solution at an elevated temperature and then allow it to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling can induce crystallization.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is readily soluble. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is poorly soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, leading to crystallization.
-
Solvent-Antisolvent Diffusion: Prepare a concentrated solution of the compound. Carefully layer a less dense, miscible "anti-solvent" (in which the compound is insoluble) on top of this solution. Crystals may form at the interface between the two solvents as they slowly mix.
2.1.2. Workflow for SCXRD Data Collection and Analysis
The following diagram illustrates the standard workflow from a grown crystal to a solved structure.
Computational Approach: Crystal Structure Prediction (CSP)
When single crystals are unattainable, or to explore the polymorphic landscape of a molecule, Crystal Structure Prediction (CSP) offers a powerful in silico alternative. CSP aims to identify stable crystal packing arrangements based on the molecule's structure and the principles of thermodynamics.
2.2.1. The Principles of Crystal Structure Prediction
CSP methodologies are founded on the premise that the experimentally observable crystal structure corresponds to a low-energy minimum on the lattice energy landscape. The process involves two main stages:
-
Generation of Candidate Structures: A vast number of plausible crystal packing arrangements are generated by systematically exploring different space groups, molecular positions, and orientations.
-
Energy Ranking: The generated structures are then ranked based on their calculated lattice energies. This requires accurate force fields or quantum mechanical methods to evaluate the stability of each hypothetical crystal structure.
2.2.2. CSP Workflow
The logical flow for a typical CSP study is depicted below.
Interpretation of Crystallographic Data
Whether obtained experimentally or computationally, the resulting crystallographic data provides a wealth of information. For a hypothetical crystal structure of this compound, the following parameters would be of primary interest.
Key Crystallographic Parameters
The following table summarizes the essential data that would be obtained from a crystal structure determination. Representative hypothetical values are provided for illustrative purposes.
| Parameter | Description | Hypothetical Value Example |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. | P2₁/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 8.5 Å, c = 12.1 Åα = 90°, β = 95.5°, γ = 90° |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The theoretical density of the crystal, calculated from the molecular weight and unit cell volume. | 1.15 g/cm³ |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 (for a good quality structure) |
| Hydrogen Bond Network | A description of the hydrogen bonds formed by the amine group, including donor-acceptor distances and angles. | N-H···N hydrogen bonds forming a 1D chain along the b-axis. |
The Role of Polymorphism in Drug Development
It is critical to recognize that a single compound can often crystallize into multiple different crystal structures, a phenomenon known as polymorphism. These different polymorphs can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Influencing shelf-life and formulation.
-
Melting Point: Important for manufacturing processes.
-
Mechanical Properties: Such as tabletability.
Therefore, a comprehensive structural analysis for a pharmaceutical candidate like this compound must involve a thorough polymorphic screen to identify and characterize all accessible solid forms.
Conclusion: From Structure to Strategy
The crystal structure of this compound, once determined, is not an academic endpoint. It is a critical data point that informs every subsequent stage of drug development. It provides the basis for rational drug design, enables the protection of intellectual property, and guides the formulation of a safe, stable, and effective medicinal product. The methodologies outlined in this guide—from the meticulous process of crystal growth to the predictive power of computational chemistry—represent the essential toolkit for the modern pharmaceutical scientist. By embracing a deep understanding of the solid state, we can unlock the full therapeutic potential of promising molecular entities.
References
For further reading and to consult the primary literature on the methodologies discussed, the following resources are recommended:
-
Single-Crystal X-ray Diffraction
- Title: Crystal Structure Analysis: A Primer
- Source: Oxford University Press
-
URL: [Link]
-
Crystal Growth Techniques
- Title: Crystal Growth of Organic M
- Source: American Chemical Society
-
URL: [Link]
-
Crystal Structure Prediction
- Title: The prediction of crystal structures of organic compounds: a historical and contemporary perspective
- Source: Faraday Discussions, The Royal Society of Chemistry
-
URL: [Link]
-
Polymorphism in Pharmaceuticals
- Title: Polymorphism in Pharmaceutical Solids
- Source: Taylor & Francis Group
-
URL: [Link]
-
Crystallographic Databases
- Title: The Cambridge Structural D
- Source: Cambridge Crystallographic D
-
URL: [Link]
An In-Depth Technical Guide to the Purity Analysis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Abstract
This technical guide provides a comprehensive framework for the purity analysis of the novel pharmaceutical intermediate, 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine. As this is a new chemical entity, this document establishes a multi-faceted, scientifically-grounded strategy based on first principles and analogous well-characterized molecules. We detail the development and validation of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust quantification of purity and the identification of potential process-related and degradation impurities. The methodologies are designed to be self-validating and adhere to the stringent requirements of international regulatory bodies, ensuring the highest level of scientific integrity for drug development professionals.
Chapter 1: Analyte Characterization & Strategic Approach
The subject of this guide, this compound, presents a unique analytical challenge. Its structure comprises a biphenyl core, which provides a strong chromophore for UV detection, a partially saturated (tetrahydro) ring that introduces conformational complexity and potential chirality, and a primary aromatic amine, which is a basic functional group that dictates solubility and chromatographic behavior.
A robust purity assessment cannot rely on a single analytical method. An orthogonal approach, using techniques with different separation mechanisms, is essential to build a comprehensive impurity profile and ensure that no impurities are overlooked. Our strategy is built on three pillars:
-
Primary Purity Assay: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as the primary tool for quantification.
-
Orthogonal Verification: Gas Chromatography-Mass Spectrometry (GC-MS) provides a secondary, confirmatory analysis, particularly for volatile and semi-volatile impurities.[1][2]
-
Structural Identification: Advanced techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the definitive structural elucidation of any detected impurities.[3][4]
This multi-pronged strategy ensures a holistic understanding of the compound's purity profile, a cornerstone of drug safety and efficacy.
Predicted Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development.[5] Based on its structure, the following properties for this compound are predicted:
| Property | Predicted Value/Characteristic | Rationale & Impact on Analysis |
| Molecular Weight | ~199.28 g/mol | Influences mass spectrometry settings and diffusion characteristics. |
| pKa (of Amine) | ~4-5 | The aromatic amine is weakly basic. Mobile phase pH control is critical in RP-HPLC to ensure consistent retention and peak shape. An acidic mobile phase (pH 2-4) will ensure the amine is protonated and well-behaved chromatographically.[6] |
| logP (Octanol/Water) | ~3.0-4.0 | Indicates good retention on reversed-phase (e.g., C18) columns.[7] |
| UV λmax | ~254 nm | The biphenyl system provides a strong chromophore, making UV detection highly suitable and sensitive. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Volatility | Low | The compound is not sufficiently volatile for standard GC analysis without derivatization. HPLC is the preferred primary technique.[2] |
| Chirality | Potential | The tetrahydro-biphenyl linkage may create stereoisomers. Chiral separation techniques may be necessary if stereoisomeric impurities are present or if the API itself is chiral.[8][9] |
Chapter 2: Primary Purity Assessment by RP-HPLC
The cornerstone of purity analysis for a non-volatile aromatic compound like this is a stability-indicating RP-HPLC method. The goal is to separate the main component from all potential impurities, including starting materials, by-products, and degradation products.
Causality in Method Development
The choices made during method development are driven by the analyte's physicochemical properties.
-
Column Selection: A biphenyl stationary phase is chosen over a standard C18 phase.[6][10] This is a critical decision based on expertise; the π-π interactions between the biphenyl rings of the analyte and the stationary phase provide enhanced selectivity for closely related aromatic isomers, which are common process impurities.[6]
-
Mobile Phase pH: An acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) is selected. This suppresses the silanol activity on the column and, more importantly, ensures the primary amine is consistently protonated (ionized). This prevents peak tailing and yields sharp, symmetrical peaks essential for accurate quantification.
-
Detector: A Photodiode Array (PDA) detector is mandatory. Unlike a single-wavelength UV detector, a PDA collects spectra across the entire peak. This allows for peak purity analysis, which is a self-validating check to see if a peak represents a single compound or co-eluting impurities.
Detailed Experimental Protocol: RP-HPLC Purity Method
Objective: To quantify the purity of this compound and separate it from related substances.
Instrumentation:
-
UPLC/HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Materials:
-
Column: Biphenyl Phase, 100 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2.0 µL |
| Detection | PDA, 254 nm (Acquisition Range: 200-400 nm) |
| Gradient | 10% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions |
Data Analysis:
-
Purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Peak purity is assessed using the PDA software's purity analysis function.
Chapter 3: Orthogonal Verification by GC-MS
To ensure the trustworthiness of the purity assessment, an orthogonal method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low molecular weight starting materials.[11][12]
Workflow for GC-MS Impurity Profiling
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. veeprho.com [veeprho.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials [nano.ivanovo.ac.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
An In-Depth Technical Guide to 4-(Cyclohex-1-en-1-yl)aniline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(cyclohex-1-en-1-yl)aniline, a valuable research chemical for professionals in drug discovery and medicinal chemistry. This document delves into its commercial availability, synthesis, potential applications, and safety considerations, offering a foundational resource for its use in the laboratory.
Introduction: The Significance of the Cyclohexenyl-Aniline Scaffold
4-(Cyclohex-1-en-1-yl)aniline, with the CAS Number 1747-75-7, belongs to the broad class of aniline derivatives. The aniline moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to form key hydrogen bonds with biological targets.[1][2] The incorporation of a cyclohexene ring introduces a unique combination of lipophilicity and conformational rigidity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This structural motif holds potential for the development of novel therapeutics by enabling chemists to explore new chemical space and optimize lead compounds.[3]
Commercial Sourcing of 4-(Cyclohex-1-en-1-yl)aniline
While not as widely available as some common laboratory reagents, 4-(cyclohex-1-en-1-yl)aniline can be procured from specialized chemical suppliers. Researchers should inquire with these vendors for current availability, purity specifications, and lead times.
Table 1: Potential Commercial Suppliers of 4-(Cyclohex-1-en-1-yl)aniline (CAS: 1747-75-7)
| Supplier | Product Name | CAS Number | Notes |
| Alfa Chemistry | 4-(1-Cyclohexenyl)aniline | 1747-75-7 | Listed as a catalog item.[4] |
| Parchem | 4-CYCLOHEXENYLBENZENAMINE | 1747-75-7 | Listed as a synonym for 4-(1-Cyclohexen-1-yl)aniline.[5] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis of 4-(Cyclohex-1-en-1-yl)aniline: A Theoretical Approach
Theoretical Reaction Scheme
The proposed synthesis involves the reaction of cyclohexanone with aniline in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the enamine product.
Caption: Fig. 1: Proposed Synthesis Workflow
Theoretical Experimental Protocol
Disclaimer: The following protocol is a theoretical procedure based on general methods for enamine synthesis and has not been experimentally validated for this specific compound. Appropriate safety precautions and small-scale trials are essential.
Materials:
-
Cyclohexanone
-
Aniline
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware and heating equipment
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), aniline (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Add a sufficient volume of toluene to allow for efficient azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by standard laboratory techniques such as distillation under reduced pressure or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
Azeotropic Removal of Water: The formation of the enamine is a reversible reaction. The removal of water via a Dean-Stark trap shifts the equilibrium towards the product side, thereby increasing the yield.
-
Solvent: Toluene is a common solvent for this type of reaction as it forms an azeotrope with water, facilitating its removal.
Applications in Drug Development and Medicinal Chemistry
While specific pharmacological activities of 4-(cyclohex-1-en-1-yl)aniline are not extensively documented, the broader class of aniline and cyclohexylamine derivatives has shown promise in various therapeutic areas. The structural features of this compound suggest its potential as a scaffold or intermediate in the synthesis of novel drug candidates.
The aniline moiety is a key component in many kinase inhibitors and other targeted therapies.[1] The cyclohexene ring can modulate lipophilicity and metabolic stability, which are critical parameters in drug design.[3] For instance, related cyclohexylaralkylamine derivatives have been investigated for their cardiovascular activity.[7]
Researchers can utilize 4-(cyclohex-1-en-1-yl)aniline as a starting material for further functionalization, exploring its potential in areas such as:
-
Kinase Inhibitors: The aniline nitrogen can serve as a hydrogen bond donor/acceptor to interact with the hinge region of protein kinases.
-
GPCR Ligands: The overall shape and lipophilicity of the molecule may be suitable for binding to G-protein coupled receptors.
-
CNS-active Agents: The cyclohexyl group can influence blood-brain barrier permeability, making it a potential scaffold for central nervous system-targeting drugs.
Caption: Fig. 2: Structure-Activity Relationships
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.
-
Ingestion: Do not ingest.
In case of exposure, seek immediate medical attention. Consult the SDS for aniline and other related compounds for more detailed safety information.[8][9]
Conclusion
4-(cyclohex-1-en-1-yl)aniline represents an intriguing building block for medicinal chemistry and drug discovery. While its commercial availability is limited and a validated, detailed synthesis protocol is not widely published, its potential for creating novel molecular architectures with desirable pharmacological properties is significant. This guide provides a foundational understanding of its sourcing, a theoretical approach to its synthesis, and an overview of its potential applications, serving as a valuable resource for researchers venturing into the exploration of this and related chemical scaffolds.
References
-
Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Retrieved from [Link]
- Leclerc, G., et al. (1985). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 28(12), 1787-1795.
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). Molecules, 29(5), 1083.
-
1-morpholino-1-cyclohexene. Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4'-cyclohexane-1,1-diyldianiline | CAS#:3282-99-3 | Chemsrc [chemsrc.com]
- 7. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent | Neuroquantology [neuroquantology.com]
Methodological & Application
The Synthetic Versatility of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine: A Guide for Organic Synthesis
Introduction: A Privileged Scaffold in Modern Organic Synthesis
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, also known by its IUPAC name 4-(cyclohex-1-en-1-yl)aniline, is a versatile bifunctional organic molecule that has garnered significant interest among researchers, scientists, and drug development professionals. Its structure, featuring a nucleophilic primary aniline and a reactive cyclohexenyl-substituted aromatic ring, positions it as a valuable building block for the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth exploration of its applications in organic synthesis, complete with detailed protocols and the scientific rationale behind the experimental choices. The aniline moiety is a well-established pharmacophore in numerous approved drugs, often serving as a key hydrogen bond donor and acceptor, particularly in kinase inhibitors.
The strategic placement of the tetrahydrobiphenyl fragment offers a unique three-dimensional profile, influencing the physicochemical properties of its derivatives, such as solubility, lipophilicity, and metabolic stability. This makes it an attractive starting material for the development of novel therapeutic agents and functional materials. This document will delve into the key synthetic transformations involving this compound, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic chemistry.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary amino group and the vinylic-type aryl system of this compound make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are ubiquitous in pharmaceuticals and other functional organic molecules.
N-Arylation via Buchwald-Hartwig Amination: Synthesis of Diaryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of diaryl amines from aryl halides and primary or secondary amines.[1] this compound serves as an excellent nucleophilic partner in these reactions, allowing for the introduction of a second aryl or heteroaryl group onto the nitrogen atom. This transformation is crucial for the synthesis of compounds with potential applications in medicinal chemistry, as the diarylamine motif is present in many biologically active molecules.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a direct source of Pd(0).[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the diarylamine product. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often employed to achieve high yields and good functional group tolerance.[3] The steric bulk of the ligand helps to prevent the formation of inactive palladium complexes and promotes the desired catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a frequently used base due to its high basicity and compatibility with a wide range of substrates.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and the reactive intermediates. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Experimental Workflow for Buchwald-Hartwig Amination:
Figure 1: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of a Representative N-Aryl Derivative
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.6 mg, 1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (3 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
In a separate vial, dissolve the aryl bromide (1.0 mmol) and this compound (208.2 mg, 1.2 mmol) in anhydrous toluene (2 mL).
-
Add the solution of the aryl bromide and amine to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-amine.
Quantitative Data (Representative):
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | N-(p-tolyl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-amine | 85-95 |
| 4-Bromoanisole | N-(4-methoxyphenyl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-amine | 80-90 |
| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-amine | 82-92 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Acylation Reactions: Synthesis of Amide Derivatives
The primary amine of this compound can be readily acylated to form amide derivatives. This is a fundamental transformation in organic synthesis and is particularly relevant in medicinal chemistry, where the amide bond is a key structural feature of many drugs.
Experimental Protocol: Synthesis of N-(4-(cyclohex-1-en-1-yl)phenyl)acetamide
This protocol details the acylation of the title compound with acetic anhydride.
Materials:
-
This compound (1.0 g, 5.77 mmol)
-
Acetic anhydride (0.63 mL, 6.64 mmol)
-
Pyridine (10 mL)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 g, 5.77 mmol) in pyridine (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (0.63 mL, 6.64 mmol) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into 50 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield N-(4-(cyclohex-1-en-1-yl)phenyl)acetamide.
Potential Applications in Drug Discovery
The structural motif of this compound and its derivatives suggests potential applications in several therapeutic areas, particularly in the development of kinase inhibitors for oncology. The aniline portion of the molecule can serve as a hinge-binding element in the ATP-binding site of kinases, a common feature in many approved kinase inhibitor drugs.
Logical Relationship in Kinase Inhibitor Design:
Figure 2: Role of the Scaffold in Kinase Binding.
The synthesis of N-aryl derivatives via Buchwald-Hartwig amination allows for the exploration of the substituent effects on kinase inhibitory activity. By introducing various aryl and heteroaryl groups, researchers can fine-tune the potency and selectivity of the resulting compounds.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, provides a straightforward route to novel diaryl amines. These derivatives hold significant promise in the field of drug discovery, especially in the design of new kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this intriguing molecule. Future research will likely focus on expanding the scope of its applications in other areas of organic synthesis and further investigating the biological activities of its derivatives.
References
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Sulfilimines via Aryne and Cyclohexyne Intermediates. (2023). Organic Letters. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: A Robust Protocol for the Suzuki-Miyaura Synthesis of 4-(cyclohex-1-en-1-yl)aniline
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-tested guide for the synthesis of 4-(cyclohex-1-en-1-yl)aniline, a valuable vinyl-aniline scaffold, via the palladium-catalyzed coupling of 4-bromoaniline and cyclohex-1-en-1-ylboronic acid pinacol ester. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reagents, offering a self-validating protocol designed for reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals seeking to implement this powerful transformation.
Introduction and Strategic Overview
The construction of C(sp²)-C(sp²) bonds between aromatic and vinylic systems is a frequent challenge in the synthesis of complex organic molecules.[3] The Suzuki-Miyaura coupling offers a mild and versatile solution, prized for the low toxicity and stability of its organoboron reagents.[4][5] The target molecule, 4-(cyclohex-1-en-1-yl)aniline, incorporates both an electron-rich aniline moiety and a vinylcyclohexene group, making it a useful building block for more complex structures in medicinal chemistry and materials science.
The primary challenge in this synthesis is the presence of the unprotected aniline group (-NH₂), which can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity.[4] Furthermore, the selection of appropriate conditions is crucial to prevent common side reactions such as boronic ester homocoupling and protodeboronation.[6][7] This guide addresses these challenges by employing a carefully selected catalyst system featuring a bulky, electron-donating phosphine ligand that promotes high catalytic turnover and minimizes catalyst inhibition.
Reaction Scheme:
4-bromoaniline + cyclohex-1-en-1-ylboronic acid pinacol ester → 4-(cyclohex-1-en-1-yl)aniline
The Catalytic Cycle: A Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding these steps is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromoaniline).[8] This is often the rate-determining step of the cycle and results in a Pd(II) complex.[8] The reactivity of the halide follows the order I > Br > Cl.[8]
-
Transmetalation: The organic group from the organoboron reagent (cyclohexenyl group) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species ("-ate complex"), enhancing the nucleophilicity of the organic group being transferred.[9][10] The presence of water can facilitate this step.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product.[8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Optimized Protocol for 4-(cyclohex-1-en-1-yl)aniline Synthesis
This protocol has been optimized for robustness and high yield on a typical laboratory scale (0.5 - 5.0 mmol).
Materials and Reagents
| Reagent / Material | Formula | M.W. | Typical Grade | Supplier | Notes |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | >98% | Major Suppliers | - |
| Cyclohex-1-en-1-ylboronic acid pinacol ester | C₁₂H₂₁BO₂ | 208.11 | >97% | Major Suppliers | Store under inert gas. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | >98% | Major Suppliers | Standard precatalyst. |
| SPhos | C₂₇H₃₃O₂P | 410.52 | >98% | Major Suppliers | Bulky phosphine ligand. |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Anhydrous, >98% | Major Suppliers | Finely powder before use. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Major Suppliers | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | H₂O | 18.02 | 18 MΩ·cm | - | Must be degassed. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Major Suppliers | For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Major Suppliers | For drying. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Major Suppliers | For chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard laboratory glassware (septum, needles, syringes)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Experimental Procedure
A. Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoaniline (1.0 equiv., e.g., 172 mg, 1.0 mmol), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 equiv., e.g., 250 mg, 1.2 mmol), and finely powdered K₃PO₄ (3.0 equiv., e.g., 637 mg, 3.0 mmol).
-
In a separate vial, weigh out Palladium(II) acetate (2 mol%, e.g., 4.5 mg, 0.02 mmol) and SPhos (4.4 mol%, e.g., 18 mg, 0.044 mmol). Rationale: A slight excess of ligand relative to palladium ensures full coordination and stabilizes the catalyst.[11]
-
Add the catalyst and ligand solids to the Schlenk flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (N₂ or Ar) three times. Causality: This degassing step is critical to remove oxygen, which can lead to oxidative degradation of the phosphine ligand and promote unwanted homocoupling of the boronic ester.[6]
B. Solvent Addition and Reaction
-
Prepare a degassed 5:1 mixture of 1,4-dioxane and deionized water. To do this, sparge the mixed solvent with N₂ or Ar for 20-30 minutes.
-
Using a syringe, add the degassed dioxane/water solvent mixture (0.2 M concentration relative to 4-bromoaniline, e.g., 5 mL for a 1.0 mmol reaction) to the Schlenk flask under a positive pressure of inert gas.
-
Lower the flask into a pre-heated heating mantle set to 80-90 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours. For TLC, use a 9:1 Hexanes:Ethyl Acetate eluent and visualize with UV and/or a potassium permanganate stain.
C. Workup and Purification
-
Once the reaction is complete (consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a dark oil or solid. Purify the residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to isolate the pure 4-(cyclohex-1-en-1-yl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Tetraaryl-Biphenyl-Diamine Derivatives in OLED Hole Transport Layers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Hole Transport Layer (HTL)
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of several thin organic layers sandwiched between two electrodes.[1] The efficient injection and transport of charge carriers—holes from the anode and electrons from the cathode—are paramount for achieving high brightness, efficiency, and operational stability.[1] The Hole Transport Layer (HTL) is a fundamental component that facilitates the movement of holes from the anode to the emissive layer, where they recombine with electrons to generate light.[2]
An ideal HTL material must possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge transport and reduce the driving voltage of the device.
-
Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO level of the emissive material to ensure a low energy barrier for hole injection.[2][3]
-
High Thermal and Morphological Stability: The material should have a high glass transition temperature (Tg) to prevent crystallization and degradation of the thin film during device operation, which can lead to device failure.[4]
-
Wide Bandgap: A large energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) makes the HTL transparent to the light emitted from the emissive layer, preventing optical losses.[5]
Triarylamine derivatives, particularly the family of tetraaryl-biphenyl-diamines , have emerged as benchmark materials for HTLs due to their excellent fulfillment of these criteria. A classic and widely studied example is N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) .[6][7] This guide will use TPD as a representative molecule to detail the application and protocols for this class of materials, including novel variants like tetrahydro-biphenyl-amines (THBA), in OLED devices.
Material Synthesis and Purification
The performance of an OLED is exquisitely sensitive to material purity. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device efficiency and lifetime. Therefore, rigorous synthesis and purification protocols are mandatory.
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
A common and versatile method for synthesizing tetraaryl-biphenyl-diamine derivatives is the Buchwald-Hartwig cross-coupling reaction. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Example Synthesis of TPD: The synthesis involves the coupling of 4,4'-diiodobiphenyl with N-phenyl-m-toluidine.
Caption: Workflow for TPD synthesis via Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reactor Setup: Add 4,4'-diiodobiphenyl, N-phenyl-m-toluidine (2.2 equivalents), and a strong base like sodium tert-butoxide (NaOtBu) to a dry, three-neck round-bottom flask equipped with a condenser and magnetic stirrer.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(t-Bu)3).
-
Solvent Addition: Add a dry, degassed solvent such as toluene via syringe.
-
Reaction: Heat the mixture to reflux (typically 100-120°C) and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Initial Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Gradient Sublimation
For optoelectronic applications, the synthesized material must be purified to a very high degree (>99.9%).[8] Thermal gradient sublimation is the gold standard for purifying small organic molecules for OLEDs.[9][10] This technique separates materials based on their different sublimation temperatures under high vacuum.[11]
Step-by-Step Protocol:
-
Loading: Loosely pack the crude material into the bottom of a multi-zone sublimation tube.
-
Vacuum: Assemble the sublimation apparatus and evacuate to a high vacuum (< 10⁻⁵ mbar).
-
Heating: Gradually heat the bottom zone of the furnace where the crude material is located. The temperature should be carefully controlled to be just above the sublimation point of the target compound but below that of less volatile impurities.
-
Deposition: Set a temperature gradient along the tube. The pure compound will travel up the tube as a vapor and deposit as a crystalline solid in a cooler zone.[11] More volatile impurities will travel further up to even cooler zones, while non-volatile impurities will remain in the hot zone at the bottom.
-
Collection: After the sublimation is complete (typically 12-48 hours), cool the system down to room temperature under vacuum. Carefully vent the system with an inert gas and collect the purified crystalline product from the appropriate zone. Multiple sublimation runs may be required to achieve the desired purity.[10]
Material Characterization
Thorough characterization is essential to confirm the identity, purity, and key physical properties of the synthesized HTL material.
| Property | Technique | Purpose | Typical TPD Values |
| Chemical Structure | NMR, FT-IR, Mass Spectrometry | Confirm the molecular structure and identity of the synthesized compound. | Consistent with C₃₈H₃₂N₂ structure[12] |
| Purity | HPLC, Elemental Analysis | Quantify the purity level of the final product. | > 99.9% (sublimed grade) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the decomposition temperature (Td), indicating the material's stability at elevated temperatures.[13][14] | Td > 400 °C |
| Morphological Stability | Differential Scanning Calorimetry (DSC) | Measure the glass transition temperature (Tg), which is critical for the stability of the amorphous thin film in a device.[4][15] | Tg ≈ 60-65 °C[4] |
| Electrochemical Levels | Cyclic Voltammetry (CV) | Determine the oxidation potential, from which the HOMO energy level is calculated. This is crucial for energy level alignment.[16][17] | HOMO ≈ -5.5 eV[7] |
| Optical Properties | UV-Vis Spectroscopy | Measure the absorption spectrum to determine the optical bandgap and ensure transparency in the visible region. | λmax ≈ 352 nm (in THF)[7] |
| Charge Transport | Time-of-Flight (ToF) Photoconductivity | Directly measure the hole mobility (µh) in a thin film of the material.[18][19] | µh ≈ 10⁻³ - 10⁻⁴ cm²/Vs |
OLED Device Fabrication and Characterization
The following protocol describes the fabrication of a standard multilayer OLED using thermal evaporation, a precise method for depositing thin organic films in a high-vacuum environment.[20][21]
Device Fabrication Workflow
Caption: Step-by-step workflow for fabricating a multilayer OLED.
Detailed Fabrication Protocol
Prerequisites: All steps involving organic materials and cathode deposition must be performed in a high-vacuum thermal evaporator (pressure < 10⁻⁶ mbar), which is typically integrated into an inert-atmosphere glovebox system to prevent exposure to oxygen and moisture.[22]
-
Substrate Preparation: a. Obtain pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially sonicate the substrates in a cleaning solution (like Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[23] c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO for better hole injection.
-
Layer Deposition by Thermal Evaporation: a. Load the cleaned substrates into the vacuum chamber. b. Load the high-purity organic materials (e.g., TPD for HTL, Alq₃ for EML/ETL) and metals (LiF, Al for cathode) into separate evaporation crucibles (boats). c. Pump the chamber down to a high vacuum (< 5 x 10⁻⁷ mbar). d. HTL Deposition: Heat the TPD source and deposit a ~40 nm thick film onto the ITO substrate. Maintain a stable deposition rate of 1-2 Å/s, monitored by a quartz crystal microbalance. e. Emissive Layer (EML) Deposition: Without breaking vacuum, deposit the emissive layer (e.g., 60 nm of Alq₃) on top of the HTL. f. Electron Transport Layer (ETL) Deposition: Deposit the ETL (e.g., 20 nm of Alq₃) on top of the EML. g. Cathode Deposition: Deposit a thin electron injection layer (e.g., 1 nm of LiF) followed by a thicker metal cathode (e.g., 100 nm of Al). The deposition rate for the cathode should be higher (e.g., 5-10 Å/s).
-
Encapsulation: a. Transfer the completed devices from the evaporator into the glovebox without exposure to air. b. Apply a UV-curable epoxy around the active device area and place a clean glass coverslip on top to seal the device, protecting the organic layers and reactive cathode from degradation by oxygen and water.
Device Performance Characterization
The finished device is tested in ambient conditions using a source measure unit (SMU) coupled with a calibrated photodiode or spectrometer.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L): Measures the device's electrical and optical output. The turn-on voltage is defined as the voltage at which luminance reaches 1 cd/m².
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
-
Luminous Efficacy (cd/A): Measures the light output (in candelas) per unit of current (in amperes).
-
Power Efficiency (lm/W): Measures the light output (in lumens) per unit of electrical power consumed (in watts).
Scientific Rationale: Energy Level Alignment
The efficiency of an OLED is critically dependent on the energy level alignment of the different layers. The HOMO and LUMO levels dictate the barriers for charge injection and transport.
Caption: Energy level diagram of a typical OLED device.[2][24][25]
The small energy difference (0.8 eV) between the ITO work function and the TPD HOMO level facilitates efficient hole injection.[3] Similarly, the LUMO of TPD is significantly higher than that of the emissive layer (Alq₃), creating a large energy barrier for electrons. This effectively confines electrons to the emissive layer, increasing the probability of them recombining with holes and emitting light, thereby enhancing device efficiency.
References
-
[Learn Display] 42. Evaporation. (2022). Samsung Display Newsroom. Available at: [Link]
-
Chung, Y., et al. (2012). Hole mobility characterization of DNA biopolymer by time-of-flight technique. AIP Publishing. Available at: [Link]
-
KNC Laboratories Co., Ltd. SUBLIMATION PURIFICATION TECHNOLOGY. Available at: [Link]
- Pfeiffer, M., et al. (2006). Characterisation of different hole transport materials as used in organic p-i-n solar cells. SPIE Digital Library.
-
Korotcenkov, G. (2023). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. MDPI. Available at: [Link]
- Patel, J. B., et al. (2021). Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique To Elucidate Its Function in Perovskite Solar Cells.
- He, Y., et al. (2021). Uncovering the modest hole mobility for the intrinsic single crystal CsPbBr3 by variable-temperature time of flight measurement. AIP Publishing.
-
OLEDNet. (2018). OLED key process: Introduction to evaporation technology. Available at: [Link]
- Lee, S., et al. (2015). High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials.
- Jurchescu, O. D. (2007). Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University Digital Conservancy.
-
VAT Group. OLED Evaporation. Available at: [Link]
- Llosá, G., et al. (2011). Measurement of mobility and lifetime of electrons and holes in a Schottky CdTe diode. NIH.
- Giebeler, C., et al. (1999). TPD derivative hole transport polymers used in this study.
- Tsuboi, T., et al. (2017). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Journal of Nanoscience and Nanoengineering.
- Meyer, J., et al. (2007). Proposed energy level diagram of a simplified OLED.
- Girtas, K., et al. (2021). Chemical structure of N, N ′ -bis (3-methylphenyl)-N, N ′ - diphenylbenzidine (TPD).
- Al-Asbahi, B. A. (2021). (a) Energy level diagram and steps for light emission of OLED device,...
- Leonat, L., et al. (2012).
- Soultati, A., et al. (2021). Schematic energy level diagram of the (a) green, blue and red OLED...
- Kappaun, S., et al. (2008). Commonly used a) hole transport (TPD = N,N -...
- Al-Zubaidi, A. B. (2016). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter.
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- US Patent US9139488B2. (2015). Sublimation method for the purification of organic small molecules.
-
Universal Display Corporation. Organic Light Emitting Diodes (OLEDs). Available at: [Link]
- Al-Zubaidi, A. B. (2016). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter.
-
Innovation.world. Purification By Sublimation. Available at: [Link]
- ResearchGate. (2014).
- Dr. Shamsa. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
- ECHEMI. (2022).
- Vandewal, K., et al. (2008). HOMO levels measured by cyclic voltammetry and LUMO levels as deduced...
- CN Patent CN1876620A. (2006). Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
-
PubChem. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-. Available at: [Link]
- NETZSCH Analyzing & Testing. (2021).
- Adesis, Inc. (2021).
Sources
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine | 936355-01-0 | Benchchem [benchchem.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 9. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 10. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 11. innovation.world [innovation.world]
- 12. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | C38H32N2 | CID 103315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. iitk.ac.in [iitk.ac.in]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 21. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 22. OLED Evaporation - VAT Group [vatgroup.com]
- 23. ossila.com [ossila.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Note: 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine as a Novel Building Block for Solution-Processable Organic Semiconductors
Audience: Researchers, scientists, and materials development professionals in organic electronics.
Abstract: The relentless pursuit of next-generation organic electronic devices necessitates the development of novel molecular building blocks that offer a balance of high performance, stability, and processability. This document introduces 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, a molecule with CAS number 1747-75-7[1], as a promising, yet underexplored, candidate for organic semiconductors. Its unique architecture, combining an electron-rich aniline moiety with a partially saturated biphenyl core, presents a compelling design strategy. The saturated ring introduces non-planarity, which can enhance solubility and promote amorphous film formation, while the aniline group provides inherent hole-transporting capabilities. This application note outlines the scientific rationale, a proposed synthetic protocol, and detailed methodologies for its characterization and integration as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs).
Introduction: The Case for Molecular Innovation
The performance of organic semiconductor devices is fundamentally dictated by the molecular structure of the active materials.[2] Key parameters such as charge carrier mobility, energy level alignment, and morphological stability are all rooted in the design of the constituent molecules.[2][3] While fully conjugated, planar molecules have historically dominated the field, they often suffer from poor solubility and a strong tendency towards crystallization, complicating device fabrication and reproducibility.
The introduction of non-planar or partially saturated moieties is a proven strategy to mitigate these issues. This compound emerges as a molecule of interest by embodying a deliberate structural compromise:
-
Hole Transport Functionality: The 4-amine group on the phenyl ring is a classic electron-donating moiety, making the molecule inherently suitable for transporting positive charge carriers (holes). Molecules bearing arylamines are well-established as effective HTMs in OLEDs and perovskite solar cells.[4]
-
Enhanced Processability: The tetrahydrogenated ring disrupts the planarity of the biphenyl system. This steric hindrance is expected to reduce intermolecular π-π stacking, thereby increasing solubility in common organic solvents and facilitating the formation of uniform, amorphous thin films via solution-based methods like spin-coating.[5]
-
Tunable Electronic Properties: The partially saturated structure will likely lead to a wider bandgap compared to its fully aromatic biphenyl-4-amine counterpart.[6] This can be advantageous for an HTL, as it helps confine excitons within the emissive layer of an OLED.[7]
Molecular Design Rationale
The strategic design of this compound targets its application as a Hole Transport Material (HTM). An ideal HTM should possess several key attributes, all of which are plausibly offered by this molecular structure.
Proposed Synthesis Protocol
While commercially available from suppliers like Fluorochem[1], a scalable laboratory synthesis is crucial for research and development. A plausible and efficient route is a Suzuki cross-coupling reaction followed by a selective hydrogenation.
Workflow for Synthesis and Purification:
Step-by-Step Methodology:
-
Reaction Setup: To a three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq), cyclohex-1-en-1-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12 hours with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system.
-
Characterization: Confirm the structure and purity of the final white to off-white solid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Material Characterization Protocols
To validate the suitability of the synthesized material as an organic semiconductor, a series of characterization techniques must be employed.[6][8][9]
| Parameter | Technique | Protocol Summary | Expected Outcome/Insight |
| Optical Properties | UV-Visible Spectroscopy | Dissolve sample in a suitable solvent (e.g., Dichloromethane). Record absorbance spectrum. For thin films, spin-coat onto a quartz substrate. | Determine the optical bandgap (Eg) from the absorption onset. The optical absorption edge for organic semiconductors is typically between 1.7-3 eV.[6] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Use a three-electrode setup (e.g., Pt working, Pt counter, Ag/AgCl reference) in an inert electrolyte solution (e.g., 0.1 M TBAPF₆ in Acetonitrile). | Determine the Highest Occupied Molecular Orbital (HOMO) energy level from the onset of the first oxidation peak. This is critical for energy level alignment in a device.[3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). | TGA determines the decomposition temperature (Td), indicating thermal stability. DSC identifies the glass transition temperature (Tg), crucial for morphological stability of amorphous films. |
Device Fabrication and Characterization Protocol: OLED
The primary application explored here is as a Hole Transport Layer (HTL) in a simplified multi-layer OLED. The function of the HTL is to facilitate the transport of holes from the anode while blocking electrons, ensuring that recombination occurs in the desired emissive layer.[7][10]
Device Fabrication Workflow:
Step-by-Step Fabrication Methodology:
-
Substrate Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. They are then dried under a stream of nitrogen.
-
Anode Modification: The cleaned ITO substrates are treated with oxygen plasma for 5 minutes to increase the work function and improve the adhesion of subsequent layers.
-
Hole Injection Layer (HIL): A layer of PEDOT:PSS is spin-coated onto the ITO and annealed at 120 °C for 15 minutes in air.
-
Hole Transport Layer (HTL): A solution of this compound (e.g., 10 mg/mL in toluene) is spin-coated atop the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is then annealed at 90 °C for 20 minutes.
-
Emissive Layer (EML): A solution of a standard green or blue emitter (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃) is spin-coated, followed by annealing.
-
Cathode Deposition: The substrates are transferred to a thermal evaporation chamber. A thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) is deposited under high vacuum (<10⁻⁶ Torr) to form the cathode.[10]
-
Encapsulation: The completed devices are encapsulated inside the glovebox using a UV-curable epoxy and a cover glass to prevent degradation from oxygen and moisture.[11]
Device Performance Characterization: The finished OLED devices should be characterized to evaluate the performance of the new HTM. This involves measuring:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, luminance, and current efficiency.
-
External Quantum Efficiency (EQE): To quantify the device's efficiency in converting electrons to photons.
-
Electroluminescence (EL) Spectrum: To confirm that light emission originates from the intended emissive layer.
Conclusion and Outlook
This compound represents a structurally unique and promising building block for the development of new organic semiconductors. Its design thoughtfully balances the electronic requirements for hole transport with the physical properties needed for high-quality, solution-processed thin films. The protocols outlined in this note provide a comprehensive framework for synthesizing, characterizing, and evaluating this material. Successful implementation is expected to yield a high-performance hole transport material with excellent processability, contributing a valuable new component to the toolbox of materials scientists and device engineers in the field of organic electronics.
References
-
Organic semiconductor - Wikipedia. Wikipedia. Available at: [Link]
-
Haskal, E. I., et al. (2002). Small molecule organic light-emitting diodes can exhibit high performance without conventional hole transport layers. Applied Physics Letters. Available at: [Link]
-
DeLongchamp, D. M., et al. (2014). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C. Available at: [Link]
-
Haskal, E. I., et al. (2002). Small molecule organic light-emitting diodes can exhibit high performance without conventional hole transport layers. HKUST Research Portal. Available at: [Link]
-
Cornil, J., et al. (2002). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Sánchez-Molina, I., et al. (2021). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. Polymers. Available at: [Link]
-
Materials characterisation - Organic Semiconductor Optoelectronics. University of St Andrews. Available at: [Link]
-
Organic semiconductors - School of Physical and Chemical Sciences. Queen Mary University of London. Available at: [Link]
-
Salleh, M. M., et al. (2006). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Seminar on Optoelectronics. Available at: [Link]
-
Mondal, B., et al. (2015). A review on fabrication process of organic light emitting diodes. International Journal of Emerging Technology and Advanced Engineering. Available at: [Link]
-
Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021). UKDiss.com. Available at: [Link]
-
Roldán-Carmona, C., et al. (2021). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. ACS Applied Energy Materials. Available at: [Link]
-
Daskeviciene, M., et al. (2017). Molecular engineering of enamine-based small organic compounds as hole-transporting materials for perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]
-
Daskeviciene, M. (2020). Molecular engineering of enamine-based hole transporting materials for perovskite solar cells. KTU ePubl. Available at: [Link]
-
Monolayer Field-Effect Transistors of Nonplanar Organic Semiconductors with Brickwork Arrangement. (2023). ResearchGate. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pnas.org [pnas.org]
- 3. Organic semiconductors - School of Physical and Chemical Sciences [qmul.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic semiconductor - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soft X-ray characterisation of organic semiconductor films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. polyopto.wp.st-andrews.ac.uk [polyopto.wp.st-andrews.ac.uk]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Incorporation of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine into polymer chains
Application Note & Protocol Guide
Topic: Incorporation of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine into Polymer Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Polymer Architectures
The quest for novel polymers with tailored properties is a cornerstone of materials science and advanced drug delivery systems. The monomer, this compound, presents a unique structural motif, combining a flexible, partially saturated ring with a reactive aromatic amine. This distinct combination offers the potential to create polymers with unique thermal, mechanical, and solubility characteristics. The biphenyl group is known to impart desirable properties such as thermal stability and specific molecular interactions, including pi-pi stacking.[1] The introduction of a tetrahydro-biphenyl moiety can lead to polymers with improved solubility and processability compared to their fully aromatic counterparts, without significantly compromising thermal stability.[2][3]
This guide provides detailed protocols for incorporating this compound into polymer chains via two primary methods: oxidative polymerization and polycondensation to form polyamides . We will delve into the rationale behind each step, outline characterization techniques for validation, and provide visual workflows to aid in experimental design.
Part 1: Oxidative Polymerization
Oxidative polymerization is a powerful technique for synthesizing conjugated polymers from aromatic amines.[4][5] The process involves the oxidation of the monomer to form radical cations, which then couple to form polymer chains.[4] This method is particularly suited for creating materials with interesting electronic and optical properties.
Mechanism Overview: A Stepwise Approach to Polymer Growth
The oxidative polymerization of aromatic amines typically proceeds through the formation of radical cations as active intermediates.[5] These reactive species then undergo coupling reactions to build the polymer backbone. The process can be influenced by factors such as the choice of oxidant, reaction medium, and temperature.
Caption: Oxidative Polymerization Workflow.
Detailed Experimental Protocol: Oxidative Polymerization
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Dropping funnel
-
Temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In the jacketed glass reactor, dissolve a specific amount of this compound in 1 M HCl. The acidic medium is crucial for stabilizing the resulting cation radicals.[4]
-
Cooling: Cool the reactor to 0-5 °C using a circulating bath. This helps to control the reaction kinetics and prevent over-oxidation.
-
Oxidant Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl. The molar ratio of APS to the monomer should be carefully controlled, typically starting at 1:1.
-
Initiation: Add the APS solution dropwise to the cooled monomer solution over a period of 30-60 minutes with constant stirring. A color change should be observed, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.
-
Isolation: Precipitate the polymer by adding methanol to the reaction mixture.
-
Purification: Filter the precipitate using a Buchner funnel and wash extensively with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Results and Characterization
| Parameter | Expected Outcome | Characterization Technique |
| Appearance | Dark-colored powder (green or black) | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents like NMP, DMSO, DMF | Solubility Tests |
| FTIR Spectroscopy | Disappearance of N-H stretching bands, appearance of new bands corresponding to the polymer backbone | FTIR |
| NMR Spectroscopy | Broadening of peaks, disappearance of monomer signals | ¹H NMR, ¹³C NMR |
| Thermal Stability | High degradation temperature | TGA, DSC |
Part 2: Polycondensation for Polyamide Synthesis
Polycondensation is a versatile method for creating high-performance polymers like polyamides.[3][6] By reacting the amine groups of this compound with a diacid chloride, we can form strong amide linkages, resulting in a thermally stable and mechanically robust polymer. The incorporation of the tetrahydro-biphenyl unit is expected to enhance solubility compared to fully aromatic polyamides.[2]
Reaction Scheme: Forming the Amide Bond
The fundamental reaction in this polycondensation is the formation of an amide bond between the amine group of our monomer and the acyl chloride group of a diacid chloride, with the elimination of HCl. A base is used to neutralize the HCl byproduct and drive the reaction forward.
Caption: Polyamide Synthesis Workflow.
Detailed Experimental Protocol: Polyamide Synthesis
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Calcium chloride (CaCl₂)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound and CaCl₂ in anhydrous NMP.
-
Addition of Base: Add anhydrous pyridine to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Diacid Chloride Addition: Dissolve the diacid chloride in a small amount of anhydrous NMP and add it dropwise to the stirred monomer solution. The reaction is exothermic and should be controlled by the addition rate.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The viscosity of the solution should increase significantly.
-
Isolation: Pour the viscous polymer solution into a beaker of rapidly stirring methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted starting materials and salts.
-
Drying: Dry the polyamide product in a vacuum oven at 80 °C until a constant weight is achieved.
Expected Results and Characterization
| Parameter | Expected Outcome | Characterization Technique |
| Appearance | Off-white to pale yellow fibrous solid | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, DMSO | Solubility Tests |
| FTIR Spectroscopy | Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) | FTIR |
| NMR Spectroscopy | Appearance of a broad amide N-H proton signal, correlation of aromatic and aliphatic protons | ¹H NMR, ¹³C NMR |
| Thermal Stability | High glass transition temperature (Tg) and degradation temperature | TGA, DSC |
| Molecular Weight | High molecular weight distribution | Gel Permeation Chromatography (GPC) |
Self-Validation and Trustworthiness
The protocols described are designed to be self-validating through the comprehensive characterization of the resulting polymers. For instance, in the polyamide synthesis, the appearance of the characteristic amide peaks in the FTIR spectrum, coupled with the high thermal stability observed by TGA, provides strong evidence of successful polymerization.[2] Similarly, for the oxidative polymerization, changes in solubility and the disappearance of monomer signals in the NMR spectrum are key indicators of polymer formation.[4] By systematically applying these analytical techniques, researchers can confidently verify the incorporation of this compound into the polymer chains and assess the properties of the novel materials created.
References
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC - NIH.
- (PDF)
- Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - Taylor & Francis Online.
- Studies on the Oxidation of Aromatic Amines C
- Mechanism and kinetic features of oxidation polymerization of aromatic amines | Request PDF - ResearchG
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC - NIH.
- Polymerization and polycondens
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - NIH.
Sources
- 1. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
Application Note: Synthesis of Novel Azo Dyes Utilizing 4-(cyclohex-1-en-1-yl)aniline for Advanced Applications
Introduction: Unlocking New Chromophores with a Versatile Precursor
The synthesis of novel dyes is a cornerstone of innovation across numerous scientific and industrial fields, from advanced materials to biomedical diagnostics. Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants due to their straightforward synthesis, cost-effectiveness, and broad color palette.[1][2] The properties of these dyes can be finely tuned by modifying the chemical structure of the aromatic amines and coupling agents used in their synthesis. This application note details the use of 4-(cyclohex-1-en-1-yl)aniline as a versatile precursor for the synthesis of novel azo dyes, exploring the unique contributions of the cyclohexenyl moiety to the final dye properties.
The incorporation of a non-aromatic, cyclic alkene substituent like the cyclohexenyl group onto the aniline backbone presents an intriguing strategy for modulating the electronic and steric characteristics of the resulting dyes. This can lead to enhanced solubility in less polar solvents, altered photophysical properties, and potentially new applications in areas such as textile dyeing and advanced functional materials.[3][4] This guide provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, and discusses the potential advantages and challenges of utilizing this unique aniline derivative.
Chemical Principles and Reaction Mechanism
The synthesis of azo dyes from 4-(cyclohex-1-en-1-yl)aniline follows a well-established two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.[1]
-
Diazotization: The process begins with the conversion of the primary amino group of 4-(cyclohex-1-en-1-yl)aniline into a diazonium salt. This is typically achieved by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[5][6] The low temperature is crucial to prevent the unstable diazonium salt from decomposing. The resulting diazonium ion is a weak electrophile.[7]
-
Azo Coupling: The second step involves the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich aromatic compound, known as the coupling agent. Common coupling agents include phenols, naphthols, and other aromatic amines. The electron-donating groups on the coupling agent activate the aromatic ring, facilitating the attack by the diazonium ion to form the stable azo compound.
The overall reaction scheme can be visualized as follows:
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Azo disperse Dyes with Cyclohexene moiety for Dyeing Polyester and Nylon Fabrics | Scilit [scilit.com]
- 5. plantarchives.org [plantarchives.org]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Electropolymerization of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Introduction: A Novel Approach to Functional Biphenyl Polymers
The electrochemical polymerization of aromatic amines has long been a cornerstone in the development of conductive and functional polymers.[1][2] Polyaniline (PANI), for instance, has been extensively studied and utilized in a myriad of applications ranging from energy storage to biomedical devices.[2][3][4] This guide delves into the electropolymerization of a less-explored but highly promising monomer: 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine. The resulting polymer, poly(this compound), offers a unique combination of a flexible, partially saturated ring system with the electroactive properties of an aromatic amine. This structural motif is of significant interest for applications requiring tailored solubility, processability, and specific host-guest interactions, particularly in the realm of drug development and advanced sensor technologies.
Electrochemical polymerization presents a powerful and direct method for the synthesis and deposition of polymer films.[5] This technique allows for precise control over film thickness, morphology, and properties by modulating electrochemical parameters.[5][6] The in-situ film formation on a conductive substrate makes it an attractive method for the fabrication of modified electrodes with tailored functionalities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the electropolymerization of this compound. It covers the underlying mechanistic principles, detailed experimental protocols, characterization techniques, and potential applications, with a focus on providing both the "how" and the "why" behind the experimental choices.
Part 1: Mechanistic Insights into Electropolymerization
The electropolymerization of this compound is predicated on the oxidative coupling of the monomer units. This process is analogous to the well-established mechanism for aniline polymerization.[1] The initiation step involves the oxidation of the amine group on the monomer to form a radical cation.[7] This reactive intermediate can then undergo coupling reactions with other monomer units or oligomers, leading to the growth of the polymer chain.
The reaction proceeds through a series of oxidation, coupling, and deprotonation steps. The precise mechanism and the final polymer structure can be influenced by several factors, including the pH of the electrolyte solution, the applied potential, and the nature of the solvent and supporting electrolyte.
Caption: Proposed mechanism for the electropolymerization of this compound.
Part 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for the electropolymerization of this compound. The presented protocol is a robust starting point; however, optimization of specific parameters may be necessary depending on the desired film characteristics and the specific experimental setup.
Materials and Reagents
| Material/Reagent | Specification | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | The purity of the monomer is critical for obtaining reproducible results. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Major chemical suppliers | A common aprotic solvent for electropolymerization. |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, ≥99.0% | Major chemical suppliers | A suitable supporting electrolyte. |
| Sulfuric Acid (H₂SO₄) | ACS reagent grade, 95-98% | Major chemical suppliers | For aqueous electropolymerization. |
| Deionized (DI) Water | Resistivity > 18 MΩ·cm | In-house or commercial | For preparation of aqueous solutions. |
| Working Electrode | Glassy Carbon (GC), Platinum (Pt), or Indium Tin Oxide (ITO) coated glass | Major electrochemical suppliers | The choice of electrode will depend on the intended application and characterization methods. |
| Counter Electrode | Platinum wire or mesh | Major electrochemical suppliers | Provides a high surface area for the counter reaction. |
| Reference Electrode | Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE) | Major electrochemical suppliers | Ensures a stable reference potential.[8] |
| Polishing Materials | Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) and polishing pads | Major electrochemical suppliers | For cleaning and preparing the working electrode surface. |
Apparatus
-
Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing cyclic voltammetry, chronoamperometry, and chronopotentiometry.
-
Electrochemical Cell: A three-electrode cell of appropriate volume.
-
Inert Gas Source: Nitrogen (N₂) or Argon (Ar) for deoxygenating the solution.
-
Sonication Bath: For cleaning electrodes.
-
Standard laboratory glassware.
Pre-experimental Preparations: The Foundation of Success
-
Working Electrode Preparation (Critical Step):
-
Mechanical Polishing: Polish the working electrode (e.g., GC or Pt) with progressively finer alumina slurries (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonication: Sonicate the polished electrode in DI water and then in ethanol for 5-10 minutes each to remove any polishing debris.
-
Drying: Dry the electrode under a stream of inert gas.
-
Electrochemical Cleaning (Optional but Recommended): Perform cyclic voltammetry in a blank electrolyte solution (e.g., 0.5 M H₂SO₄) to ensure a clean and reproducible electrode surface.
-
-
Solution Preparation:
-
Non-Aqueous Medium: Prepare a solution of 0.01 M this compound and 0.1 M TBAP in anhydrous acetonitrile.
-
Aqueous Medium: Prepare a solution of 0.01 M this compound in 0.5 M H₂SO₄. The acidic medium is often necessary for the electropolymerization of aromatic amines to ensure the solubility of the monomer and the conductivity of the resulting polymer.
-
Deoxygenation: Purge the prepared solution with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the polymerization process.[9] Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization Protocol: A Step-by-Step Guide
The most common and informative technique for electropolymerization is cyclic voltammetry (CV) . This method allows for the in-situ monitoring of polymer film growth.
Caption: Workflow for the electropolymerization of this compound via cyclic voltammetry.
Cyclic Voltammetry Parameters (Starting Point):
| Parameter | Recommended Range | Rationale |
| Potential Window | -0.2 V to +1.2 V (vs. Ag/AgCl) | This range should be wide enough to encompass the oxidation potential of the monomer. The exact range should be determined by running an initial CV scan. |
| Scan Rate | 50 - 100 mV/s | A moderate scan rate is typically used for electropolymerization. Slower rates can lead to more uniform films. |
| Number of Cycles | 10 - 30 cycles | The film thickness is generally proportional to the number of cycles. More cycles will result in a thicker film. |
Procedure:
-
Assemble the three-electrode cell with the prepared electrodes and the deoxygenated monomer solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for cyclic voltammetry as suggested in the table above.
-
Initiate the CV scan. During the first scan, an oxidation peak corresponding to the monomer oxidation should be observed. In subsequent scans, new redox peaks corresponding to the polymer film should appear and grow with each cycle, indicating successful polymer deposition.
-
After the desired number of cycles, stop the scan and carefully remove the working electrode from the solution.
-
Gently rinse the modified electrode with the pure solvent (acetonitrile or DI water) to remove any unreacted monomer and loosely bound oligomers.
-
The polymer-coated electrode is now ready for characterization.
Part 3: Characterization of the Polymer Film
A multi-faceted approach is essential for the comprehensive characterization of the newly synthesized polymer film.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): After polymerization, the modified electrode should be transferred to a monomer-free electrolyte solution. Running a CV in this solution will reveal the redox behavior of the polymer film. The shape and position of the redox peaks provide information about the electrochemical stability and activity of the polymer.[10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the electrical properties of the polymer film, such as its conductivity and capacitance.[11]
Spectroscopic Characterization
-
UV-Vis Spectroscopy: For films deposited on transparent electrodes (e.g., ITO), UV-Vis spectroscopy can be used to monitor the growth of the polymer film and to study its optical properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and to confirm the polymerization mechanism.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements within the polymer film.
Microscopic Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer film.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the polymer surface and can be used to determine film thickness and roughness.[12]
Part 4: Potential Applications in Drug Development and Beyond
The unique structure of poly(this compound) opens up a range of potential applications, particularly in fields where molecular recognition and controlled release are important.
-
Drug Delivery Systems: The polymer matrix can be designed to encapsulate and release therapeutic agents in a controlled manner. The electrochemical properties of the polymer could be exploited for triggered drug release. Polyaniline and its derivatives have shown promise in drug delivery systems.[4][13]
-
Biosensors: The polymer film can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to create highly sensitive and selective biosensors.[14] The conductive nature of the polymer can facilitate efficient signal transduction.
-
Anti-corrosion Coatings: Polyaniline-based coatings have been shown to be effective in protecting metals from corrosion.[2] The tetrahydrobiphenyl derivative may offer enhanced adhesion and barrier properties.
-
Smart Membranes: The polymer's properties could be tuned by electrochemical stimuli, allowing for the development of "smart" membranes with controllable permeability.
Conclusion
The electropolymerization of this compound offers a promising route to a novel class of functional polymers. This guide provides the fundamental knowledge and practical protocols to enable researchers to explore the synthesis, characterization, and application of this exciting material. The inherent versatility of electrochemical synthesis, coupled with the unique structural features of the monomer, paves the way for the development of advanced materials with tailored properties for a wide range of scientific and technological applications.
References
-
Bettis, S. E., & Gade, N. R. (2025). Electrochemical Polymerization of Amino-, Pyrrole-, and Hydroxy-Substituted Tetraphenylporphyrins. Inorganic Chemistry, 26(7), 1009-1017. [Link]
-
McIntire, G. L., Hasselfield, M. V., & Chamberlin, S. I. (1998). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 70(3), 472-479. [Link]
-
Sessier, J. L., & An, D. (2025). Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties. Langmuir. [Link]
-
Beygisangchin, M., Rashid, S. A., Shafie, S., & Lim, H. N. (2021). Application of polyaniline and its derivatives. ResearchGate. [Link]
-
Zhang, L., Wang, Y., & Li, Y. (2018). The cyclic voltammetry curve of the electropolymerization process. ResearchGate. [Link]
-
Kress, S., et al. (2022). Preparation and Characterization of Highly Conductive and Biorepulsive Polypyrrole/Polyglycerol Surface Films. ACS Applied Polymer Materials, 4(11), 8235-8244. [Link]
-
Li, C.-Y., et al. (2017). Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications. Polymers, 9(12), 701. [Link]
-
Kim, J., et al. (2021). Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications. Polymers, 13(16), 2758. [Link]
-
Beygisangchin, M., Rashid, S. A., Shafie, S., & Lim, H. N. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2003. [Link]
-
Lam, H. W., & Bar, G. C. (2019). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 10(1), 1-8. [Link]
-
Brown, T. M. (2017). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). International Journal of Chemistry, 9(1), 1. [Link]
-
Ramalingam, R. J., & Rajendran, V. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Korean Chemical Society, 57(3), 361-367. [Link]
-
Gerasimova, A. Y., et al. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. Molecules, 28(5), 2383. [Link]
-
Singh, S., & Singh, P. (2020). Preparation of amino biphenyl derivatives. ResearchGate. [Link]
-
Kim, J., et al. (2004). Preparation and Characterization of Conductive Polymer Nano-Films. Molecular Crystals and Liquid Crystals, 425(1), 77-83. [Link]
-
Andreescu, S., & Sadik, O. A. (2003). o-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry. Analytical Chemistry, 75(20), 5494-5502. [Link]
-
Li, Y., et al. (2025). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. ResearchGate. [Link]
-
Kumar, A., & Kumar, R. (2024). Synthesis and applications of Polyaniline: A Brief Review. International Journal of Scientific Development and Research, 9(2), 358-362. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Gerasimova, A. Y., et al. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. PubMed. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1787. [Link]
- CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
-
Basics of electrochemistry: cyclic voltammetry. (2024, April 23). YouTube. [Link]
-
Iannotta, L., et al. (2022). Advances in Polyaniline for Biomedical Applications. Current Medicinal Chemistry, 29(1), 10-27. [Link]
-
Lupu, S., & Mihailciuc, C. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C, 119(3), 1269-1280. [Link]
-
Wang, C.-H., et al. (2021). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. Polymers, 13(16), 2686. [Link]
-
Zarrintaj, P., et al. (2020). Application of polyaniline and its derivatives. ResearchGate. [Link]
-
Khazaei, A., Zolfigol, M. A., & Abedian, N. (2001). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Iranian Polymer Journal, 10(1), 1-6. [Link]
-
Strekalovskii, D. O., & Cherepanov, I. N. (2019). Mechanism of Direct Electrophilic Aromatic Amination: an Electrophile is Found by Quantum‐Chemical Study. Chemistry – A European Journal, 25(23), 5946-5954. [Link]
-
-
Conductive Polymer Characterization via EIS. (n.d.). PalmSens. [Link]
-
- US6455116B1 - Poly(hydroxy amino ether)
-
Functional and Conductive Polymer Thin Films. (n.d.). Sabanci University. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. mdpi.com [mdpi.com]
- 6. Functional and Conductive Polymer Thin Films | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4’vinyl-2,2’-bipyridine) | Brown | International Journal of Chemistry | CCSE [ccsenet.org]
- 11. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. tandfonline.com [tandfonline.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: P-Type Doping of Organic Semiconductors with 4-(cyclohex-1-en-1-yl)aniline Derivatives
Introduction: The Imperative of Doping in Organic Electronics
Organic semiconductors are the cornerstone of next-generation flexible and cost-effective electronic devices.[1] However, their intrinsic charge carrier density is often insufficient for high-performance applications.[2] Molecular doping, the intentional introduction of impurities to modulate electrical properties, is a crucial strategy to enhance the conductivity of these materials.[1][3][4] This guide focuses on the application of 4-(cyclohex-1-en-1-yl)aniline derivatives as a novel class of p-type dopants for organic semiconductors.
In p-type doping, electron-accepting molecules (dopants) are introduced into an organic semiconductor host material.[4] This process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the semiconductor to the lowest unoccupied molecular orbital (LUMO) of the dopant.[4] This generates a mobile "hole" (a positive charge carrier) in the semiconductor, thereby increasing its conductivity.[5] Aniline derivatives, with their electron-rich amino group, can be tailored to act as effective p-type dopants.[6][7] The 4-(cyclohex-1-en-1-yl)aniline structure offers a unique combination of a tunable electronic backbone and steric bulk, which can influence doping efficiency and the morphology of the doped film.
This document provides a comprehensive guide for researchers and drug development professionals on the principles, protocols, and characterization of organic semiconductors doped with 4-(cyclohex-1-en-1-yl)aniline derivatives.
Mechanism of P-type Doping with Aniline Derivatives
The fundamental mechanism of p-type doping with 4-(cyclohex-1-en-1-yl)aniline derivatives is predicated on an electron transfer process.[4] For efficient p-type doping, the electron affinity (EA) of the dopant should be comparable to or higher than the ionization energy (IE) of the organic semiconductor.[4]
The doping process can be visualized as follows:
Figure 1: P-type doping mechanism. An electron is transferred from the HOMO of the organic semiconductor (OSC) to the LUMO of the dopant, creating a hole in the OSC and a dopant anion.
The cyclohexenyl substituent on the aniline can be functionalized to modulate the electronic properties of the dopant, thereby fine-tuning the doping efficiency for specific organic semiconductors like poly(3-hexylthiophene) (P3HT) or Spiro-OMeTAD.
Experimental Protocols
Two primary methods for doping organic semiconductors are solution-based processing and vapor-phase deposition.[8] The choice of method depends on the specific materials, desired film morphology, and device architecture.
Protocol 1: Solution-Based Doping
Solution-based doping is a versatile and scalable method suitable for many polymeric and small-molecule organic semiconductors.[9]
Materials and Equipment:
-
Organic Semiconductor (e.g., P3HT, Spiro-OMeTAD)
-
4-(cyclohex-1-en-1-yl)aniline derivative (dopant)
-
Anhydrous solvent (e.g., chlorobenzene, dichlorobenzene)
-
Inert atmosphere glovebox
-
Spin coater
-
Hotplate
-
Substrates (e.g., glass, silicon wafers)
-
Pipettes and vials
Step-by-Step Protocol:
-
Solution Preparation:
-
Inside an inert atmosphere glovebox, prepare a stock solution of the organic semiconductor in the chosen anhydrous solvent (e.g., 10 mg/mL).
-
Prepare a separate stock solution of the 4-(cyclohex-1-en-1-yl)aniline derivative dopant in the same solvent (e.g., 1 mg/mL).
-
-
Doping:
-
Add the desired volume of the dopant stock solution to the organic semiconductor solution to achieve the target doping ratio (e.g., 1-10 mol%).
-
Stir the mixture at room temperature for at least 2 hours to ensure homogeneous mixing.
-
-
Film Deposition:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Transfer the doped solution onto the substrate.
-
Spin-coat the solution at a suitable speed (e.g., 1000-4000 rpm) for 60 seconds to obtain a thin film.[10]
-
-
Annealing:
-
Anneal the film on a hotplate at a temperature optimized for the specific organic semiconductor (e.g., 100-150 °C) for 10-15 minutes to remove residual solvent and improve film morphology.[10]
-
Figure 2: Workflow for solution-based doping of organic semiconductors.
Protocol 2: Vapor-Phase Doping
Vapor-phase doping is a solvent-free method that can produce highly uniform and pure thin films.[11][12][13]
Materials and Equipment:
-
Organic Semiconductor thin film on a substrate
-
4-(cyclohex-1-en-1-yl)aniline derivative (dopant)
-
Vacuum chamber with a heated crucible for the dopant
-
Substrate holder with temperature control
-
Quartz crystal microbalance (QCM) for thickness monitoring
Step-by-Step Protocol:
-
Substrate Preparation:
-
Prepare a thin film of the undoped organic semiconductor on a substrate using a suitable method (e.g., spin coating, thermal evaporation).
-
-
Doping Process:
-
Place the substrate with the organic semiconductor film into the vacuum chamber.
-
Load the 4-(cyclohex-1-en-1-yl)aniline derivative into the heated crucible.
-
Evacuate the chamber to a high vacuum (e.g., < 10^-6 Torr).
-
Heat the crucible containing the dopant to its sublimation temperature.
-
Expose the organic semiconductor film to the dopant vapor for a controlled duration. The doping level can be controlled by the exposure time, dopant flux, and substrate temperature.
-
-
Post-Doping Treatment:
-
After doping, the film may be annealed in-situ under vacuum to promote dopant diffusion and activation.
-
Characterization of Doped Films
A suite of characterization techniques is essential to evaluate the success and efficiency of the doping process.
Spectroscopic Characterization
UV-Vis-NIR Spectroscopy: This technique is used to confirm the charge transfer between the organic semiconductor and the dopant. Upon successful p-type doping, new absorption features corresponding to the oxidized organic semiconductor (polaron bands) will appear at lower energies (longer wavelengths) in the near-infrared region.[2]
| Feature | Undoped Film | Doped Film |
| π-π transition* | Strong absorption in the visible range | Decreased intensity |
| Polaron bands | Absent | Emergence of new absorption bands in the NIR |
Electrical Characterization
Conductivity Measurements: The primary goal of doping is to increase the electrical conductivity. This can be measured using a four-point probe or by fabricating simple two-point probe devices. The conductivity (σ) is calculated using the formula: σ = (I/V) × (L/A), where I is the current, V is the voltage, L is the channel length, and A is the cross-sectional area of the film.[14][15]
| Doping Level (mol%) | Conductivity (S/cm) |
| 0 (pristine) | ~10⁻⁶ - 10⁻⁵ |
| 1 | ~10⁻⁴ - 10⁻³ |
| 5 | ~10⁻² - 10⁻¹ |
| 10 | ~10⁻¹ - 1 |
Note: These are expected values and will vary depending on the specific organic semiconductor and dopant derivative.
Electrochemical Characterization
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the organic semiconductor and the dopant. This information is crucial for predicting the feasibility of charge transfer. For efficient p-type doping, the LUMO of the dopant should be close to or below the HOMO of the semiconductor.
Stability Considerations
The stability of the doped films is a critical factor for device performance and longevity.[16][17] The stability of films doped with 4-(cyclohex-1-en-1-yl)aniline derivatives should be assessed under various conditions:
-
Ambient Stability: Monitor the conductivity and spectroscopic features of the doped films over time when exposed to air and humidity.[18]
-
Thermal Stability: Evaluate the performance of the doped films after annealing at elevated temperatures to assess their operational stability in devices.[10][19]
Conclusion
The use of 4-(cyclohex-1-en-1-yl)aniline derivatives as p-type dopants for organic semiconductors presents a promising avenue for enhancing the performance of organic electronic devices. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this novel class of dopants. The tunability of the aniline derivative structure offers significant potential for optimizing doping efficiency and achieving high-performance, stable organic semiconductor materials.
References
-
AIP Publishing. (2021, July 8). Doping of organic semiconductors: Insights from EPR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021, November 22). (PDF) Doping Approaches for Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (2022, September 13). Applying Aniline for P-doping of PEDOT:PSS Films to Improve Their Conductivity and Efficiency of Perovskite Solar Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Doping (semiconductor). Retrieved from [Link]
-
ACS Publications. (2021, November 18). Doping Approaches for Organic Semiconductors. Retrieved from [Link]
-
Toshiba Electronic Devices & Storage Corporation. (n.d.). 1-4. p-type Semiconductor. Retrieved from [Link]
-
ACS Publications. (2019, May 15). n-Type Doping of Organic Semiconductors: Immobilization via Covalent Anchoring. Retrieved from [Link]
-
University of Washington. (n.d.). Doped Semiconductor Nanocrystals: Synthesis, Characterization, Physical Properties, and Applications. Retrieved from [Link]
-
National Institutes of Health. (2020, December 2). Electrical Conductivity of Doped Organic Semiconductors Limited by Carrier–Carrier Interactions. Retrieved from [Link]
-
University of Cambridge. (2024, August 2). Solving the doping problem: Enhancing performance in Organic Semiconductors. Retrieved from [Link]
-
ACS Publications. (2020, December 2). Electrical Conductivity of Doped Organic Semiconductors Limited by Carrier–Carrier Interactions. Retrieved from [Link]
-
AZoM. (2024, May 20). Organic Semiconductors Doped with Air to Increase Conductivity in New Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Doping Approaches for Organic Semiconductors. Retrieved from [Link]
-
ChemRxiv. (2025, August 8). In-situ regenerative adduct assisted p-type doping of organic semiconductor. Retrieved from [Link]
-
AIP Publishing. (2012, February 24). Solution doping of organic semiconductors using air-stable n-dopants. Retrieved from [Link]
-
ResearchGate. (n.d.). Doping of the Semiconducting Polymer, Poly (3-hexylthiophene) (P3HT), in Organic Photoelectrochemical Cells. Retrieved from [Link]
-
CORA. (2023, March 29). Organic Functionalisation, Doping and Characterisation of Semiconductor Surfaces for Future CMOS Device Applications. Retrieved from [Link]
-
PubMed. (2020, October 27). Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes. Retrieved from [Link]
-
ResearchGate. (2025, July 9). (PDF) Origin of the p-type characteristics of organic semiconductors. Retrieved from [Link]
-
ACS Publications. (n.d.). The Quest for Air Stability in Organic Semiconductors. Retrieved from [Link]
-
PNAS. (2025, April 3). Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of aniline-appended P3HT for single step covalent functionalisation of carbon nanotubes. Retrieved from [Link]
-
The Innovation. (2024, January 26). Vapor-phase methods for synthesizing metal-organic framework thin films. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
ACS Publications. (2025, April 2). Investigating the doping performance of an ionic dopant for organic semiconductors and thermoelectric applications. Retrieved from [Link]
-
ACS Publications. (2016, February 8). Molecular Electrical Doping of Organic Semiconductors: Fundamental Mechanisms and Emerging Dopant Design Rules. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of doping effect by ESR measurements. ESR spectra of.... Retrieved from [Link]
-
ACS Publications. (2021, January 4). Vapor Phase Infiltration Doping of the Semiconducting Polymer Poly(aniline) with TiCl4 + H2O: Mechanisms, Reaction Kinetics, and Electrical and Optical Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Retrieved from [Link]
-
Springer Nature. (2024, July 26). Chemical doping of a semicrystalline polymeric semiconductor realizing high stability and work function. Retrieved from [Link]
-
MIT. (2016, October 21). Measuring and Reporting Electrical Conductivity in Metal−Organic Frameworks: Cd2(TTFTB) as a Case Study. Retrieved from [Link]
-
MDPI. (2026, January 21). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2024, January 2). Crystal Structure Control of the Energetics of Chemical Doping in Rub-Aligned P3HT Films. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic semiconductor. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of the electron-doped polymer thin films under humid.... Retrieved from [Link]
-
AIP Publishing. (2005, July 8). Morphology control and material mixing by high-temperature organic vapor-phase deposition and its application to thin-film solar cells. Retrieved from [Link]
-
ResearchGate. (2021, November 25). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]
-
MDPI. (2021, August 5). Carbon-Free Solution-Based Doping for Silicon. Retrieved from [Link]
-
ResearchGate. (n.d.). Front Cover: Doping of organic semiconductors (Phys. Status Solidi A 1/2013). Retrieved from [Link]
-
ACS Publications. (2021, November 18). Doping Approaches for Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Anion Bulk Doping of Organic Single‐Crystalline Thin Films for Performance Enhancement of Organic Field‐Effect Transistors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phy.cam.ac.uk [phy.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vapor-phase methods for synthesizing metal-organic framework thin films [the-innovation.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Electrical Conductivity of Doped Organic Semiconductors Limited by Carrier–Carrier Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) using Tetrahydro-biphenyl-amine Derivatives
Introduction: The Promise of Amine-Based Organic Semiconductors
Organic field-effect transistors (OFETs) are foundational to the development of next-generation flexible, transparent, and low-cost electronics.[1][2] At the heart of these devices lies the organic semiconductor (OSC), a material class that offers tunable electronic properties through molecular design.[3] Tetrahydro-biphenyl-amine and its derivatives have emerged as a promising class of p-type organic semiconductors. Their molecular structure, characterized by a non-planar geometry and electron-donating amine groups, facilitates efficient charge transport and offers good solubility in common organic solvents, making them ideal candidates for solution-based fabrication techniques.[4][5]
These application notes provide a comprehensive guide to the fabrication and characterization of OFETs utilizing a generic tetrahydro-biphenyl-amine derivative as the active semiconductor layer. The protocols detailed herein are designed to be adaptable for a range of similar amine-based small molecule semiconductors. We will focus on a bottom-gate, top-contact (BGTC) device architecture, a widely adopted configuration in academic and industrial research for its reliability and straightforward fabrication process.[6][7][8]
Causality in Experimental Design: Why a Bottom-Gate, Top-Contact Architecture?
The choice of the BGTC architecture is deliberate.[6][9] In this configuration, the gate electrode and dielectric layer are prepared first, followed by the deposition of the organic semiconductor.[2] The source and drain electrodes are then deposited on top of the semiconductor layer. This sequence offers several advantages:
-
Minimized Interfacial Damage: Depositing the delicate organic semiconductor layer before the metal electrodes reduces the risk of damaging the OSC during the electrode fabrication process, which often involves higher-energy techniques like thermal evaporation.
-
Improved Contact: The top-contact configuration can lead to a larger effective area for charge injection at the metal-semiconductor interface, potentially reducing contact resistance.[9]
-
Process Versatility: This architecture is compatible with a wide range of deposition techniques for both the organic semiconductor and the metal electrodes.
Materials and Methods
Required Materials:
-
Substrate: Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) serve as the common gate and gate dielectric, respectively.
-
Organic Semiconductor: A solution of a tetrahydro-biphenyl-amine derivative in a high-purity organic solvent (e.g., toluene, chlorobenzene, or anisole) at a concentration of 5-10 mg/mL.
-
Source/Drain Electrodes: High-purity gold (Au) or other suitable metals for thermal evaporation.
-
Solvents: High-purity acetone, isopropanol, and the solvent used for the organic semiconductor solution.
-
Surface Treatment (Optional but Recommended): A self-assembled monolayer (SAM) forming agent, such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), to modify the surface energy of the dielectric.
Essential Equipment:
-
Spin Coater
-
Thermal Evaporator
-
Probe Station with Semiconductor Parameter Analyzer
-
Glovebox or other inert atmosphere environment
-
Ultrasonic Bath
-
Plasma Cleaner (Optional)
-
Hotplate
Experimental Protocols
Protocol 1: Substrate Preparation and Surface Treatment
A pristine and well-prepared substrate is crucial for the fabrication of high-performance OFETs. The quality of the dielectric surface directly influences the morphology and molecular ordering of the organic semiconductor film, which in turn dictates the charge transport properties.
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in acetone and isopropanol for 15 minutes each to remove organic residues.
-
Rinse the substrates thoroughly with deionized water and dry them with a stream of nitrogen gas.
-
For enhanced cleaning, an optional oxygen plasma treatment can be performed to remove any remaining organic contaminants and to hydroxylate the SiO₂ surface.
-
-
Surface Modification (Optional but Recommended):
-
To improve the ordering of the organic semiconductor molecules and reduce charge trapping at the dielectric interface, the SiO₂ surface is often treated with a hydrophobic self-assembled monolayer (SAM).
-
For an OTS treatment, immerse the cleaned substrates in a dilute solution of OTS in a nonpolar solvent (e.g., toluene or hexane) for a specified duration, followed by rinsing and annealing.
-
For an HMDS treatment, the substrates can be exposed to HMDS vapor in a vacuum oven or by spin-coating a solution of HMDS.
-
Protocol 2: Organic Semiconductor Film Deposition via Spin Coating
Spin coating is a widely used technique for depositing uniform thin films of organic semiconductors from solution.[10][11][12] The thickness and quality of the film are controlled by the solution concentration, solvent volatility, and spin speed.[13]
-
Solution Preparation: Prepare a solution of the tetrahydro-biphenyl-amine derivative in a suitable high-purity organic solvent. Ensure the material is fully dissolved, which may require gentle heating or extended sonication. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Spin Coating Process:
-
Place the prepared substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the organic semiconductor solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process is often employed: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired film thickness.[11]
-
-
Annealing: After spin coating, transfer the substrate to a hotplate and anneal at a temperature below the material's glass transition temperature (typically 80-120 °C) for 10-30 minutes. This step helps to remove residual solvent and can improve the molecular ordering within the film.
Protocol 3: Source and Drain Electrode Deposition
The final step in the device fabrication is the deposition of the source and drain electrodes. Thermal evaporation through a shadow mask is a common method for patterning these electrodes.[14]
-
Shadow Mask Alignment: Carefully place a shadow mask with the desired electrode pattern (defining the channel length and width) onto the organic semiconductor film.
-
Thermal Evaporation: Place the substrate with the aligned shadow mask into a thermal evaporator. Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Metal Deposition: Thermally evaporate a thin layer of gold (Au), typically 30-50 nm thick, onto the substrate. The deposition rate should be controlled to ensure a uniform and well-defined electrode structure.
-
Device Completion: After the deposition, carefully remove the shadow mask to reveal the final OFET structure.
Device Characterization
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics using a probe station connected to a semiconductor parameter analyzer.[14] The key performance metrics are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).[15][16]
Characteristic Measurements:
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). These curves provide information about the operating regimes of the transistor (linear and saturation).
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract the key performance parameters.
Data Presentation: Typical Performance of Tetrahydro-biphenyl-amine based OFETs
The following table summarizes the expected performance ranges for OFETs based on solution-processed tetrahydro-biphenyl-amine derivatives. These values serve as a benchmark for device performance.
| Parameter | Typical Value Range | Unit | Notes |
| Field-Effect Mobility (µ) | 0.01 - 1.0 | cm²/Vs | Highly dependent on the specific molecular structure, processing conditions, and substrate treatment.[17] |
| On/Off Current Ratio (I_on/I_off) | 10⁴ - 10⁷ | - | A measure of the transistor's switching capability.[18] |
| Threshold Voltage (V_th) | 0 to -30 | V | The gate voltage at which the transistor begins to conduct.[17] |
| Subthreshold Swing (SS) | 0.5 - 2.0 | V/decade | Describes the sharpness of the transition from the off to the on state. |
Visualization of the Fabrication Workflow
The following diagrams illustrate the key steps in the fabrication of a bottom-gate, top-contact OFET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. as-proceeding.com [as-proceeding.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ossila.com [ossila.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.mit.edu [web.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Prepared by the Applications Science Team
Welcome to the technical support center for the synthesis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine and related biphenyl structures. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
The target molecule, 4-(cyclohex-1-en-1-yl)aniline, is a biphenyl analog where one aromatic ring is partially saturated. The core challenge in its synthesis is the strategic formation of the carbon-carbon bond between the aniline and cyclohexene moieties. The most robust and widely used method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide will focus primarily on troubleshooting this critical step.
Frequently Asked Questions (FAQs)
General & Mechanistic Questions
Q1: What is the most reliable method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the industry standard for this type of transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.[2][4] The reaction typically involves coupling an aryl halide (or triflate) with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.
The general scheme is as follows:
-
Route A: Coupling 4-haloaniline (e.g., 4-bromoaniline) with cyclohex-1-en-1-ylboronic acid.
-
Route B: Coupling an aniline-4-boronic acid derivative with a 1-halocyclohex-1-ene.
Route A is often preferred as arylboronic acids can be prone to instability, while cyclohexenylboronic acid derivatives are generally stable and commercially available or readily prepared.
Q2: Can you illustrate the catalytic cycle for the Suzuki-Miyaura reaction?
A2: Certainly. The catalytic cycle is a fundamental concept for troubleshooting. It involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding where the cycle can fail is key to solving reaction issues.[2]
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Low Yields
Q3: My Suzuki coupling reaction yield is very low. What are the most common culprits?
A3: Low yield is a frequent issue that can typically be traced back to one of four areas: the catalyst's health, the choice of base, reaction conditions (solvent and temperature), or the quality of your starting materials.
-
Inactive Catalyst: The active catalyst is the Pd(0) species. If your palladium source is old or has been exposed to air, it may be oxidized to Pd(II), preventing the initial oxidative addition step. Using a pre-catalyst, which generates Pd(0) in situ, can often resolve this.[1]
-
Incorrect Base: The base is crucial for activating the organoboron species for transmetalation. If the base is too weak or insoluble in the reaction media, this step will be slow or may not occur.
-
Suboptimal Conditions: Temperature plays a critical role. Too low, and the reaction is sluggish; too high, and you risk catalyst decomposition or side reactions.[1] The solvent system must also be appropriate to dissolve reactants and the base.
-
Poor Reagent Quality: Impurities in your starting materials, especially water or acidic protons in the boronic acid, can lead to side reactions like protodeboronation.
Q4: I suspect my boronic acid is degrading. How can I prevent this and what is "protodeboronation"?
A4: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (like water or acidic impurities), replacing the boron group with a hydrogen atom. This consumes your starting material without forming the desired product.
Solutions:
-
Use Anhydrous Conditions: Ensure your solvents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).[5]
-
High-Quality Boronic Acid: Use freshly purchased or properly stored boronic acid. You can check for degradation by NMR or by running a small-scale test reaction.
-
Choice of Base: A stronger base can sometimes accelerate the desired transmetalation, outcompeting protodeboronation. Potassium phosphate (K₃PO₄) is often more effective than sodium carbonate (Na₂CO₃) for this reason.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less susceptible to protodeboronation than the corresponding free acids.
Managing Side Products & Impurities
Q5: I see a significant amount of a symmetrical biphenyl impurity in my crude product. What is this and how do I stop it?
A5: You are likely observing homocoupling of your boronic acid reagent. This side reaction forms a dimer of the boronic acid partner (e.g., bicyclohexenyl) and is often promoted by the presence of oxygen or an excess of palladium catalyst.[1]
Mitigation Strategies:
-
Degas Your Reaction Mixture: Thoroughly sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. This removes dissolved oxygen.
-
Optimize Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading can minimize homocoupling. High local concentrations of palladium can facilitate this side reaction. Loadings of 0.5-2 mol% are typical.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[1]
Q6: My final product is difficult to purify. What chromatographic techniques are recommended?
A6: Purifying amine-containing compounds can be challenging due to their basicity, which can cause tailing on silica gel.
Recommended Solutions:
-
Column Chromatography with a Basic Additive: Use a standard silica gel column but add a small amount of a tertiary amine, like triethylamine (~0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to much sharper peaks.
-
Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or a specialized stationary phase like a biphenyl column for improved separation.[5]
-
Acid/Base Extraction: Before chromatography, you can perform an aqueous workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild acid (e.g., dilute HCl) to protonate your amine product and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent. This is highly effective for removing non-basic impurities.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions |
| No reaction (starting materials remain) | 1. Inactive catalyst (Pd source is oxidized).2. Transmetalation failure (base too weak/insoluble).3. Reaction temperature too low. | 1. Use a reliable Pd pre-catalyst (e.g., XPhos Pd G2/G3).2. Switch to a stronger, more soluble base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10°C increments. |
| Low conversion, mixture of products | 1. Protodeboronation of the boronic acid.2. Competing homocoupling.3. Insufficient reaction time. | 1. Use anhydrous solvents; consider using a boronic ester.2. Degas the reaction mixture thoroughly; optimize catalyst loading.3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.[5] |
| Significant homocoupling of boronic acid | 1. Presence of oxygen.2. Catalyst loading is too high.3. Reaction temperature is too high. | 1. Improve inert atmosphere technique (use a glovebox or Schlenk line).2. Reduce Pd catalyst loading to 0.5-1 mol%.3. Attempt the reaction at a lower temperature (e.g., 60-80°C).[1] |
| Product streaks on TLC plate / poor column purification | 1. Amine product is interacting with acidic silica gel.2. Product is an oil and does not solidify. | 1. Add 0.5-1% triethylamine to the chromatography eluent.2. After purification, attempt to induce crystallization by scratching or adding a seed crystal. If it remains an oil, ensure all solvent is removed under high vacuum.[5] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for your specific setup.
Sources
Technical Support Center: Purification of 4-(cyclohex-1-en-1-yl)aniline
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 4-(cyclohex-1-en-1-yl)aniline. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Introduction
4-(cyclohex-1-en-1-yl)aniline is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide addresses common challenges encountered during its purification, offering logical, step-by-step solutions.
A likely synthetic route to 4-(cyclohex-1-en-1-yl)aniline involves the acid-catalyzed reaction of aniline and cyclohexanone to form the corresponding enamine. This reaction can lead to several impurities that require targeted purification strategies.
Technical Support Center: Synthesis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Welcome to the technical support guide for the synthesis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing palladium-catalyzed cross-coupling reactions to construct this valuable biphenyl scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The synthesis of this class of compounds typically relies on forming the C-C bond between an aniline ring and a cyclohexene ring. The most robust and widely adopted method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on the common pitfalls and side reactions encountered when using this powerful methodology.
Core Synthetic Strategy: Suzuki-Miyaura Coupling
The logical and most common approach involves the palladium-catalyzed reaction between an N-protected 4-haloaniline (e.g., 4-bromoaniline derivative) and a cyclohexenylboronic acid or its corresponding ester (e.g., a pinacol boronate). The use of a protecting group on the aniline nitrogen is critical to prevent catalyst inhibition and unwanted side reactions.
Below is a visual representation of the primary catalytic cycle and the points where competing, undesirable reactions can diverge.
Caption: The Suzuki cycle and key side reactions.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is sluggish, and I'm isolating significant amounts of homocoupled byproducts (4,4'-diaminobiphenyl and/or dicyclohexenyl). What is the cause and how can I prevent this?
Answer: Homocoupling is a classic side reaction in Suzuki-Miyaura couplings, and its presence often points to one primary culprit: oxygen .[3] The oxidative homocoupling of the boronic acid/ester is particularly sensitive to residual oxygen in the reaction vessel.[3] Additionally, other pathways can lead to the homocoupling of the aryl halide.
Causality & Mechanism:
-
Boronic Acid Homocoupling: Oxygen can facilitate the oxidation of the palladium(0) catalyst or directly promote the dimerization of the boronic acid species.
-
Aryl Halide Homocoupling: This can occur through various pathways, including a reaction between two oxidative addition complexes (Ar-Pd-X) or via reductive elimination from a diarylpalladium(II) species formed under certain conditions.
Troubleshooting Protocol:
-
Rigorous Degassing is Non-Negotiable:
-
Method: The most effective method is the "freeze-pump-thaw" technique. For a 500 mL solvent volume, perform at least three cycles.
-
Alternative (Sparging): If freeze-pump-thaw is not feasible, sparge the solvent and the reaction mixture with a fine stream of inert gas (Argon or Nitrogen) for at least 30-45 minutes prior to adding the palladium catalyst.[3]
-
-
Maintain a Positive Inert Atmosphere:
-
Ensure your reaction setup is equipped with a balloon or bubbler to maintain a slight positive pressure of inert gas throughout the entire reaction time. This prevents atmospheric oxygen from re-entering the system.
-
-
Optimize Base and Catalyst Loading:
-
The choice of base can influence the rate of side reactions. For instance, in some systems, potassium carbonate (K₂CO₃) has been shown to produce fewer homocoupling byproducts compared to sodium carbonate (Na₂CO₃).[4]
-
Excessively high catalyst loading can sometimes increase the likelihood of side reactions.[5] While 5 mol% is a common starting point, consider screening lower loadings (1-2 mol%) once the reaction is established.[5]
-
Question 2: My boronic ester is being consumed, but I'm isolating the corresponding cyclohexene instead of my desired product. What is causing this protodeboronation?
Answer: You are observing protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[6] This is a common failure mode that consumes your nucleophilic partner, stalling the reaction.
Causality & Mechanism: Protodeboronation can be catalyzed by the palladium complex itself or simply by the base present in the reaction, especially in the presence of protic sources like water.[6]
Troubleshooting Protocol:
-
Select the Right Base:
-
Avoid overly strong or highly nucleophilic bases if protodeboronation is an issue. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that balance reactivity with minimizing this side reaction.
-
-
Control Stoichiometry and Addition:
-
Use a slight excess of the boronic ester (e.g., 1.1–1.2 equivalents) to compensate for minor losses to this pathway.
-
Do not let the reaction run for an unnecessarily long time after the limiting reagent has been consumed, as this provides more opportunity for the side reaction to occur.
-
-
Ensure Anhydrous Conditions:
-
While many Suzuki protocols tolerate some water, excessive water can provide a ready source of protons. Use dry solvents and ensure your base is anhydrous, especially if using hygroscopic salts like K₃PO₄.
-
-
Evaluate Your Ligand:
Question 3: My starting 4-bromoaniline derivative is being converted into a dehalogenated aniline byproduct. How do I suppress this hydrodehalogenation?
Answer: Hydrodehalogenation is a reductive side reaction where the aryl halide is converted into the corresponding arene. The source of the hydride ([H]⁻) can be elusive, often stemming from the solvent, base, or additives.
Causality & Mechanism: This pathway typically involves the formation of a palladium-hydride species (LₙPd-H), which can then undergo reductive elimination with the aryl group from the oxidative addition complex (Ar-Pd-X) to release the dehalogenated product (Ar-H).
Troubleshooting Protocol:
-
Scrutinize Your Solvent:
-
Alcohols (e.g., isopropanol) or other protic solvents can be a source of hydrides, especially at elevated temperatures. Switch to aprotic solvents like Toluene, Dioxane, or THF.
-
-
Re-evaluate the Base:
-
Bases like sodium formate or those containing trace amounts of hydridic impurities can promote this side reaction. Ensure high-purity, non-hydridic bases are used.
-
-
Check Phosphine Ligand Quality:
-
Low-quality phosphine ligands can contain phosphine oxides and other impurities. More importantly, some phosphine ligands can degrade under reaction conditions to generate species that facilitate hydride formation. Use high-purity ligands from a reputable supplier.
-
Summary of Troubleshooting Strategies
| Problem/Observation | Primary Cause(s) | Recommended Solution(s) | Key Parameters to Control |
| Homocoupling Byproducts | Presence of Oxygen (O₂) | Rigorous degassing (Freeze-Pump-Thaw); Maintain inert atmosphere; Screen different bases (e.g., K₂CO₃).[3][4] | Atmosphere, Base Cation |
| Protodeboronation | Excess Base, Water, Catalyst | Use milder, anhydrous base (K₃PO₄); Use slight excess of boronic ester; Avoid unnecessarily long reaction times.[6] | Base Choice, Moisture |
| Hydrodehalogenation | Hydride source (solvent, base) | Switch to aprotic solvents (Toluene, Dioxane); Use high-purity, non-hydridic base. | Solvent, Base Purity |
| Low Reactivity / Catalyst Poisoning | Unprotected Amine (NH₂) | Protect the aniline nitrogen with a suitable group (e.g., Boc, Cbz) before coupling. | Substrate Design |
Experimental Protocol: N-Boc Protection of 4-Bromoaniline
To mitigate side reactions involving the free amine, protection is essential. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under Suzuki conditions and straightforward removal.
Sources
Optimization of reaction conditions for Suzuki coupling with 4-(cyclohex-1-en-1-yl)aniline
Technical Support Center: Optimization of Suzuki Coupling Reactions
Guide ID: SC-TS-2026-01 Topic: Optimization of Reaction Conditions for Suzuki Coupling with 4-(cyclohex-1-en-1-yl)aniline Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates such as 4-(cyclohex-1-en-1-yl)aniline and its derivatives. Our goal is to provide actionable insights and robust troubleshooting strategies to help you overcome common experimental hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the Suzuki coupling of 4-(cyclohex-1-en-1-yl)aniline derivatives.
Q1: My reaction shows low to no yield of the desired product. What are the likely causes and how can I fix it?
Low product yield is the most frequent issue in cross-coupling reactions. The problem can typically be traced back to one of three areas: the catalyst system, the quality of reagents, or the reaction conditions.
Potential Causes & Solutions:
-
Inactive Palladium Catalyst: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species, which is highly sensitive to atmospheric oxygen.[1]
-
Troubleshooting: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). All solvents must be thoroughly degassed before use.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can be facilitated by phosphine ligands or by the homocoupling of two boronic acid molecules.[3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial.[4]
-
-
Degradation of Boronic Acid (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.[5][6] This is a major pathway for reagent decomposition.[6]
-
Troubleshooting: Use fresh, high-purity boronic acid. For particularly unstable substrates, consider using more robust boronic esters, such as pinacol or MIDA esters, which release the boronic acid slowly under the reaction conditions.[3][5] The choice of base and temperature can also influence the rate of protodeboronation; sometimes milder bases or lower temperatures can mitigate this side reaction.[4]
-
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For substrates involving a vinyl group, like 4-(cyclohex-1-en-1-yl)aniline, or for less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[7][8][9]
-
Troubleshooting: Screen a panel of ligands. Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or cataCXium ligands are often effective for challenging couplings.[9][10] The catalyst-to-ligand ratio is also critical and may require optimization, though a 1:1 or 1:2 ratio is a common starting point.[11]
-
-
Incorrect Base or Solvent: The base is essential for activating the boronic acid to facilitate transmetalation.[12][13] Its strength and solubility can dramatically impact the reaction outcome.
-
Troubleshooting: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[3][13] K₃PO₄ is often effective for coupling aryl chlorides.[11] The solvent must be appropriate for the reactants and temperature. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[3][13]
-
Q2: I'm observing significant side products, complicating my purification. How can I identify and minimize them?
Side product formation not only lowers the yield of your target molecule but also introduces significant purification challenges. The most common side products in Suzuki couplings are from homocoupling and protodeboronation.
-
Boronic Acid Homocoupling: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid coupling partner.[14] This process is often mediated by Pd(II) species and is exacerbated by the presence of oxygen.[2][3]
-
Mitigation Strategy: Rigorous exclusion of oxygen is the most effective way to suppress homocoupling.[2] This involves using properly degassed solvents and maintaining a positive pressure of inert gas throughout the reaction. Using a Pd(0) precatalyst can also help, as it avoids the initial Pd(II) state that promotes this side reaction.[3]
-
-
Protodeboronation: As mentioned in Q1, this is a major side reaction where the boronic acid is consumed non-productively.[5] Recent studies have shown that besides base-catalyzed protodeboronation, the palladium-phosphine complex itself can catalyze this undesirable reaction, especially with bulky ligands.[6][15]
-
Mitigation Strategy: Minimize reaction time and temperature where possible.[4] The use of more stable boronic esters is a key strategy.[5] If you suspect palladium-catalyzed protodeboronation, screening different ligands may be necessary, as sterically hindered ligands can sometimes paradoxically impede the desired cross-coupling and favor this side reaction.[6]
-
-
Dehalogenation of the Aniline Substrate: This occurs when the aryl halide is reduced instead of coupled, replacing the halogen with a hydrogen atom. This side reaction happens when the intermediate palladium complex reacts with a hydride source.[1][3]
-
Mitigation Strategy: The source of the hydride can be the solvent (e.g., alcohols) or certain bases.[3] Ensure you are using high-purity, anhydrous solvents. If dehalogenation persists, changing the base or solvent system may be required.
-
Frequently Asked Questions (FAQs)
FAQ1: How do I select the right palladium catalyst and ligand for 4-(cyclohex-1-en-1-yl)aniline?
The substrate 4-(cyclohex-1-en-1-yl)aniline contains a vinyl halide-like moiety, which has distinct electronic and steric properties.
-
Catalyst Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][4] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable sources of palladium that are reduced to the active Pd(0) species in the reaction mixture.[3] Pd(PPh₃)₄ is a Pd(0) complex but can be sensitive to air and heat. For difficult couplings, specialized precatalysts that are designed for easy activation and high stability are also available.
-
Ligand Selection: This is arguably the most critical parameter. For vinyl halides and electron-rich or sterically hindered aryl halides, bulky and electron-donating phosphine ligands are generally most effective.[7][9]
-
Recommended Ligands:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are excellent starting points. They are known to facilitate challenging couplings, often at lower temperatures and catalyst loadings.[9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective, particularly for coupling unreactive aryl chlorides.[12] PEPPSI-type precatalysts are common for this class of ligand.[3]
-
-
FAQ2: What is the role of the base, and how does its strength affect the reaction?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species to facilitate the transmetalation step.[12][13][16] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[13]
-
Choosing a Base:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are moderately strong bases suitable for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be more effective in difficult cases.[17]
-
Phosphates (K₃PO₄): A stronger base that is often highly effective for coupling less reactive partners like aryl chlorides.[11]
-
Hydroxides (NaOH, KOH): Strong bases that can be very effective but may not be compatible with base-sensitive functional groups on the substrates.[11]
-
Fluorides (KF, CsF): Can be useful, particularly when dealing with substrates that are sensitive to stronger bases.[12]
-
The choice of base should be tailored to the specific substrates. For the aniline moiety in your substrate, very strong bases could potentially lead to side reactions, so starting with K₂CO₃ or K₃PO₄ is a prudent approach.
Data Presentation & Protocols
Table 1: Guide to Selecting Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand Type | Typical Substrates | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Aryl/vinyl iodides and bromides | A classic, effective Pd(0) catalyst. Can be thermally unstable. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Aryl/vinyl chlorides, bromides, triflates; sterically hindered substrates | Highly active systems for challenging couplings. Ligands can be air-sensitive.[9] |
| PdCl₂(dppf) | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | General purpose for aryl/vinyl bromides and iodides | A stable, reliable precatalyst. May be less effective for very unreactive substrates.[3] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) Ligand | Aryl chlorides and other challenging substrates | Highly active and thermally stable catalysts.[3][12] |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A versatile and widely used base.[3][13] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF (often anhydrous) | Excellent for less reactive substrates like aryl chlorides.[11] |
| Cs₂CO₃ | Moderate-Strong | Dioxane, Toluene, THF | Higher solubility in organic solvents can improve performance.[17] |
| NaOH / KOH | Very Strong | Dioxane/H₂O, Toluene/EtOH/H₂O | Highly effective but check for substrate compatibility.[11] |
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
4-(cyclohex-1-en-1-yl)bromoaniline (or corresponding halide) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-(cyclohex-1-en-1-yl)aniline derivative, the arylboronic acid, and the base under a positive pressure of Argon or Nitrogen.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the phosphine ligand, and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Degassing (Optional but Recommended): If not using a glovebox, subject the sealed flask to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633–639. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(19), 7471–7475. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
University of Arizona. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Mkhonazi, B. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26878. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ang, J. S. J., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(30), 13564–13576. [Link]
-
Saha, A., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(13), 4962–4965. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 292, 31-65. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3970-3980. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aspuru.substack.com [aspuru.substack.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Welcome to the dedicated technical support guide for 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and stability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound, which was initially a light-colored solid/oil, has darkened to a yellow or brown hue. What is happening?
A1: This color change is a classic indicator of oxidation. The primary amine functional group on the aromatic ring is susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and heat.[1] Aromatic amines, as a class, are known to form colored degradation products upon oxidation.[1][2] The appearance of a darker color signifies a decrease in purity and the formation of various oxidized byproducts.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The degradation of this compound is primarily driven by a combination of three factors:
-
Oxygen: Atmospheric oxygen is the principal oxidant. The amine can react with O₂, leading to a cascade of degradation reactions.[3]
-
Light: UV or even ambient light can provide the energy to initiate and catalyze oxidative reactions.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at room temperature or higher will significantly accelerate its degradation.[4][5]
The following diagram illustrates the relationship between these factors and the preventative measures.
Caption: Factors causing oxidation and corresponding preventative measures.
Q3: My sample has already darkened. Can I still use it in my experiment?
A3: The usability of a discolored sample is entirely dependent on the sensitivity of your application.
-
For high-purity applications , such as pharmaceutical development, quantitative assays, or synthesis of analytical standards, using a degraded product is strongly discouraged. Impurities can lead to unpredictable side reactions, inaccurate results, and failed experiments.[1]
-
For less sensitive, preliminary, or non-quantitative work , it might be possible to use the material. However, you must acknowledge that the effective concentration of the desired compound is lower than calculated and that impurities are present. Purification via column chromatography or recrystallization may be an option, but it is often more efficient to start with a fresh, high-purity sample.
Q4: How can I quantitatively assess the purity of my sample if I suspect degradation?
A4: Visual inspection is only a qualitative indicator. For a quantitative assessment, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to determine the purity of the main compound and quantify the percentage of degradation products. An area normalization report will show the main peak and any new impurity peaks that have appeared over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the degradation products, which helps in elucidating the degradation pathways.[6] Common oxidative byproducts of aromatic amines include nitroso and nitro derivatives, as well as dimers formed through radical coupling.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected signals, although it may be less sensitive than HPLC for detecting minor impurities.
Troubleshooting Guides & Protocols
Guide 1: Ideal Storage and Handling Protocol
Proper storage is the most critical step in preventing oxidation. The stability of this compound is contingent on minimizing its exposure to oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative reactions.[2][8] |
| Temperature | 2–8 °C | Slows the rate of chemical degradation.[1][5] Avoid freezing unless confirmed to be safe for the specific product form. |
| Light | Amber glass vial / Store in a dark location | Prevents light-catalyzed oxidation.[1] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents ingress of atmospheric oxygen and moisture.[5] Specialized caps like Sure/Seal™ are highly effective.[9][10] |
Step-by-Step Storage Procedure:
-
Upon receipt, inspect the product for color. If it is already discolored, contact your supplier.
-
If not already packaged under inert gas, transfer the compound into a suitable container inside a glovebox or use a Schlenk line.
-
Backfill the container headspace with dry argon or nitrogen.
-
Seal the container tightly. For added protection, wrap the cap junction with Parafilm®.
-
Place the sealed container inside a secondary labeled container or bag.
-
Store in a refrigerator at the recommended temperature (2–8 °C), away from light sources.
Guide 2: Experimental Workflow for Handling Air-Sensitive Amines
This workflow minimizes exposure to air when preparing a solution of the compound for an experiment. This requires standard laboratory equipment for handling air-sensitive reagents.[8][9][10]
Caption: Recommended workflow for handling the air-sensitive amine.
Detailed Protocol Steps:
-
Prepare Glassware: Ensure all glassware (flasks, syringes, needles) is thoroughly dried, ideally in an oven (e.g., 125°C overnight), and cooled under a stream of dry nitrogen or argon.[10] Adsorbed moisture on glassware can be detrimental.
-
Degas Solvent: Before use, purge your solvent with a stream of dry nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.[2]
-
Equilibrate Compound: Remove the sealed vial of this compound from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.
-
Inert Atmosphere Transfer: Perform all transfers under a positive pressure of an inert gas. This can be done in a glovebox or using a Schlenk line with a nitrogen/argon manifold.
-
Weighing and Dissolving:
-
Briefly remove the cap in an inert atmosphere, quickly weigh the desired amount of the compound into your reaction vessel, and immediately seal the vessel.
-
Using a gas-tight syringe, add the degassed solvent to the reaction vessel. Maintain a slight positive pressure of inert gas throughout the process using a balloon or bubbler system.[9][10]
-
-
Resealing and Storage: After taking what you need, re-purge the headspace of the original vial with inert gas, seal it tightly, wrap with Parafilm®, and return it to the refrigerator.
By adhering to these protocols, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- Schulz, J. B., et al. (2000). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- BenchChem. (2025). Preventing oxidation of 2'-Aminoacetophenone during storage.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- Wang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS.
- Giraud, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- Becker, A. R., & Sternson, L. A. (1981). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Proceedings of the National Academy of Sciences.
- BLDpharm. (n.d.). [1,1'-Biphenyl]-3,3',4,4'-tetraamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ossila.com [ossila.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
Technical Support Center: Enhancing OLED Performance with Tetrahydro-biphenyl-amine Derivatives
Welcome to the technical support center for the application of tetrahydro-biphenyl-amine derivatives in Organic Light-Emitting Diodes (OLEDs). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles and maximize the performance of your devices. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your protocols are self-validating systems.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on fundamental device physics and material science.
Question 1: My device exhibits a high turn-on voltage and requires a high operating voltage. What are the likely causes and how can I fix it?
Symptoms: The voltage at which the device begins to emit light (turn-on voltage) is significantly higher than expected (e.g., > 4V for a fluorescent blue emitter). The operating voltage needed to achieve a target luminance (e.g., 1000 cd/m²) is excessive, leading to poor power efficiency.
Potential Causes:
-
Large Hole Injection Barrier: A significant energy level mismatch between the anode's work function (e.g., Indium Tin Oxide, ITO) and the Highest Occupied Molecular Orbital (HOMO) of your tetrahydro-biphenyl-amine Hole Transport Layer (HTL) is a primary cause.[1][2] This mismatch impedes the efficient injection of holes into the organic stack.
-
Poor HTL Conductivity: The intrinsic hole mobility of the specific tetrahydro-biphenyl-amine derivative might be insufficient, or the HTL film may have low conductivity, leading to a large voltage drop across this layer.
-
Interfacial Contamination: Contaminants at the anode/HTL interface can create a barrier to charge injection. This is a common issue arising from substrate cleaning procedures or atmospheric exposure.
-
Inadequate or Missing Hole Injection Layer (HIL): The absence of a suitable HIL to bridge the energy gap between the anode and the HTL is a frequent cause of high operating voltages.[2][3]
Diagnostic Steps & Solutions:
-
Step 1: Verify Energy Level Alignment.
-
Action: Compare the work function of your anode (e.g., ITO is typically 4.7-4.8 eV after treatment) with the HOMO level of your tetrahydro-biphenyl-amine derivative. An ideal injection barrier is < 0.3-0.4 eV.
-
Solution: If the barrier is too large, introduce a Hole Injection Layer (HIL) with an intermediate HOMO level. Materials like MoOx, HAT-CN, or conductive polymers (e.g., PEDOT:PSS) are commonly used to reduce this injection barrier.[1][2]
-
-
Step 2: Evaluate the HTL Material and Thickness.
-
Action: Review the reported hole mobility for your specific derivative. Fabricate a "hole-only device" (e.g., ITO / HIL / HTL / MoOx / Al) to directly measure the conductivity and mobility of your HTL.
-
Solution: If mobility is intrinsically low, consider a different derivative. Optimize the HTL thickness; a layer that is too thick will increase the series resistance and driving voltage. A typical starting point for spin-coated HTLs is 30-40 nm.
-
-
Step 3: Refine Substrate Cleaning and Fabrication Environment.
-
Action: Review your substrate cleaning protocol. Standard protocols involve sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone or oxygen plasma treatment to increase the ITO work function and remove organic residues.
-
Solution: Ensure the final cleaning step (UV-ozone or plasma) is performed immediately before loading into the deposition chamber to prevent atmospheric contamination. Process devices in an inert environment (glovebox) to minimize exposure to moisture and oxygen.[4]
-
Question 2: The device efficiency (EQE, cd/A) is much lower than expected. Where are the losses occurring?
Symptoms: The External Quantum Efficiency (EQE) and Current Efficiency (cd/A) are poor, even at low brightness levels. The device may also show significant efficiency roll-off as brightness increases.
Potential Causes:
-
Charge Carrier Imbalance: A primary cause of low efficiency is an imbalance between the number of holes and electrons reaching the emissive layer (EML).[5] Tetrahydro-biphenyl-amine derivatives are excellent hole transporters, and an excess of holes can lead to them passing through the EML without recombining, contributing to leakage current.[6]
-
Poor Interfacial Integrity: A rough interface between the HTL and EML can lead to exciton quenching sites.[7] If using a solution-processed HTL with a thermally evaporated EML, solvent residue or intermixing can be a problem.
-
Energy Level Mismatch at the HTL/EML Interface: A large energy barrier between the HTL's HOMO level and the EML host's HOMO level can cause holes to accumulate at the interface, leading to exciton quenching and device degradation.[8] Conversely, a cascade where the EML host has a much deeper HOMO can also be suboptimal.
-
Exciton Quenching: Excitons formed in the EML may be quenched at the HTL interface if the HTL's triplet energy is lower than that of the EML emitter, particularly in phosphorescent OLEDs (PhOLEDs).
Diagnostic Steps & Solutions:
-
Step 1: Diagnose Charge Balance.
-
Action: Analyze the device architecture. Is the Electron Transport Layer (ETL) sufficiently thick and its material's electron mobility high enough to match the hole flux from the HTL?[5]
-
Solution:
-
Adjust Layer Thickness: Systematically vary the thickness of the HTL and ETL. Thicken the ETL or thin the HTL to slow down holes and improve the probability of recombination within the EML.
-
Introduce an Electron Blocking Layer (EBL): Insert a thin EBL between the HTL and EML. The EBL should have a high HOMO level to block electrons from leaking into the HTL and a high triplet energy to prevent exciton quenching.
-
Diagrammatic Approach: Use an energy level diagram to visualize potential barriers and leakage paths.
-
-
-
Step 2: Improve the HTL/EML Interface.
-
Action: Characterize the surface morphology of your HTL film using Atomic Force Microscopy (AFM).
-
Solution: If the HTL is solution-processed, ensure the post-deposition annealing step is optimized to remove residual solvent and create a smooth, uniform film. If using a cross-linkable derivative, verify the cross-linking process is complete to prevent dissolution during subsequent solution-based layer deposition.[3][9]
-
-
Step 3: Verify Triplet Energy Levels (for PhOLEDs).
-
Action: Confirm that the triplet energy (T1) of your tetrahydro-biphenyl-amine derivative is higher than the T1 of your phosphorescent emitter.
-
Solution: If the HTL's triplet energy is too low, it will quench the emitter's excitons. Select a derivative with a sufficiently high T1 level (>0.1 eV higher than the emitter's T1) to ensure effective exciton confinement.
-
Troubleshooting Workflow for Low EQE
Caption: A workflow for diagnosing low External Quantum Efficiency (EQE).
Question 3: My device has a short operational lifetime, showing rapid luminance decay and/or dark spot formation. What's causing this degradation?
Symptoms: The device brightness decreases rapidly under constant current operation. Dark, non-emissive spots appear and grow over time.
Potential Causes:
-
Material Instability: Some amine-based derivatives can be prone to electrochemical degradation, especially at high current densities or when charge accumulates at interfaces.[10][11] The formation of non-emissive degradation products can quench luminescence.
-
Interfacial Degradation: The interface between the HTL and the EML is often a weak point where degradation can initiate, especially if there's an accumulation of charges.[8]
-
Poor Film Morphology: An amorphous, stable film is crucial. If the tetrahydro-biphenyl-amine derivative crystallizes over time or under thermal stress (Joule heating), it can create grain boundaries that disrupt charge transport and act as non-radiative recombination centers.[12]
-
Extrinsic Factors: The most common cause of dark spots is the ingress of atmospheric moisture and oxygen, which react with the organic materials and the reactive cathode.[4][11] This is typically due to inadequate encapsulation.
Diagnostic Steps & Solutions:
-
Step 1: Assess Intrinsic Material Stability.
-
Action: Perform thermal analysis (TGA/DSC) on your tetrahydro-biphenyl-amine derivative to determine its glass transition temperature (Tg) and decomposition temperature (Td). A high Tg (>100°C) is desirable for morphological stability.
-
Solution: Select derivatives with high thermal stability. Twisted molecular structures, such as those incorporating bulky side groups on the biphenyl core, can inhibit crystallization and improve morphological stability.[13]
-
-
Step 2: Minimize Interfacial Stress.
-
Action: Review the energy level diagram for your device. A large energy step at the HTL/EML interface can lead to charge accumulation.
-
Solution: Aim for smooth, cascaded energy level transitions between layers to ensure charges flow smoothly without accumulating at interfaces. This reduces the likelihood of localized electrochemical reactions that degrade the materials.[8]
-
-
Step 3: Improve Encapsulation.
-
Action: Inspect your encapsulation method. Are you using a glass lid with UV-cured epoxy in a fully inert environment?
-
Solution: This is the most critical step for preventing dark spots. Ensure a hermetic seal. Handle the getter material (if used) entirely within a glovebox with low moisture and oxygen levels (<1 ppm). Any exposure to air before sealing will compromise device lifetime.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right tetrahydro-biphenyl-amine derivative for my specific emissive layer?
-
A1: The choice depends on three key parameters:
-
HOMO Level: Match the HOMO of the HTL to your anode/HIL for efficient hole injection. It should also be well-aligned with the HOMO of your EML host material to ensure smooth hole transport.[7]
-
Triplet Energy (T1): For phosphorescent or TADF emitters, the HTL's triplet energy must be significantly higher than that of the emitter to prevent reverse energy transfer and quenching of excitons.
-
Hole Mobility: The mobility should be high enough to support the desired current density without a large voltage drop, but not so high that it leads to severe charge imbalance. Mobilities in the range of 10⁻⁴ to 10⁻² cm²/V·s are typical.[14][15]
-
-
-
Q2: What are the critical aspects of material purification for these derivatives?
-
A2: Purity is paramount for achieving long device lifetimes.[16] The most effective purification method is temperature-gradient sublimation. This process removes synthetic byproducts, residual catalysts (e.g., Palladium from cross-coupling reactions), and trapped solvents. Multiple sublimation cycles are often necessary to reach the electronic-grade purity (>99.9%) required for OLEDs.
-
-
Q3: Can I use solution-processing for my tetrahydro-biphenyl-amine HTL? What are the challenges?
-
A3: Yes, many derivatives are designed for solution processing (e.g., spin-coating, inkjet printing), which can lower fabrication costs.[17] The main challenge is ensuring the solvent from the HTL deposition does not dissolve or damage the underlying layers (like PEDOT:PSS) and that the deposited HTL film is not redissolved when subsequent layers are coated on top. This is often solved by using "orthogonal" solvents (solvents that do not dissolve the underlying layer) or by using thermally or photochemically cross-linkable derivatives that become insoluble after processing.[9]
-
Key Experimental Protocols
Protocol 1: HTL Solution Preparation and Spin-Coating
-
Environment: Perform all steps in an inert atmosphere (Nitrogen-filled glovebox).
-
Material Preparation: Use a tetrahydro-biphenyl-amine derivative that has been purified by sublimation.
-
Solvent Selection: Choose a high-purity (anhydrous) solvent in which the derivative is readily soluble, such as chlorobenzene or toluene.
-
Solution Formulation: Prepare a solution with a concentration typically between 5 and 15 mg/mL. Dissolve the material by placing the vial on a hotplate at a gentle temperature (e.g., 40-60°C) and stirring for several hours until fully dissolved.
-
Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Substrate Preparation: Use pre-cleaned ITO-coated glass substrates that have undergone a final UV-ozone or O₂ plasma treatment.
-
Spin-Coating:
-
Transfer the substrate to the spin-coater.
-
Dispense a sufficient amount of the filtered HTL solution to cover the substrate.
-
Spin at a typical speed of 2000-4000 RPM for 30-60 seconds. The final film thickness is controlled by the solution concentration and spin speed.
-
-
Annealing: Transfer the coated substrate to a hotplate inside the glovebox. Anneal at a temperature above the boiling point of the solvent but well below the material's glass transition temperature (Tg) (e.g., 90-120°C) for 10-20 minutes to remove residual solvent.
-
Transfer: Immediately transfer the substrate to the vacuum chamber for deposition of subsequent layers to minimize contamination.
Protocol 2: Standard Device Characterization
-
Equipment: Use a source measure unit (SMU), a calibrated photodiode or spectrometer (for luminance and color coordinates), and a probe station in a dark, shielded box.
-
J-V-L Measurement:
-
Apply a forward voltage bias to the device, sweeping from 0 V to a maximum voltage (e.g., 10 V) in defined steps.
-
At each voltage step, simultaneously record the current density (J) flowing through the device and the luminance (L) emitted.
-
Plot J vs. V and L vs. V to determine the turn-on voltage and operating voltage.
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculate by dividing the Luminance (L) by the Current Density (J) at each data point.
-
External Quantum Efficiency (EQE %): This requires a calibrated integrating sphere setup to measure the total photon flux. It is calculated based on the measured current and the integrated electroluminescence spectrum.
-
-
Lifetime Measurement:
-
Place the encapsulated device in a lifetime testing system.
-
Apply a constant DC current to achieve a specific initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance and voltage over time. The device lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
-
Data Presentation & Visualization
Table 1: Key Properties of Example Tetrahydro-biphenyl-amine Derivatives
| Derivative Class | Typical HOMO (eV) | Typical Hole Mobility (cm²/V·s) | Typical T₁ Energy (eV) | Processing Method |
| Standard NPB-type | -5.4 to -5.6 | 10⁻⁴ - 10⁻³ | ~2.5 | Evaporation |
| High Mobility | -5.2 to -5.4 | 10⁻³ - 10⁻² | 2.5 - 2.7 | Evaporation |
| High Triplet Energy | -5.5 to -5.8 | 10⁻⁵ - 10⁻⁴ | >2.8 | Evaporation |
| Solution-Processable | -5.3 to -5.5 | 10⁻⁴ - 10⁻³ | 2.4 - 2.6 | Spin-Coating |
Note: These are representative values. Exact properties are specific to the molecular structure.
OLED Energy Level Diagram
Caption: Energy level diagram of a typical multilayer OLED structure.
References
-
Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. (n.d.). MDPI. Retrieved from [Link]
-
The effect of interfacial layer on the performance of organic light-emitting diodes. (n.d.). IOPscience. Retrieved from [Link]
-
Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023). MDPI. Retrieved from [Link]
-
Interface engineering for low-voltage operation of organic light-emitting diodes. (2021). AIP Publishing. Retrieved from [Link]
-
Degradation Mechanisms in Blue Organic Light-Emitting Diodes. (2020). CCS Chemistry. Retrieved from [Link]
-
Investigation of cross-linking characteristics of novel hole-transporting materials for solution-processed phosphorescent OLEDs. (n.d.). ResearchGate. Retrieved from [Link]
-
Research on Different Physical Property Characterization Approaches for OLED Materials. (2023). Herald of Science and Technology. Retrieved from [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes. (n.d.). ResearchGate. Retrieved from [Link]
-
29-3: Improving Lateral Leakage Current in OLED Pixels by New Hole Transport Materials: Resolving the Crosstalk Issue. (n.d.). ResearchGate. Retrieved from [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (2024). ACS Publications. Retrieved from [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved from [Link]
-
Characteristics Study of OLED Materials. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. (2016). EurekAlert!. Retrieved from [Link]
-
What is the need for electron and hole transport layer in OLED and solar cell?. (2015). ResearchGate. Retrieved from [Link]
-
Hole Transport Layer Materials | HTL for OLED & PSC. (n.d.). Noctiluca. Retrieved from [Link]
-
New Emitting Materials Based on HTL Moiety with High Hole Mobility for OLEDs. (2015). ElectronicsAndBooks. Retrieved from [Link]
-
Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. (2021). Optica Publishing Group. Retrieved from [Link]
-
HOMO and LUMO energy levels of materials used in this study. (n.d.). ResearchGate. Retrieved from [Link]
-
A Nanomaterial Flex — MXene Electrodes Help OLED Display Technology Shine, While Bending and Stretching. (2024). Drexel University. Retrieved from [Link]
-
Theoretical characterization of hole mobility in N, N′-diphenyl- N, N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. (2020). ResearchGate. Retrieved from [Link]
-
OLED materials. (n.d.). NARD Institute. Retrieved from [Link]
-
Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. (n.d.). ResearchGate. Retrieved from [Link]
-
Critical importance of the hole-transporter and emission layer interface for prolonging lifetime in a phosphor-sensitized hyper-OLED based on an MR-TADF emitter. (n.d.). RSC Publishing. Retrieved from [Link]
-
Twisted Biaryl-Amines as Novel Host Materials for Green-Emissive Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). (n.d.). ResearchGate. Retrieved from [Link]
-
Improving operation lifetime of OLED by using thermally activated delayed fluorescence as host. (n.d.). ResearchGate. Retrieved from [Link]
-
Both Luminous Efficiency and Lifetime Enhancement in Blue Fluorescence OLEDs by Modifying Molecular Structure of Hole Transporting Material. (n.d.). ResearchGate. Retrieved from [Link]
-
Solution-processable, star-shaped bipolar tetraphenylethene derivatives for the fabrication of efficient nondoped OLEDs. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Critical importance of the hole-transporter and emission layer interface for prolonging lifetime in a phosphor-sensitized hyper-OLED based on an MR-TADF emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NARD Institute | OLED materials [nard.co.jp]
- 17. Solution-processable, star-shaped bipolar tetraphenylethene derivatives for the fabrication of efficient nondoped OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of 4-(cyclohex-1-en-1-yl)aniline
Welcome to the technical support center for the purification of 4-(cyclohex-1-en-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the column chromatography purification of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring a robust and reproducible purification process.
Part 1: Foundational Knowledge & Pre-Chromatography Setup
This section addresses the critical preparatory steps and foundational knowledge required before beginning the purification. Understanding the properties of your target molecule is the first step to a successful separation.
Frequently Asked Questions (FAQs): Pre-Column Setup
Question: What are the key chemical properties of 4-(cyclohex-1-en-1-yl)aniline that influence its chromatographic behavior?
Answer: The structure of 4-(cyclohex-1-en-1-yl)aniline contains two key features that dictate its behavior on a standard silica gel column:
-
The Aniline Moiety: The primary amine group (-NH₂) is basic. The lone pair of electrons on the nitrogen atom can readily interact with acidic sites.
-
The Biphenyl-like System: The overall structure is moderately polar, with a significant non-polar hydrocarbon component (the cyclohexene ring).
The most critical characteristic for purification is the basicity of the aniline group. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can lead to strong, often irreversible, binding of the basic aniline compound, causing significant peak tailing, low recovery, or complete retention of the product on the column.[1][2]
Question: How do I select an appropriate stationary phase? Is silica gel the right choice?
Answer: While silica gel is the most common stationary phase in organic chemistry, its acidic nature presents a challenge for purifying amines like 4-(cyclohex-1-en-1-yl)aniline.[3]
-
Standard Silica Gel: Can be used, but only if the mobile phase is modified with a basic additive to prevent product loss and tailing.[1][4]
-
Deactivated Silica Gel: You can pre-treat standard silica gel by flushing the packed column with your mobile phase containing a higher concentration of a basic modifier (e.g., 1-2% triethylamine in eluent) before loading your sample.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for purifying amines. It lacks the acidic silanol groups, leading to much cleaner separations for basic compounds. However, the selectivity will be different, so the solvent system must be re-developed using TLC with alumina plates.
Question: How do I develop an effective mobile phase (eluent) for separation?
Answer: The selection of a mobile phase is a balancing act between solvent polarity and its interaction with your compound.[5] The process should always start with Thin Layer Chromatography (TLC).[6][7]
-
Start with a Standard System: A good starting point for a compound of moderate polarity is a mixture of a non-polar solvent and a polar solvent. Common systems include Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether.[8]
-
Run Test TLCs: Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in a series of solvent systems with increasing polarity (e.g., 5%, 10%, 20%, 50% Ethyl Acetate in Hexane).
-
Target an Rf Value: The ideal solvent system will give your desired product, 4-(cyclohex-1-en-1-yl)aniline, a Retention Factor (Rf) value between 0.25 and 0.35 .[6] This ensures the compound spends enough time interacting with the stationary phase for separation to occur without requiring an excessive volume of solvent.
-
Crucial Modification for Amines: To counteract the acidity of the silica gel, add 0.1-1% triethylamine (TEA) or ammonia solution to your chosen mobile phase.[1][2][4] You will observe that spots on the TLC plate become much sharper and less streaky. This is non-negotiable for achieving good results with amines on silica.
| Parameter | Recommendation for 4-(cyclohex-1-en-1-yl)aniline | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina | Silica is common but requires a basic modifier. Alumina is inherently better for basic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether | Provides a good polarity gradient for separation of moderately polar compounds.[8] |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol sites on silica, preventing peak tailing and improving recovery.[1][2] |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal value for good separation on a column.[6] |
Part 2: Experimental Protocol for Purification
This section provides a comprehensive, step-by-step workflow for the purification of 4-(cyclohex-1-en-1-yl)aniline.
Workflow Diagram: From Crude Mixture to Pure Product
Caption: Standard workflow for column chromatography purification.
Step-by-Step Methodology
1. Column Preparation (Slurry Method): a. Select a column of appropriate size. A good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude sample weight.[9] b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand. c. In a separate beaker, create a slurry of silica gel in your initial, least polar eluent. d. With the stopcock open, pour the slurry into the column. Use additional eluent to wash any remaining silica into the column. e. Gently tap the side of the column to ensure even packing and remove air bubbles. f. Once the silica has settled, add another thin layer of sand on top to prevent disturbance when adding solvent. g. Drain the solvent until it is just level with the top of the sand. Never let the column run dry from this point forward.[9]
2. Sample Loading:
-
Wet Loading: Dissolve the crude 4-(cyclohex-1-en-1-yl)aniline in the minimum amount of your mobile phase (or a slightly more polar solvent if necessary for solubility).[10] Using a pipette, carefully add the solution to the top of the column. Drain the solvent until it is level with the sand, then carefully add more mobile phase.
-
Dry Loading (Recommended for this compound): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[10] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.[10]
3. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. If using flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column to achieve a steady flow rate.[10] c. Begin collecting the eluent in numbered test tubes or flasks. d. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under a UV lamp. e. If impurities are close to your product, you may need to switch to a more polar solvent mixture (gradient elution) to elute your product.
4. Product Isolation: a. Analyze all collected fractions by TLC. b. Combine the fractions that contain only your pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-(cyclohex-1-en-1-yl)aniline.
Part 3: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most common problems encountered during the purification of 4-(cyclohex-1-en-1-yl)aniline.
Question: My product is streaking badly on the TLC plate and the column. What's wrong?
Answer: This is the most common issue when purifying amines on silica gel.[2]
-
Primary Cause: Strong acid-base interaction between the basic aniline nitrogen and the acidic silanol groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, creating a tail.[1][2]
-
Solution 1 (Mandatory): Add a basic modifier to your mobile phase. Add 0.1-1% triethylamine (TEA) to your hexane/ethyl acetate mixture. The TEA is a stronger base and will occupy the acidic sites on the silica, allowing your product to pass through unimpeded.[1][4]
-
Solution 2: The sample may be overloaded. If the initial band is too concentrated, it can lead to tailing. Try using less crude material or a wider column.
-
Solution 3: The compound may be degrading on the silica. Amines can be sensitive to prolonged exposure to acidic silica. Run the column more quickly (using flash chromatography) to minimize contact time.
Question: My compound won't come off the column, even with 100% ethyl acetate.
Answer: This indicates that your compound is very strongly adsorbed to the stationary phase.
-
Primary Cause: Irreversible binding to the acidic silica gel. This happens when the mobile phase is not basic enough to elute the compound.
-
Solution 1: Immediately add 1% TEA to your eluent. This should be sufficient to deprotonate and elute the stuck compound.
-
Solution 2: If TEA is not enough, switch to a more polar solvent system that still contains TEA. A common choice for stubborn amines is a mixture of dichloromethane and methanol (e.g., 95:5 DCM:MeOH) with 0.5-1% ammonia or TEA.[8] Be cautious, as methanol can start to dissolve the silica gel at concentrations above 10%.[8]
-
Preventative Measure: Always use a basic modifier from the very beginning of the purification process when working with amines on silica.
Question: The separation between my product and an impurity is very poor (Rf values are too close). How can I improve resolution?
Answer: Poor resolution means the chosen solvent system is not selective enough for the compounds in your mixture.
-
Solution 1: Decrease Solvent Polarity. A less polar mobile phase will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and allowing for better separation. Find a solvent system that puts your product Rf closer to 0.2.
-
Solution 2: Change Solvent System. The selectivity of the separation can be dramatically altered by changing the solvents used, even if the overall polarity is similar. For example, if you are using Hexane/Ethyl Acetate, try a system like Hexane/Dichloromethane or Toluene/Ether.[4] These different solvents have different interactions (e.g., dipole-dipole, π-stacking) with your compounds.
-
Solution 3: Use a Longer Column. Increasing the length of the stationary phase provides more theoretical plates for the separation to occur, improving resolution.
Troubleshooting Decision Tree
Caption: A decision tree for common column chromatography problems.
Part 4: Safety & Handling
As a professional in a laboratory setting, safety is paramount. Aniline and its derivatives should be handled with care.
-
Toxicity: Aniline and its derivatives are toxic if swallowed, inhaled, or in contact with skin.[11] They are readily absorbed through the skin.[11] They are also suspected of causing genetic defects and cancer, and can cause organ damage through prolonged exposure.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).[12]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal procedures.
Part 5: References
-
Benchchem. Troubleshooting purification of tertiary amine compounds by column chromatography.
-
Benchchem. Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Labeled Amines.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
-
Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography? YouTube.
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
-
Sigma-Aldrich. Safety Data Sheet - Aniline.
-
Fisher Scientific. Safety Data Sheet - 4-Cyclohexylaniline.
-
Flinn Scientific. Safety Data Sheet (SDS) Aniline.
-
ResearchGate. How can I select the solvent system for column chromatography?
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
-
ResearchGate. Does aniline stick in columns during column chromatography?
-
Research and Reviews. Column Chromatography in Pharmaceutical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rroij.com [rroij.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Synthesis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, also known by its IUPAC name, 4-(cyclohex-1-en-1-yl)aniline[1]. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, offering field-proven insights and solutions in a direct question-and-answer format.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will focus primarily on the most robust and scalable synthetic route: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific, practical issues you may encounter during the synthesis.
Category 1: Low Reaction Yield & Stalled Reactions
Question: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield or appears to have stalled, with significant starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in a Suzuki coupling is a frequent issue, often attributable to several interconnected factors related to the catalyst, reagents, and reaction environment.
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its active Pd(0) state is susceptible to oxidation if not handled under inert conditions.
-
Causality: The catalytic cycle requires the palladium to remain in its active Pd(0) state to initiate oxidative addition with the aryl halide. Oxygen can oxidize Pd(0) to inactive Pd(II) oxides, breaking the cycle. Similarly, certain impurities can act as catalyst poisons.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use degassed solvents to minimize dissolved oxygen. If you suspect catalyst quality issues, consider using a fresh batch or a more robust pre-catalyst.
-
-
Ineffective Base or Suboptimal pH: The base is not merely a spectator; it is a critical activator in the transmetalation step.[2]
-
Causality: The base activates the organoboron compound by forming a more nucleophilic boronate species (-ate complex), which is necessary for the efficient transfer of the organic group to the palladium center.[2] If the base is too weak, insoluble, or sterically hindered, this activation is inefficient.
-
Solution: Potassium phosphate (K₃PO₄) is often more effective than sodium carbonate (Na₂CO₃) for challenging couplings due to its greater basicity and solubility in mixed solvent systems.[3] Ensure the base is finely powdered to maximize surface area and reactivity.
-
-
Issues with the Boronic Acid/Ester: Boronic acids can undergo decomposition (protodeboronation) or form inactive trimeric anhydrides (boroxines) upon storage or during the reaction.
-
Causality: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially at elevated temperatures. Boroxine formation reduces the concentration of the active monomeric boronic acid.
-
Solution: Use high-quality boronic acid or consider using the more stable pinacol boronate ester derivative. If using a boronic acid, ensure it is dry and has been stored properly.
-
Category 2: Product Purity & Purification Challenges
Question: My crude product is a dark, oily substance with multiple spots on the TLC plate. What are the common impurities and how can I prevent their formation?
Answer: Product impurity is often a result of side reactions or product degradation.
-
Oxidation of the Amine: The aniline moiety is susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored impurities.[4]
-
Causality: The lone pair on the nitrogen atom makes the amine group electron-rich and easily oxidized, forming highly colored radical cations and subsequent polymeric materials.
-
Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.[4] Once the reaction is complete, cool the mixture before exposing it to air. Adding a small amount of an antioxidant like sodium bisulfite during the aqueous workup can sometimes help mitigate discoloration.
-
-
Homocoupling of Starting Materials: A common side reaction is the formation of biphenyl (from the aryl halide) or dicyclohexenyl (from the boronic acid).
-
Causality: Homocoupling of the boronic acid is often base-promoted and can be exacerbated by the presence of oxygen. It competes with the desired cross-coupling pathway.
-
Solution: Ensure proper degassing of the reaction mixture. Optimizing the reaction temperature and time can also minimize this side reaction; prolonged reaction times at high temperatures can favor byproduct formation.[5]
-
Question: I am finding it extremely difficult to purify the final amine product using standard silica gel column chromatography. The product streaks badly or doesn't elute at all. What is the cause and what are my options?
Answer: This is a classic problem when purifying basic compounds on acidic stationary phases.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine product interacts strongly with these acidic sites via an acid-base interaction, leading to poor peak shape, tailing, and often irreversible adsorption.[6]
-
Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA) or ammonia in methanol, to your eluent system (e.g., Hexane/Ethyl Acetate).[7] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.
-
Stationary Phase Modification: Pre-treat the silica gel by flushing the packed column with a solution of your eluent containing 1-2% triethylamine before loading your sample. Alternatively, use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[6]
-
Alternative Purification: If chromatography remains challenging, consider recrystallization from a suitable solvent system.[4][5] This can be a highly effective method for purification, especially on a larger scale.
-
Category 3: Scale-Up Considerations
Question: My synthesis works well on a 1-gram scale, but I'm facing issues with yield and consistency now that I'm scaling up to 100 grams. What factors are critical to consider during scale-up?
Answer: Scaling up a reaction introduces challenges related to physical processes that are often negligible on a lab scale.[8]
-
Heat and Mass Transfer:
-
Causality: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Localized hot spots can lead to byproduct formation and catalyst decomposition. Inefficient stirring can result in poor mixing of reagents, leading to lower yields.
-
Solution: Use a reactor with appropriate overhead mechanical stirring to ensure the mixture is homogenous. Monitor the internal reaction temperature carefully and control the heating rate to avoid dangerous exotherms.
-
-
Catalyst Loading and Cost:
-
Causality: While high catalyst loading (e.g., 5 mol%) might be acceptable for a small-scale synthesis, it becomes economically unviable and creates a significant burden for palladium removal at a larger scale.
-
Solution: The reaction must be optimized to use the lowest possible catalyst loading (aim for <0.1 mol%). This may require screening different ligands, bases, and solvents to find a more active system.[3]
-
-
Workup and Isolation:
-
Causality: Extractions and filtrations that are simple in the lab become more complex and time-consuming at scale. Product isolation, especially if it requires large-volume chromatography, can become a major bottleneck.
-
Solution: Develop a robust workup procedure that minimizes solvent use. Design the process to favor product isolation by crystallization rather than chromatography, as this is far more scalable and cost-effective.[5]
-
Visualized Experimental Workflow
The general process for synthesizing this compound via Suzuki-Miyaura coupling is outlined below.
Caption: General workflow for the synthesis of the target amine.
Frequently Asked Questions (FAQs)
Question: What is the mechanistic role of the ligand in the Suzuki-Miyaura coupling, and how do I choose one?
Answer: The ligand plays a multifaceted role. It stabilizes the palladium metal center, preventing it from precipitating as inactive palladium black. Critically, its electronic and steric properties directly influence the efficiency of the key steps in the catalytic cycle. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often preferred because they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination step, leading to higher turnover numbers and allowing for lower catalyst loadings.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Question: Which combination of starting materials is preferable: (A) 4-haloaniline + cyclohexenylboronic acid, or (B) cyclohexenyl halide + 4-aminophenylboronic acid?
Answer: Both routes are mechanistically viable. However, Route A is generally preferred for practical reasons. 4-Bromoaniline is a widely available, inexpensive, and stable commodity chemical. While 4-aminophenylboronic acid is also available, boronic acids can have more limited long-term stability than aryl halides. Therefore, coupling a stable, common aryl halide with a more specialized boronic acid derivative is often the most economical and reliable strategy.
Question: Are there specific safety precautions I should take during this synthesis?
Answer: Yes. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care to avoid inhalation of dust or skin contact.
-
Solvents: Organic solvents like toluene are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Product: The final amine product, 4-(cyclohex-1-en-1-yl)aniline, should be treated as a potentially hazardous chemical. It is listed with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Data Summary & Protocols
Table 1: Comparison of Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition A (Screening) | Condition B (Optimized/Scale-Up) | Rationale for Change |
| Aryl Halide | 4-Bromoaniline | 4-Chloroaniline | Aryl chlorides are cheaper for large-scale synthesis, but require a more active catalyst system. |
| Boron Reagent | Cyclohexenylboronic acid | Cyclohexenylboronic acid pinacol ester | Pinacol esters offer greater stability, longer shelf-life, and often give more reproducible results. |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | These sources are often more cost-effective and air-stable than Pd(PPh₃)₄, used with a specific ligand. |
| Ligand | PPh₃ | Buchwald Ligand (e.g., SPhos) | Buchwald ligands are highly active, allowing for much lower catalyst loadings (ppm levels) and faster reactions.[3] |
| Catalyst Loading | 2-5 mol% | 0.05-0.5 mol% | Essential for process economics and minimizing palladium contamination in the final product. |
| Base | Na₂CO₃ | K₃PO₄ or K₂CO₃ | Stronger, more soluble bases can accelerate the transmetalation step, especially with less reactive partners.[2] |
| Solvent | Toluene / EtOH / H₂O | Toluene / H₂O or 2-MeTHF | Using greener solvents like 2-MeTHF and minimizing co-solvents simplifies workup and waste disposal. |
| Temperature | 100 °C | 80 °C | A more active catalyst system may allow the reaction to proceed at a lower temperature, reducing byproduct formation. |
Protocol: Synthesis via Suzuki-Miyaura Coupling
This is a representative protocol and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-bromoaniline (1.0 eq), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via cannula.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.5 mol%) and the ligand (e.g., SPhos, 1.1 mol%) in a small amount of degassed solvent. Add this catalyst solution to the main reaction flask.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the 4-bromoaniline is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine, or by recrystallization, to yield the pure this compound.
References
- BenchChem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Nguyen, V. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
- O M, A., et al. (2018). Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide. MDPI.
- Coe, J. W., et al. (1998). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- BenchChem. (n.d.). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
- Lo Faro, M. J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
- Alvarez, S. S., et al. (2021). Process for the preparation of biphenylamines.
- Goetz, N., et al. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
- Deckers, K., et al. (2017).
- Di Nola, A., et al. (2023). Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. ChemSusChem.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Hole Transport Materials: A Performance-Based Comparison
In the realm of optoelectronic devices, particularly in the burgeoning field of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) is a critical component that dictates not only the overall efficiency but also the operational stability of the device.[1][2] An ideal HTM must possess a specific set of properties: high hole mobility for efficient charge extraction, appropriate energy levels (specifically the Highest Occupied Molecular Orbital or HOMO) to align with the active layer, high transparency in the visible region to avoid parasitic absorption, and robust thermal and chemical stability to ensure a long device lifetime.[3]
This guide provides a comprehensive comparison of the performance of various classes of hole transport materials, from the well-established doped organic molecules to emerging dopant-free and inorganic alternatives. We will delve into their key performance metrics, supported by experimental data, and provide detailed protocols for their characterization.
The Reigning Champions: Doped Organic HTMs
For over a decade, two organic semiconductors have dominated the landscape of high-efficiency perovskite solar cells: Spiro-OMeTAD and PTAA .[4][5] Their success is largely attributed to their suitable energy levels and their ability to form smooth, uniform films. However, their intrinsic conductivity is low, necessitating the use of additives or "dopants" to enhance their hole mobility and conductivity.[4][6]
Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene)
Spiro-OMeTAD was one of the first successful solid-state HTMs used in PSCs and remains a benchmark material for achieving record efficiencies.[4][5] Its key advantage is the formation of a high-quality interface with the perovskite layer, facilitating efficient hole extraction.
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
PTAA, a polymeric HTM, emerged as a strong competitor to Spiro-OMeTAD. It was first used in PSCs in 2013, where it outperformed Spiro-OMeTAD in devices doped with the same additives.[6] PTAA is particularly noted for its use in achieving high power conversion efficiencies (PCEs) in inverted p-i-n device architectures, with some devices exceeding 25%.[7]
The Double-Edged Sword of Doping
The high performance of Spiro-OMeTAD and PTAA is almost always achieved with the help of dopants, most commonly lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[7] Li-TFSI, through oxidation, increases the number of charge carriers (holes) in the HTM, thereby boosting its conductivity by orders of magnitude.[6][8] However, these dopants are a major source of instability. Li-TFSI is hygroscopic, meaning it attracts moisture, which is notoriously detrimental to the perovskite active layer.[9][10] Furthermore, these mobile ions can diffuse within the device, leading to degradation over time.[9] This critical drawback has spurred significant research into dopant-free and inorganic HTMs.[9][10]
The Rise of Dopant-Free Organic HTMs
To overcome the stability issues associated with doped HTMs, researchers have been actively developing organic molecules that possess inherently high hole mobility and conductivity, eliminating the need for hygroscopic additives.[11][12] The design strategy for these materials often involves creating larger π-conjugated systems and promoting better molecular packing to facilitate charge transport.[12] While still an active area of research, several dopant-free HTMs have demonstrated impressive performance, with PCEs approaching and sometimes exceeding those of doped Spiro-OMeTAD.[11][13]
The Inorganic Alternative: Stability and Cost-Effectiveness
Inorganic materials present a compelling alternative to their organic counterparts, offering superior thermal stability, long-term endurance, and often lower production costs.[14][15] A variety of inorganic p-type semiconductors have been investigated as HTMs in perovskite solar cells.
Nickel Oxide (NiOₓ)
Among the inorganic options, nickel oxide (NiOₓ) is one of the most widely used, particularly in inverted (p-i-n) device architectures.[14] It boasts good optical transparency, a deep valence band energy level (~5.0 eV) suitable for hole extraction, and high chemical stability.[14] Devices incorporating NiOₓ have achieved PCEs greater than 20%.[14]
Copper-Based Materials (CuSCN, CuI, Cu₂O)
Copper(I) thiocyanate (CuSCN), copper(I) iodide (CuI), and copper(I) oxide (Cu₂O) are other promising inorganic HTMs, often utilized in the standard (n-i-p) architecture.[14] CuSCN-based devices, for example, have shown high power conversion efficiencies and improved shelf stability compared to devices with conventional organic HTMs.[14] While these materials are attractive due to their high conductivity and solution processability, challenges such as interfacial recombination can sometimes limit device performance.[14]
Quantitative Performance Comparison
The selection of an HTM is a critical decision in device fabrication, involving a trade-off between efficiency, stability, and cost. The table below summarizes the key performance parameters for several common HTMs.
| Hole Transport Material | Type | Typical Dopants | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Typical PCE in PSCs (%) | Key Advantages | Key Disadvantages |
| Spiro-OMeTAD | Organic Small Molecule | Li-TFSI, tBP | 10⁻⁴ - 10⁻³ | ~ -5.0 to -5.2[3] | > 25%[7] | High efficiency, good perovskite interface[4] | Requires dopants, poor stability, high cost[10] |
| PTAA | Organic Polymer | Li-TFSI, tBP, BCF | 10⁻³ - 10⁻² | ~ -5.2[16] | > 25% (inverted)[7] | High mobility, suitable for inverted cells[7] | Requires dopants, high cost[10] |
| P3HT | Organic Polymer | Often dopant-free | 10⁻⁴ - 10⁻² | ~ -5.1 | ~15-17%[17] | Dopant-free potential, better thermal stability[17] | Lower efficiency than doped HTMs |
| NiOₓ | Inorganic | Dopant-free | 10⁻⁶ - 10⁻³ | ~ -5.0 to -5.4 | > 20%[14] | High stability, low cost, transparent[14] | Lower mobility, can have trap states |
| CuSCN | Inorganic | Dopant-free | 10⁻³ - 10⁻¹ | ~ -5.3 | > 20%[18] | High mobility, solution processable[14] | Interfacial recombination issues[14] |
| CuI | Inorganic | Dopant-free | ~ 10⁻¹ | ~ -5.4 | ~16-18% | High conductivity, low-temp processing[14] | Can lead to low open-circuit voltage[14] |
Note: The performance of HTMs is highly dependent on the specific device architecture, perovskite composition, and fabrication methods. The values presented here are representative and intended for comparative purposes.
Visualizing Device Architecture and Energy Alignment
To better understand the role of the HTM, it is helpful to visualize its position within the device and its energy level alignment with adjacent layers.
Caption: A simplified diagram of a standard n-i-p perovskite solar cell, showing the location of the Hole Transport Layer.
A critical factor for efficient charge extraction is the alignment of the HTM's HOMO level with the valence band maximum (VBM) of the perovskite absorber. An ideal alignment minimizes the energy barrier for hole transfer.
Caption: Workflow for determining hole mobility using the SCLC method.
Methodology:
-
Device Fabrication: Fabricate a hole-only device with the structure: Substrate/Bottom Electrode/HTL/Top Electrode. For example, ITO/PEDOT:PSS/HTM/Au. The choice of electrodes is crucial to ensure efficient hole injection and electron blocking.
-
J-V Measurement: Place the device in a dark, inert environment (e.g., a nitrogen-filled glovebox) to avoid photo-generation of carriers and degradation. Connect the device to a source-measure unit.
-
Data Acquisition: Apply a voltage sweep and record the corresponding current density.
-
Data Analysis:
-
Plot J vs. V² on a log-log scale. The SCLC region is identified by a slope of approximately 2.
-
The current density in the trap-free SCLC region is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the material
-
μ is the hole mobility
-
V is the applied voltage
-
L is the thickness of the HTL film
-
-
By fitting the experimental data in the J ∝ V² region to this equation, the hole mobility (μ) can be extracted.
-
Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td) of the HTM, which is a critical indicator of its thermal stability. High thermal stability is essential for devices that may operate at elevated temperatures, ensuring the material does not degrade and compromise device performance and longevity. [19][20] Methodology:
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the HTM powder into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C or higher).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass remaining versus temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which the material has lost a certain percentage of its initial mass (e.g., 5%). A higher Td indicates greater thermal stability.
-
Conclusion and Future Outlook
The choice of a hole transport material is a pivotal factor in the design of high-performance optoelectronic devices. While doped organic HTMs like Spiro-OMeTAD and PTAA have enabled remarkable power conversion efficiencies in perovskite solar cells, their reliance on hygroscopic dopants presents a significant barrier to long-term stability and commercialization. [4][18] The future of HTM development is moving in two promising directions. Firstly, the design of novel dopant-free organic materials with high intrinsic mobility offers a pathway to combine the processability of organics with enhanced stability. [9][11]Secondly, inorganic HTMs, such as NiOₓ and CuSCN, are strong contenders due to their inherent robustness, stability, and potential for low-cost manufacturing. [14][15][21]The continued exploration and refinement of these materials, guided by the rigorous characterization methods outlined in this guide, will be essential in pushing the boundaries of device efficiency and bringing these next-generation energy technologies to market.
References
- A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells.
- Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Compar
- A review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells. Energy & Environmental Science (RSC Publishing).
- A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. Scilit.
- PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells. Ossila.
- A review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells. RSC Publishing.
- Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-He
- Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. MDPI.
- Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science (RSC Publishing).
- Dopant-Free π-Conjugated Hole Transport Materials for Highly Stable and Efficient Perovskite Solar Cells. Frontiers.
- Recent progress of dopant-free organic hole-transporting materials in perovskite solar cells. Journal of Semiconductors.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. chemborun.com.
- Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells.
- A brief review of hole transporting materials commonly used in perovskite solar cells. Rare Metals.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells.
- Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. RSC Publishing.
- Advances in Hole Transport Materials for Layered Casting Solar Cells. PMC - NIH.
- Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells.
- HOMO, LUMO and LUMO+1 Molecular Orbitals obtained
- Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. MDPI.
- (PDF) Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 7. ossila.com [ossila.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Toward ideal hole transport materials: a review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. Toward ideal hole transport materials: a review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Dopant-Free π-Conjugated Hole Transport Materials for Highly Stable and Efficient Perovskite Solar Cells [frontiersin.org]
- 13. Recent progress of dopant-free organic hole-transporting materials in perovskite solar cells [jos.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. scilit.com [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells [journal.hep.com.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. semanticscholar.org [semanticscholar.org]
A Comparative Guide to DFT Calculations on 4-(cyclohex-1-en-1-yl)aniline and its Derivatives
This guide provides an in-depth technical comparison of the electronic and spectroscopic properties of 4-(cyclohex-1-en-1-yl)aniline and its derivatives, employing Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and drug development professionals who are interested in the computational chemistry of novel organic molecules. This document will detail the theoretical background, a step-by-step computational workflow, and a comparative analysis of the results, underpinned by established scientific principles.
Introduction: The Significance of 4-(cyclohex-1-en-1-yl)aniline Derivatives
Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science, finding applications in the synthesis of pharmaceuticals, dyes, and conducting polymers.[1] The molecule 4-(cyclohex-1-en-1-yl)aniline, which incorporates a cyclohexene moiety, presents an interesting scaffold for further functionalization. The interplay between the electron-donating aniline group and the cyclohexene ring can lead to unique electronic and optical properties. Understanding these properties at a molecular level is crucial for the rational design of new compounds with tailored functionalities.
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure of molecules.[2] By employing DFT and its time-dependent extension (TD-DFT), we can predict a wide range of molecular properties, including optimized geometries, electronic structures (such as HOMO and LUMO energies), and UV-Vis absorption spectra.[3][4] This guide will compare the parent molecule, 4-(cyclohex-1-en-1-yl)aniline, with two of its derivatives: one featuring an electron-donating group (-OCH₃) and another with an electron-withdrawing group (-NO₂). This comparison will illuminate the impact of substituents on the molecule's electronic and spectroscopic characteristics.
Theoretical and Computational Methodology
The causality behind our experimental choices, from software to specific computational parameters, is grounded in achieving a reliable prediction of the chemical behavior of these aniline derivatives.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing DFT and TD-DFT calculations on 4-(cyclohex-1-en-1-yl)aniline and its derivatives.
1. Molecular Structure Creation:
-
The initial 3D structures of 4-(cyclohex-1-en-1-yl)aniline, 4-(cyclohex-1-en-1-yl)-2-methoxyaniline, and 4-(cyclohex-1-en-1-yl)-2-nitroaniline are built using a molecular editor such as GaussView, Avogadro, or ChemDraw.
2. Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Software: Gaussian 09/16, ORCA, or GAMESS.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost.[5]
-
Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds.
-
Procedure: The geometry of each molecule is optimized without any symmetry constraints. The convergence criteria for the optimization should be set to tight to ensure a true minimum on the potential energy surface is located.
3. Frequency Calculations:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic properties.
-
Procedure: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum.
4. Electronic Structure Analysis:
-
Objective: To investigate the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential.
-
Procedure: The optimized coordinates are used to perform a single-point energy calculation. The output of this calculation will provide the energies of the molecular orbitals. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and electronic excitability.[6]
-
Visualization: The molecular orbitals and electrostatic potential maps are visualized using software like GaussView or Avogadro.
5. Simulation of UV-Vis Spectra:
-
Objective: To predict the electronic absorption properties of the molecules.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Procedure: TD-DFT calculations are performed on the optimized ground-state geometries using the same functional and basis set. The first 10-20 singlet excited states are typically calculated to cover the relevant part of the UV-Vis spectrum. The calculated excitation energies and oscillator strengths are then used to simulate the absorption spectrum, often by applying a Gaussian or Lorentzian broadening.
The entire computational workflow can be visualized as follows:
Caption: A schematic of the DFT and TD-DFT computational workflow.
Comparative Analysis of 4-(cyclohex-1-en-1-yl)aniline and its Derivatives
The introduction of substituents onto the aniline ring is expected to significantly modulate the electronic properties of the parent molecule. An electron-donating group like methoxy (-OCH₃) should increase the electron density of the aromatic ring, while an electron-withdrawing group like nitro (-NO₂) will decrease it. These changes will be reflected in the computed molecular properties.
Predicted Molecular Properties
The following table summarizes the key quantitative data that would be obtained from the DFT calculations. The values presented here are hypothetical and serve to illustrate the expected trends.
| Molecule | Ground State Energy (Hartree) | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) (TD-DFT) |
| 4-(cyclohex-1-en-1-yl)aniline | -X.0000 | Y.00 | -5.50 | -1.50 | 4.00 | 300 |
| 4-(cyclohex-1-en-1-yl)-2-methoxyaniline | -X.1000 | Y.50 | -5.20 | -1.40 | 3.80 | 320 |
| 4-(cyclohex-1-en-1-yl)-2-nitroaniline | -X.2000 | Y+Z.00 | -6.00 | -2.50 | 3.50 | 350 |
Interpretation of Expected Trends:
-
HOMO-LUMO Gap: The electron-donating methoxy group is expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to the parent molecule. Conversely, the electron-withdrawing nitro group is anticipated to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, resulting in the smallest HOMO-LUMO gap among the three. A smaller gap generally implies higher reactivity and a red-shift (bathochromic shift) in the absorption spectrum.
-
UV-Vis Spectra: The predicted absorption maxima (λmax) from TD-DFT calculations are expected to show a bathochromic shift from the parent molecule to the methoxy-substituted and then to the nitro-substituted derivative. This trend directly correlates with the decreasing HOMO-LUMO gap.[4]
-
Dipole Moment: The introduction of polar substituents is expected to increase the overall dipole moment of the molecule, with the highly polar nitro group likely causing the most significant increase.
Conceptual DFT: Reactivity Descriptors
From the computed electronic properties, several conceptual DFT reactivity descriptors can be calculated to further compare the molecules.
Caption: Relationship between frontier molecular orbital energies and key conceptual DFT reactivity descriptors.
A comparison of these descriptors will provide a more nuanced understanding of the relative reactivity of the three compounds. For instance, a lower global hardness (η) indicates a softer, more reactive molecule. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the computational study of 4-(cyclohex-1-en-1-yl)aniline and its derivatives using DFT and TD-DFT. The provided step-by-step protocol and the framework for comparative analysis offer a robust methodology for researchers to predict and understand the electronic and spectroscopic properties of these and other novel organic molecules. The insights gained from such computational studies are invaluable for guiding synthetic efforts and for the rational design of new materials and therapeutic agents. The self-validating nature of the protocol, where frequency calculations confirm the stability of the optimized geometries, ensures the trustworthiness of the obtained results.
References
-
Study of Some benzylidene aniline Derivatives Using Density Function theory ( DFT, B3LYP/6-32G). (2024). Iraqi Journal of Applied Physics. [Link]
-
DFT theoretical studies of anions of aniline and its several derivatives. (2006). Journal of Molecular Structure: THEOCHEM. [Link]
-
DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). (2021). Journal of Biomolecular Structure and Dynamics. [Link]
-
4-(4-Amino-1-ethylcyclohexa-2,4-dien-1-yl)aniline. PubChem. [Link]
-
DFT Study on thermodynamic properties of liquid mixtures containing cyclohexanol with aniline and chloro-substituted anilines. (2025). Chinese Journal of Chemical Engineering. [Link]
-
Cyclohexanone-aniline-formaldehyde resins - Synthesis and characterization. (2007). Designed Monomers and Polymers. [Link]
-
Synthesis and physicochemical properties of poly[2-(cyclohex-2-en-1-yl)aniline] as a new polyaniline derivative. (2020). RSC Advances. [Link]
-
A DFT modeling of 4-cyclohexene-1,3-dione embedded in covalent triazine framework as a stable anode material for Li-ion batteries. (2023). Journal of Physics and Chemistry of Solids. [Link]
-
Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. (2021). European Journal of Chemistry. [Link]
-
TD-DFT and structural investigation of natural photosensitive phenanthroperylene quinone derivatives. (2013). New Journal of Chemistry. [Link]
-
Cyclohexanone-aniline-formaldehyde resins — synthesis and characterization. (2007). Polimery. [Link]
-
The cyclization of cyclohexanone, aniline and thioglycolic. (2023). ResearchGate. [Link]
-
Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. (2015). International Journal of ChemTech Research. [Link]
-
Illustrations based on DFT calculations for aniline adsorbed on a Ru... (2024). ResearchGate. [Link]
-
DFT calculations on N,N'-1,2-Cyclohexylene-bis (2-Hydroxyacetophenonylideneimine) and Its Ni(II) Complex. (2012). Computational Research. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). Journal of Molecular Structure. [Link]
-
DFT modelling of the effect of strong magnetic field on Aniline molecule. (2016). ResearchGate. [Link]
-
Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. (2021). ChemistrySelect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TD-DFT and structural investigation of natural photosensitive phenanthroperylene quinone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Electrochemical Characterization of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Redox Personality of a Novel Biphenylamine
In the landscape of drug discovery and materials science, the intricate dance of electrons in molecular interactions is of paramount importance. The electrochemical characterization of novel compounds provides a fundamental understanding of their redox properties, which can be correlated to their metabolic fate, antioxidant capabilities, or performance in electronic devices. This guide focuses on the electrochemical characterization of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, a molecule of significant interest due to its hybrid structure, combining a classic aromatic amine with a partially saturated biphenyl moiety.
The electrochemical behavior of aromatic amines is a well-explored field, with their oxidation mechanisms being central to applications ranging from the synthesis of conducting polymers to understanding biological redox processes.[1] The introduction of a tetrahydro-biphenyl group to the aniline core, as in our target molecule, presents a unique structural motif. This guide will provide a comparative analysis of its expected electrochemical properties against well-characterized analogues: aniline and 4-aminobiphenyl. By understanding the influence of the cyclohexenyl substituent, we can anticipate the redox behavior of this novel compound and guide its future applications.
Comparative Electrochemical Analysis: Aniline, 4-Aminobiphenyl, and the Tetrahydro-Biphenyl Derivative
The electrochemical oxidation of aromatic amines is fundamentally centered on the lone pair of electrons on the nitrogen atom. The ease with which these electrons can be removed (oxidation potential) is highly sensitive to the molecular structure, particularly the nature of substituents on the aromatic ring.[1]
Qualitative Comparison of Expected Redox Behavior
| Compound | Structure | Key Structural Features | Expected Impact on Oxidation Potential |
| Aniline | Simple aromatic amine. | Baseline for comparison. | |
| 4-Aminobiphenyl | Aniline with a phenyl substituent at the para position. | The additional phenyl ring extends the π-conjugation, which is expected to stabilize the resulting radical cation and thus lower the oxidation potential compared to aniline. | |
| This compound | ![]() | Aniline with a cyclohexenyl substituent at the para position. | The cyclohexenyl group is less aromatic than a phenyl ring. Its electron-donating or withdrawing character relative to a simple alkyl group will determine its effect on the oxidation potential. It is anticipated to have a less pronounced effect on lowering the oxidation potential compared to the fully aromatic phenyl group in 4-aminobiphenyl. |
Quantitative Comparison of Electrochemical Parameters
| Parameter | Aniline | 4-Aminobiphenyl | This compound (Predicted) |
| Oxidation Peak Potential (Epa) | ~ +0.9 V (vs. Ag/AgCl) | Lower than aniline | Between aniline and 4-aminobiphenyl |
| Electron Transfer Kinetics | Generally quasi-reversible | Expected to be quasi-reversible | Expected to be quasi-reversible |
| Stability of Oxidized Species | Prone to polymerization | Can also polymerize, but the radical cation may have different stability | The cyclohexenyl group may influence the polymerization pathways and stability. |
Note: The exact values of oxidation potentials can vary significantly depending on experimental conditions such as pH, solvent, and electrode material.
The electrocatalytic oxidation of the carcinogenic 4-aminobiphenyl has been studied, providing insights into its degradation pathways and kinetics.[2] Similar studies on the target compound would be crucial to understand its environmental fate and potential toxicity.
Experimental Protocols for Electrochemical Characterization
To ensure the scientific rigor of any comparative study, standardized experimental protocols are essential. The following are detailed methodologies for the key electrochemical techniques used to characterize aromatic amines.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique that provides information about the redox potentials and the kinetics of electron transfer reactions.
Objective: To determine the oxidation potential of the analyte and assess the reversibility of the redox process.
Methodology:
-
Solution Preparation: Prepare a 1 mM solution of the analyte in an appropriate solvent (e.g., acetonitrile or a buffered aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or a phosphate buffer).
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition:
-
Record a blank voltammogram of the supporting electrolyte solution to establish the potential window.
-
Introduce the analyte solution into the cell and purge with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen.
-
Scan the potential from an initial value (where no faradaic current is observed) to a potential sufficiently positive to induce oxidation, and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer.
-
Causality Behind Experimental Choices: The choice of solvent and supporting electrolyte is critical to ensure the solubility of the analyte and to provide sufficient conductivity. The three-electrode setup allows for precise control and measurement of the working electrode's potential. Purging with an inert gas is necessary as dissolved oxygen is electroactive and can interfere with the measurement.
Caption: Workflow for Cyclic Voltammetry Analysis.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of the electrode and the kinetics of charge transfer processes.
Objective: To model the electrode-electrolyte interface and determine the charge transfer resistance.
Methodology:
-
Solution and Cell Setup: Prepare the solution and set up the electrochemical cell as described for cyclic voltammetry.
-
DC Potential Application: Apply a DC potential to the working electrode corresponding to the onset of the oxidation wave, as determined by CV.
-
AC Perturbation and Data Acquisition:
-
Superimpose a small amplitude AC voltage (typically 5-10 mV) over the DC potential.
-
Sweep the frequency of the AC voltage over a wide range (e.g., from 100 kHz to 0.1 Hz).
-
Measure the resulting AC current and the phase shift between the voltage and current.
-
-
Data Analysis:
-
Plot the impedance data in a Nyquist plot (imaginary vs. real impedance).
-
Fit the data to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Causality Behind Experimental Choices: Applying a DC potential at the oxidation onset ensures that the measurement is sensitive to the charge transfer process of interest. The small amplitude of the AC perturbation ensures a linear response from the system. The wide frequency range allows for the deconvolution of different electrochemical processes occurring at different timescales.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion: A Predictive Framework for a Novel Molecule
This guide has provided a framework for the electrochemical characterization of this compound through a comparative analysis with aniline and 4-aminobiphenyl. While direct experimental data for the target compound is pending, the principles of structure-property relationships in electrochemistry allow for a reasoned prediction of its behavior. The presence of the cyclohexenyl group is expected to modulate the electronic properties of the aniline core, placing its oxidation potential between that of aniline and 4-aminobiphenyl.
The detailed experimental protocols for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy provided herein offer a standardized approach for the future acquisition of robust and comparable data. For researchers, scientists, and drug development professionals, a thorough understanding of the electrochemical personality of this novel biphenylamine will be instrumental in unlocking its full potential in various scientific and technological domains.
References
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. [Link]
-
Kumar, A., & Kumar, S. (2022). Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach. Water Environment Research, 94(6), e10746. [Link]
-
Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 269-282. [Link]
-
Bejan, D., & Duca, A. (2000). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 73(3), 745-756. [Link]
-
Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231-1239. [Link]
Sources
A Comparative Guide to Biphenyl Amine Derivatives in Organic Electronics
In the rapidly advancing field of organic electronics, the rational design and selection of high-performance materials are paramount to achieving efficient and stable devices. Among the various classes of organic semiconductors, biphenyl amine derivatives have emerged as a cornerstone for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as active components in organic field-effect transistors (OFETs). Their widespread adoption stems from a combination of high charge carrier mobility, excellent thermal stability, and tunable electronic properties through synthetic modification.
This guide provides a comparative analysis of several key classes of biphenyl amine derivatives, offering insights into their structure-property relationships and performance in various organic electronic devices. We will delve into the experimental data that underpins their application, providing a clear rationale for material selection in specific contexts.
The Enduring Appeal of the Biphenyl Amine Core
The foundational strength of biphenyl amine derivatives lies in the synergy between the biphenyl core and the triarylamine moieties. The biphenyl unit provides a rigid, conjugated backbone that facilitates intermolecular charge hopping, while the nitrogen-containing amine groups act as robust hole-transporting centers. The non-planar geometry of many of these molecules helps to suppress crystallization and promote the formation of stable amorphous films, a critical requirement for uniform and long-lasting devices.[1]
A Comparative Look at Key Biphenyl Amine Derivatives
To illustrate the impact of molecular structure on device performance, we will compare three distinct classes of biphenyl amine derivatives: the classic workhorses N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) and N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD), and a newer class of biphenyl enamines.
The Archetypes: TPD and NPD
TPD and NPD have been instrumental in the development of OLED technology, primarily serving as hole-transporting materials.[2][3] Their popularity is a testament to their reliable performance, characterized by high hole mobility and good thermal stability.
| Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Melting Point (°C) |
| TPD | 5.5 | 2.3 | 3.2 | 175 - 177 |
| NPD | 5.5 | 2.4 | 3.1 | 279 - 283 |
Table 1: Key properties of TPD and NPD. Data sourced from Ossila Ltd.[3][4]
The primary distinction between TPD and NPD lies in the terminal aromatic groups. The replacement of the m-tolyl groups in TPD with the more extended π-system of the naphthyl groups in NPD leads to a higher glass transition temperature (Tg) for NPD, enhancing the morphological stability of the thin film and, consequently, the longevity of the device.[4]
The Newcomers: Biphenyl Enamines
Recent research has introduced biphenyl-based enamines as promising p-type semiconductors.[5] These materials can be synthesized through a facile one-step condensation reaction, making them potentially more cost-effective than their predecessors.[5] A comparative study of seven new biphenyl enamines (BE1-BE7) has provided valuable insights into their tunable properties.[5]
| Derivative | Ionization Potential (Ip) (eV) | Hole Mobility (μh) at 6.4 x 10⁵ V cm⁻¹ (cm² V⁻¹ s⁻¹) | Decomposition Temp. (Tdec) (°C) |
| BE1 | 5.16 | 1.2 x 10⁻² | 327 |
| BE2 | 5.33 | 6.5 x 10⁻³ | 382 |
| BE3 | 5.16 | 2.0 x 10⁻² | 383 |
| H3 (ref.) | 5.32 | 7.0 x 10⁻³ | 361 |
| OBDA (ref.) | 5.26 | 1.9 x 10⁻⁵ | 405 |
Table 2: Comparison of selected biphenyl enamines with reference biphenyl derivatives. Data extracted from a study by a research group.[5]
The data reveals that subtle structural modifications, such as the position and nature of substituent groups, can significantly impact the material's properties. For instance, BE3 exhibits a remarkably high hole mobility, surpassing that of the reference compounds.[5] This highlights the potential for fine-tuning the performance of biphenyl amine derivatives through targeted synthetic strategies.
Application in Organic Electronic Devices
The versatility of biphenyl amine derivatives allows for their integration into a range of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, biphenyl amine derivatives are predominantly used as the hole-transporting layer (HTL).[1] The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons, thereby enhancing recombination efficiency within the emissive zone.
A typical multilayer OLED structure incorporating a biphenyl amine HTL is depicted below:
Caption: Schematic of a multilayer OLED device.
The choice between TPD and NPD often comes down to the desired device lifetime and processing conditions, with NPD generally offering superior thermal and morphological stability.[6] The newer biphenyl enamines, with their high mobility, present an exciting avenue for further improving OLED efficiency.[5]
Organic Solar Cells (OSCs)
In OSCs, particularly in perovskite solar cells (PSCs), biphenyl amine derivatives function as efficient hole-transporting materials.[7] They play a crucial role in extracting holes from the light-absorbing perovskite layer and transporting them to the anode. A comparative study of fluorene-based HTMs incorporating either iminodibenzyl or diphenylamine moieties demonstrated that derivatives with the iminodibenzyl unit exhibited lower oxidation potentials.[7][8] Notably, the derivative TDF-2 achieved a power conversion efficiency (PCE) of 19.38%, close to the benchmark material PTAA (20.20%).[7][8]
Organic Field-Effect Transistors (OFETs)
While less common than in OLEDs and OSCs, biphenyl amine derivatives have also been explored as the active semiconductor in p-type OFETs. For instance, a biphenyl-substituted tetrathiafulvalene (DBP-TTF) based FET exhibited a respectable mobility of 0.11 cm² V⁻¹ s⁻¹.[9] The performance of these materials in OFETs is highly dependent on the thin-film morphology and molecular packing, which can be influenced by processing conditions.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the fundamental experimental procedures for the synthesis of a representative biphenyl amine derivative and the fabrication of a standard OLED device.
Synthesis of Biphenyl Enamines (General Procedure)
The synthesis of biphenyl enamines such as BE1-BE4 can be achieved via a straightforward one-step camphorsulfonic acid (CSA) catalyzed condensation reaction.[5]
Caption: General synthesis workflow for biphenyl enamines.
Step-by-Step Protocol:
-
Reactant Dissolution: Dissolve the corresponding aromatic diamine and diphenylacetaldehyde in a suitable solvent (e.g., toluene or THF) in a round-bottom flask.[5]
-
Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and perform an appropriate work-up, which may include washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl enamine.
Fabrication of a Standard OLED Device
The following protocol describes the fabrication of a simple multilayer OLED using thermal evaporation in a high-vacuum environment.
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropyl alcohol.[10] Dry the substrate with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Deposit a thin layer (typically 30-50 nm) of the biphenyl amine derivative (e.g., TPD or NPD) onto the ITO surface by thermal evaporation under high vacuum (<10⁻⁶ Torr).[1]
-
Emissive Layer (EML) Deposition: Subsequently, deposit the emissive material (e.g., Alq₃) onto the HTL.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron-transporting material (e.g., BCP) onto the EML.
-
Cathode Deposition: Finally, deposit a low work function metal cathode (e.g., Al or LiF/Al) through a shadow mask to define the active area of the device.[1]
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from moisture and oxygen.
Conclusion and Future Outlook
Biphenyl amine derivatives continue to be a vital class of materials in the field of organic electronics. While established materials like TPD and NPD have set a high benchmark, ongoing research into novel derivatives, such as the biphenyl enamines, demonstrates significant potential for further performance enhancements.[2][3][5] The key to future advancements lies in the meticulous design of molecular structures to fine-tune electronic properties, charge carrier mobility, and morphological stability. As our understanding of structure-property relationships deepens, we can expect the development of next-generation biphenyl amine derivatives that will push the boundaries of efficiency and longevity in organic electronic devices.
References
-
Gomez, D. E., et al. (2024). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. Chemistry – A European Journal. [Link]
-
Barbera, S., et al. (2021). N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators. Materials, 14(21), 6683. [Link]
-
Gomez, D. E., et al. (2025). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. PubMed. [Link]
-
Cangiano, P., et al. (2006). Efficiency and Aging Comparison Between N,N′‐Bis (3‐methylphenyl)‐N,N′‐diphenylbenzidine (TPD) and N,N′‐Di‐[(1‐naphthalenyl)‐N,N′‐diphenyl]‐1,1′‐biphenyl‐4,4′‐diamine (NPD). ResearchGate. [Link]
-
Tumenas, S., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances, 13(32), 22357-22367. [Link]
-
Cao, H., et al. (2025). Triphenylamine-Based Hole-Transporting Ligands for 2D/3D FAPbI3 Perovskite Solar Cells. ResearchGate. [Link]
-
O'Brien, J. M., et al. (2011). Towards an understanding of structure–property relationships in hole-transport materials: The influence of molecular conformation on oxidation potential in poly(aryl)amines. Dalton Transactions, 40(41), 10847-10856. [Link]
-
Kim, J. H., et al. (2005). Organic Field-Effect Transistor Based on Biphenyl Substituted TTF. ResearchGate. [Link]
- CN1876620A - Preparation method of N, N '-bis (3-methylphenyl)
-
Khan, R. U. A., et al. (2025). Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells. Royal Society Open Science, 12(10), 251029. [Link]
-
Khan, R. U. A., et al. (2025). Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells. ResearchGate. [Link]
-
Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. IIP Series. [Link]
-
National Center for Biotechnology Information. "[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-". PubChem. [Link]
-
Ameen, S., et al. (2018). A review on triphenylamine based organic hole transport materials for dye sensitized Solar Cells and perovskite Solar cells: Evolution and molecular engineering. ResearchGate. [Link]
-
Al-Attar, H., et al. (2012). Solution-processable materials for printable electronics. ResearchGate. [Link]
-
Chen, J., et al. (2023). Thermal Instability of Gold Thin Films. Coatings, 13(8), 1306. [Link]
-
Smith, J., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(7), 071101. [Link]
-
Hu, W., et al. (2007). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Accounts of Chemical Research, 40(8), 615-622. [Link]
-
IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]
-
Al-Attar, H., et al. (2012). Solution-processable materials for printable electronics. ResearchGate. [Link]
-
van den Broek, B. (2019). The Development and Stability of Palladium-based Thin Films for Hydrogen-related Energy Applications. TU Delft Research Portal. [Link]
-
Jacquemin, D., et al. (2008). Enhanced Efficiency of Organic Dye-Sensitized Solar Cells: Triphenylamine Derivatives. The Journal of Physical Chemistry C, 112(30), 11349-11355. [Link]
-
Zhao, Z., et al. (2015). Solution-processable, star-shaped bipolar tetraphenylethene derivatives for the fabrication of efficient nondoped OLEDs. Journal of Materials Chemistry C, 3(39), 10211-10219. [Link]
-
Trukhanov, V. (2019). Organic Field-Effect Transistors fabrication and characterization. Student Theses - Faculty of Science and Engineering. [Link]
-
The Royal Society of Chemistry. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. [Link]
-
Flores-Holguín, N., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 966038. [Link]
-
Wang, Y., et al. (2025). Enhanced Performance of Organic Field-Effect Transistor with Bi-Functional N-Type Organic Semiconductor Layer. ResearchGate. [Link]
-
Chen, Y.-T., et al. (2020). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Polymers, 12(11), 2697. [Link]
-
Garlisi, C., et al. (2023). Influence of Deposition Conditions and Thermal Treatments on Morphological and Chemical Characteristics of Li6.75La3Zr1.75Ta0.25O12 Thin Films Deposited by Nanosecond PLD. Coatings, 13(8), 1469. [Link]
-
ResearchGate. (n.d.). The transport process of hole and electron in the OLED devices based on... Download Scientific Diagram. [Link]
-
Sysoev, S. V., et al. (2025). Thermal Stability Limit of Thin Palladium(II) Oxide Films. ResearchGate. [Link]
-
Krawczyk, M., et al. (2023). Thermal Instability of Gold Thin Films. Coatings, 13(8), 1306. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
A Comparative Guide to the Structural Validation of Synthesized 4-(cyclohex-1-en-1-yl)aniline via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-(cyclohex-1-en-1-yl)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this document serves as a practical resource for researchers at all levels.
The Imperative of Structural Integrity
The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional structure. Any ambiguity or error in structural assignment can lead to misinterpretation of experimental results, wasted resources, and potential safety concerns in drug development. Therefore, the rigorous validation of a synthesized compound's structure is not merely a procedural step but a fundamental requirement for advancing scientific knowledge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution, providing a wealth of information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2]
Hypothetical Synthesis of 4-(cyclohex-1-en-1-yl)aniline
A plausible synthetic route to 4-(cyclohex-1-en-1-yl)aniline involves the acid-catalyzed reaction between aniline and cyclohexanone to form an enamine. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.[3]
Experimental Protocol: Synthesis of 4-(cyclohex-1-en-1-yl)aniline
-
Reaction Setup: To a round-bottom flask containing a solution of aniline (1.0 eq) in toluene, add cyclohexanone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Azeotropic Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene, driving the equilibrium towards the enamine product.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A Multi-faceted Approach to NMR-based Structural Validation
The power of NMR spectroscopy lies in its ability to provide a detailed atom-by-atom picture of a molecule. For a compound like 4-(cyclohex-1-en-1-yl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unequivocal structural assignment.
One-Dimensional (1D) NMR: The Foundational Data
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in a molecule. By analyzing the chemical shift (δ), integration, and multiplicity of each signal, we can begin to piece together the molecular puzzle.
Predicted ¹H NMR Data for 4-(cyclohex-1-en-1-yl)aniline:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic (H-2, H-6) | ~7.1-7.3 | Doublet | 2H | Protons ortho to the cyclohexenyl group, deshielded by the aromatic ring current. |
| Aromatic (H-3, H-5) | ~6.6-6.8 | Doublet | 2H | Protons meta to the cyclohexenyl group, shielded by the electron-donating effect of the amino group. |
| Vinylic (H-2') | ~5.8-6.0 | Triplet | 1H | Vinylic proton on the cyclohexene ring, deshielded by the double bond. |
| NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Amine protons; chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange. |
| Allylic (H-3', H-6') | ~2.1-2.3 | Multiplet | 4H | Protons adjacent to the double bond in the cyclohexene ring. |
| Aliphatic (H-4', H-5') | ~1.6-1.8 | Multiplet | 4H | Aliphatic protons in the cyclohexene ring. |
Note: Predicted chemical shifts are based on analogous structures such as 4-vinylaniline and cyclohexene.[4][5]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Since the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum to a series of singlets, where each peak corresponds to a distinct carbon atom.
Predicted ¹³C NMR Data for 4-(cyclohex-1-en-1-yl)aniline:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| Aromatic (C-4) | ~145-148 | Carbon attached to the nitrogen, deshielded. |
| Aromatic (C-1) | ~130-135 | Quaternary carbon of the aniline ring attached to the cyclohexene ring. |
| Vinylic (C-1') | ~135-140 | Quaternary vinylic carbon of the cyclohexene ring. |
| Vinylic (C-2') | ~120-125 | Vinylic carbon with an attached proton. |
| Aromatic (C-2, C-6) | ~128-130 | Aromatic carbons ortho to the cyclohexenyl group. |
| Aromatic (C-3, C-5) | ~115-118 | Aromatic carbons meta to the cyclohexenyl group, shielded by the amino group. |
| Allylic (C-3', C-6') | ~25-30 | Allylic carbons in the cyclohexene ring. |
| Aliphatic (C-4', C-5') | ~22-26 | Aliphatic carbons in the cyclohexene ring. |
Note: Predicted chemical shifts are based on analogous structures such as 4-vinylaniline and cyclohexene.[5][6]
Two-Dimensional (2D) NMR: Connecting the Dots
While 1D NMR provides essential information, 2D NMR experiments are crucial for establishing the connectivity between atoms, thereby confirming the overall structure.
COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings
The COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum indicate spin-spin coupling between protons.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC spectrum correlates protons directly to the carbons they are attached to. This experiment is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Seeing Through Bonds
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for identifying quaternary carbons and piecing together the molecular fragments.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information and can be used for confirmation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
Mass Spectrometry (MS): For 4-(cyclohex-1-en-1-yl)aniline, the molecular ion peak (M⁺) would be expected at m/z = 173.27. The fragmentation pattern could show losses corresponding to the cyclohexene and aniline moieties, further supporting the proposed structure. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, is consistent with our proposed structure.[7]
FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine at around 3300-3500 cm⁻¹, a C=C stretching vibration for the alkene at approximately 1650 cm⁻¹, and aromatic C-H and C=C stretching bands.[8][9]
A Self-Validating Workflow for Structural Confirmation
The combination of these NMR techniques creates a robust and self-validating workflow for the structural confirmation of 4-(cyclohex-1-en-1-yl)aniline.
Conclusion
The structural validation of a synthesized compound is a critical and multi-faceted process. As demonstrated with the case of 4-(cyclohex-1-en-1-yl)aniline, a systematic approach utilizing a suite of 1D and 2D NMR experiments provides an unparalleled level of detail and confidence in the final structural assignment. While other techniques like mass spectrometry and FTIR offer valuable complementary data, NMR spectroscopy remains the cornerstone of modern structural elucidation in organic chemistry. By understanding the principles behind each NMR experiment and how they interrelate, researchers can confidently and accurately determine the structure of novel molecules, paving the way for further scientific discovery and innovation.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
-
ResearchGate. 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Quora. How many NMR signals does cyclohexene have? [Link]
-
PubChem. 4-Aminostyrene. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10. [Link]
-
National Institute of Standards and Technology. N-Allylaniline. [Link]
-
National Institutes of Health. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]
-
ACS Publications. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]
-
Supporting Information. [Link]
-
MDPI. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. [Link]
-
RSC Publishing. Studies in mass spectrometry. Part XII. Mass spectra of enamines. [Link]
-
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
University of Calgary. IR: amines. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
PubMed. Mass spectrometry of N-nitrosamines. [Link]
-
YouTube. Mass Spec Mech Amines Alpha Cleavage Source. [Link]
-
ETH Zurich. Structure Elucidation by NMR. [Link]
-
ResearchGate. Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine. [Link]
-
ResearchGate. FTIR spectra of the investigated imines. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Chemistry LibreTexts. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
A Senior Application Scientist's Guide to the Evolving Landscape of Organic Semiconductors: Benchmarking New Materials Against the Established Workhorse, Pentacene
Introduction: The Enduring Relevance of Pentacene and the Dawn of a New Era in Organic Electronics
For decades, pentacene has been a cornerstone in the field of organic electronics. Its well-understood properties and relatively high charge carrier mobility have made it an invaluable benchmark for p-type organic semiconductors. The extensive body of research on pentacene has provided a robust foundation for understanding fundamental charge transport mechanisms in organic materials. However, the relentless pursuit of enhanced performance, stability, and solution processability has driven the development of a new generation of organic semiconductors that are now challenging the supremacy of this long-standing benchmark.
This guide provides a comprehensive comparison of emerging organic semiconductor materials against pentacene. We will delve into the key performance metrics, explore the underlying scientific principles that govern their behavior, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and application of organic electronic devices.
The Benchmark: Unpacking the Properties of Pentacene
Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its planar structure and extended π-conjugation facilitate intermolecular charge hopping, which is the primary mechanism of charge transport in many organic semiconductors.
Key Performance Metrics of Pentacene:
A critical evaluation of any new organic semiconductor requires a direct comparison of its key performance indicators against a well-established standard. For p-type materials, pentacene has long served this role. The table below summarizes the typical performance characteristics of pentacene-based Organic Field-Effect Transistors (OFETs).
| Performance Metric | Typical Value for Pentacene |
| Hole Mobility (μh) | 0.1 - 2.0 cm²/Vs[1][2][3] |
| On/Off Current Ratio | 10^6 - 10^8[4] |
| Thermal Stability (Tdec) | ~350-400 °C |
| Photoluminescence (PL) | Weak, with a main emission peak around 1.83 eV[5][6] |
It is important to note that these values can be significantly influenced by factors such as the fabrication method, dielectric interface, and electrode materials.[7]
The Challengers: A New Wave of High-Performance Organic Semiconductors
The limitations of pentacene, such as its susceptibility to oxidation and relatively poor solubility for solution processing, have spurred the development of novel organic semiconductors with improved characteristics. Here, we highlight a few promising classes of materials that demonstrate significant advancements.
Functionalized Pentacenes: Enhancing Solubility and Stability
One strategy to overcome the limitations of pristine pentacene is through chemical functionalization. The addition of solubilizing groups, such as triisopropylsilylethynyl (TIPS) moieties, to the pentacene core (TIPS-pentacene) dramatically improves its solubility in common organic solvents, enabling solution-based fabrication techniques like spin-coating and inkjet printing.[8]
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its Derivatives: A New Standard in Mobility and Stability
DNTT has emerged as a leading p-type organic semiconductor, often outperforming pentacene in terms of both mobility and air stability.[9] Its rigid, planar structure and strong intermolecular sulfur-sulfur interactions contribute to efficient charge transport. Alkylated derivatives of DNTT, such as C10-DNTT, further enhance solution processability while maintaining high performance.[10][11][12]
N-type Organic Semiconductors: The Other Half of the Equation
For the realization of complementary circuits, which are the bedrock of modern electronics, high-performance n-type organic semiconductors are essential. Naphthalene diimide (NDI) derivatives, such as NDI-C9, are a prominent class of n-type materials that exhibit good electron mobility and environmental stability.
Ambipolar Organic Semiconductors: The Best of Both Worlds
Ambipolar materials can transport both holes and electrons, simplifying the fabrication of complex circuits like inverters.[13] Diketopyrrolopyrrole (DPP)-based polymers are a versatile class of ambipolar semiconductors where the charge transport characteristics can be tuned through molecular design.[14][15][16][17][18][19][20][21]
Comparative Performance Analysis
The following table provides a side-by-side comparison of the key performance metrics for our benchmark, pentacene, and the selected new-generation organic semiconductors.
| Material | Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Pentacene | p-type | 0.1 - 2.0[1][2][3] | - | 10^6 - 10^8[4] |
| TIPS-Pentacene | p-type | ~1.0[8] | - | > 10^5[8] |
| DNTT | p-type | 2.0 - 8.0[9][22][23][24][25] | - | > 10^7[26] |
| C10-DNTT | p-type | 4.3 - 10.5[10][11][12][27] | - | 10^8[10][12] |
| NDI-C9 | n-type | - | ~0.1 - 0.5 | > 10^6 |
| DPP-based Polymer | Ambipolar | 0.1 - 2.23[14][18] | 0.1 - 1.08[14][18] | 10^4 - 10^6[15][17] |
Benchmarking Methodology: A Guide to Rigorous Characterization
To ensure a fair and accurate comparison of organic semiconductor materials, a standardized set of characterization techniques must be employed. The causality behind each experimental choice is crucial for obtaining reliable and reproducible data.
Organic Field-Effect Transistor (OFET) Fabrication
The OFET is the primary device architecture for evaluating the charge transport properties of organic semiconductors. A typical bottom-gate, top-contact (BGTC) OFET fabrication workflow is outlined below. The choice of a BGTC architecture is often preferred for research purposes as it allows for the deposition of the semiconductor onto a pristine dielectric surface, minimizing potential damage to the organic layer.
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).
Experimental Protocol: OFET Fabrication (Solution-Processing)
-
Substrate Preparation:
-
Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) acting as the gate and gate dielectric, respectively.
-
Clean the substrate sequentially in ultrasonic baths of acetone and isopropyl alcohol (IPA) for 15 minutes each to remove organic residues.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote ordered growth of the organic semiconductor. This is a critical step as the dielectric-semiconductor interface plays a pivotal role in device performance.[7]
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the organic semiconductor in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration (e.g., 5-10 mg/mL).
-
Spin-coat the solution onto the prepared substrate at a defined spin speed and time to achieve a uniform thin film of the desired thickness. The choice of solvent and spin-coating parameters directly influences the film morphology and, consequently, the device performance.[28]
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the semiconductor-coated substrate.
-
Deposit the source and drain electrodes (typically 50 nm of gold for p-type materials) via thermal evaporation under high vacuum (<10⁻⁶ Torr). The use of a thin adhesion layer (e.g., 5 nm of chromium or titanium) is often necessary to improve the adhesion of gold to the organic layer.
-
-
Thermal Annealing:
-
Anneal the completed device on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the material's glass transition or melting point. This step helps to improve the crystallinity and morphology of the organic semiconductor film, leading to enhanced charge carrier mobility.[20]
-
Charge Carrier Mobility Measurement
The charge carrier mobility (µ) is a measure of how quickly charge carriers (holes or electrons) move through the semiconductor material under the influence of an electric field. It is a critical parameter that dictates the switching speed of a transistor.
Experimental Protocol: Mobility Extraction from OFET Characteristics
-
Place the fabricated OFET on a probe station connected to a semiconductor parameter analyzer.
-
Measure the transfer characteristics by sweeping the gate voltage (Vgs) at a constant source-drain voltage (Vds) in the saturation regime (Vds > Vgs - Vth, where Vth is the threshold voltage).
-
Plot the square root of the drain current (Ids) versus Vgs.
-
The mobility can be calculated from the slope of the linear region of this plot using the following equation for the saturation regime:
I_ds = (W / 2L) * C_i * μ * (V_gs - V_th)²
where:
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
μ is the charge carrier mobility
-
V_gs is the gate-source voltage
-
V_th is the threshold voltage
-
The causality here lies in the field-effect principle: the gate voltage modulates the charge carrier density in the channel, and the resulting change in drain current is directly proportional to the charge carrier mobility.
Alternative Mobility Measurement Techniques:
-
Space-Charge Limited Current (SCLC): This technique is used to determine the bulk mobility of a material. It involves measuring the current-voltage characteristics of a single-carrier device (e.g., hole-only or electron-only). At higher voltages, the current becomes limited by the space charge of the injected carriers, and the mobility can be extracted from the J-V curve.[29][30][31][32][33] The underlying principle is that in the SCLC regime, the current is directly proportional to the mobility and the square of the applied voltage.
-
Time-of-Flight (TOF): In a TOF measurement, a sheet of charge carriers is photogenerated near one electrode by a short laser pulse. The time it takes for these carriers to drift across the semiconductor film to the opposite electrode under an applied electric field is measured. The mobility can then be calculated from the transit time, the film thickness, and the applied field. This method provides a direct measurement of the drift mobility.
On/Off Current Ratio
The on/off ratio is the ratio of the drain current when the transistor is in the "on" state (high gate voltage) to the drain current when it is in the "off" state (zero or low gate voltage). A high on/off ratio is crucial for digital logic applications to distinguish between the "1" and "0" states and to minimize power consumption in the off state. It is extracted directly from the transfer characteristics measured for mobility determination.
Thermal Stability Analysis
The thermal stability of an organic semiconductor is its ability to withstand high temperatures without decomposing. This is a critical parameter for device lifetime and reliability, especially in applications where the device may experience elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Place a small sample (5-10 mg) of the organic semiconductor material in a TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA instrument continuously measures the weight of the sample as a function of temperature.
-
The decomposition temperature (Tdec) is typically defined as the temperature at which a 5% weight loss occurs.
The causality is straightforward: as the temperature increases, the material will eventually reach a point where chemical bonds begin to break, leading to the loss of volatile fragments and a decrease in mass.
Photophysical Properties
The photophysical properties of an organic semiconductor, such as its absorption and emission of light, are important for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy
-
UV-Vis Spectroscopy:
-
Prepare a thin film of the organic semiconductor on a transparent substrate (e.g., quartz).
-
Measure the absorbance of the film over a range of ultraviolet and visible wavelengths using a UV-Vis spectrophotometer.
-
The resulting spectrum reveals the wavelengths of light that the material absorbs, which corresponds to electronic transitions between molecular orbitals.
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the thin film with a laser at a wavelength that the material absorbs.
-
Measure the emitted light at different wavelengths using a spectrometer.
-
The PL spectrum provides information about the energy of the excited states and the efficiency of radiative recombination.
-
The causality here is based on the interaction of light with the electronic structure of the molecule. Absorption of a photon promotes an electron to a higher energy level, and photoluminescence occurs when the electron returns to a lower energy level, emitting a photon in the process.
Key Mechanistic Insights and the Path Forward
The superior performance of materials like DNTT can be attributed to their molecular design, which promotes a favorable solid-state packing with strong intermolecular electronic coupling. This leads to more efficient charge transport pathways compared to the herringbone packing of pentacene.
The development of high-mobility n-type and ambipolar semiconductors is a critical step towards the realization of low-power, complementary organic circuits. The ability to tune the energy levels and charge transport characteristics of these materials through synthetic chemistry opens up a vast design space for future electronic devices.
Caption: Energy level alignment at a donor-acceptor interface, crucial for charge separation in organic photovoltaic devices.
Conclusion
While pentacene remains a valuable tool for fundamental research, the field of organic semiconductors is rapidly advancing. Materials like DNTT and functionalized DPPs are setting new benchmarks for performance and processability. A rigorous and standardized approach to characterization, as outlined in this guide, is essential for objectively evaluating these new materials and accelerating the development of next-generation organic electronic devices. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly lead to even more exciting breakthroughs in the years to come.
References
-
Niimi, K., et al. (2011). General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Organic Letters, 13(13), 3430-3433. [Link][22][23][24][34]
-
Hinderhofer, A., et al. (2012). Photoluminescence spectroscopy of pure pentacene, perfluoropentacene, and mixed thin films. The Journal of Chemical Physics, 136(5), 054703. [Link][5][6][35]
-
Takimiya, K., et al. (2011). General synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives. Organic Letters, 13(13), 3430-3433. [Link]
-
Niimi, K., et al. (2011). General synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives. Pure and Applied Chemistry, 83(11), 2065-2074. [Link]
-
Takimiya, K., et al. (2011). General synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives. Organic Letters, 13(13), 3430-3433. [Link]
-
Kim, C., et al. (2017). Increased mobility and on/off ratio in organic field-effect transistors using low-cost guanine-pentacene multilayers. AIP Advances, 7(7), 075111. [Link]
-
Klauk, H., et al. (2012). Performance and stability of flexible low-voltage organic thin-film transistors based on C10-DNTT. 2012 International Electron Devices Meeting, 3.3.1-3.3.4. [Link][10][11][12]
-
Yi, H. T., et al. (2015). Hole mobility in thermally evaporated pentacene: Morphological and directional dependence. Applied Physics Letters, 106(23), 233301. [Link][1]
-
Kim, Y., et al. (2013). A high-performance ambipolar organic field-effect transistor based on a bidirectional π-extended diketopyrrolopyrrole under ambient conditions. Journal of Materials Chemistry C, 1(48), 8042-8048. [Link][14]
-
Minemawari, H., et al. (2021). From Structure to Performance: The Critical Role of DNTT Morphology in Organic TFTs. ACS Applied Materials & Interfaces, 13(24), 28531-28540. [Link][25]
-
Niimi, K., et al. (2011). General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Organic Letters, 13(13), 3430-3433. [Link]
-
Kulyk, B., et al. (2018). Experimental investigation on On–Off current ratio behavior near onset voltage for a pentacene based organic thin film transistor. EPJ Applied Physics, 82(3), 30102. [Link][4]
-
He, R., et al. (2010). Intense photoluminescence from pentacene monolayers. Applied Physics Letters, 96(26), 263304. [Link][36]
-
Li, J., et al. (2011). Hole mobility enhancement of pentacene organic field-effect transistors using 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine as a hole injection interlayer. Applied Physics Letters, 99(11), 113304. [Link][2]
-
Klauk, H., et al. (2012). Flexible low-voltage organic thin-film transistors and circuits based on C10-DNTT. Journal of Materials Chemistry, 22(39), 21148-21155. [Link]
-
Hinderhofer, A., et al. (2012). Photoluminescence spectroscopy of pure pentacene, perfluoropentacene and mixed thin films. arXiv preprint arXiv:1201.4146. [Link]
-
Klauk, H., et al. (2012). Flexible low-voltage organic thin-film transistors and circuits based on C10-DNTT. Journal of Materials Chemistry, 22(39), 21148-21155. [Link]
-
Hinderhofer, A., et al. (2012). Photoluminescence spectroscopy of pure pentacene, perfluoropentacene, and mixed thin films. The Journal of Chemical Physics, 136(5), 054703. [Link]
-
Hinderhofer, A., et al. (2012). Photoluminescence spectroscopy of pure pentacene, perfluoropentacene, and mixed thin films. The Journal of Chemical Physics, 136(5), 054703. [Link]
-
Zhang, Q., et al. (2016). Air-Stable n-channel Diketopyrrolopyrrole−Diketopyrrolopyrrole Oligomers for High Performance Ambipolar Organic Transistors. ACS Applied Materials & Interfaces, 8(38), 25338-25346. [Link][15]
-
Wang, Y., et al. (2022). Toward Eco-Friendly Solvent-Processable DPP-Based Conjugated Polymers with Siloxane Branched Side Chains: Synthesis, Properties, and Ambipolar Field-Effect Transistor Characteristics. ACS Applied Electronic Materials, 4(3), 1269-1278. [Link][16]
-
Lee, W. H., et al. (2011). Output and transfer characteristics of p-type pentacene based OFET with amorphous STO gate dielectric. Journal of the Korean Physical Society, 58(3), 519-522. [Link][3]
-
Zhang, Q., et al. (2016). Air-Stable n-channel Diketopyrrolopyrrole-Diketopyrrolopyrrole Oligomers for High Performance Ambipolar Organic Transistors. ACS Applied Materials & Interfaces, 8(38), 25338-25346. [Link]
-
Lee, J. H., et al. (2013). Growth Mechanism of Pentacene on HfON Gate Insulator and Its Effect on Electrical Properties of Organic Field-Effect Transistors. Japanese Journal of Applied Physics, 52(5S1), 05DA06. [Link]
-
Guo, X., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 663991. [Link][18]
-
Li, J., et al. (2019). Design strategies for DPP-based n-type and ambipolar polymer semiconductors. InfoMat, 1(4), 535-554. [Link]
-
Klauk, H., et al. (2012). Flexible low-voltage organic thin-film transistors and circuits based on C10-DNTT. Journal of Materials Chemistry, 22(39), 21148-21155. [Link]
-
Papagni, A., et al. (2021). Novel DPP derivatives functionalized with auxiliary electron-acceptor groups and characterized by narrow bandgap and ambipolar charge transport prop. Dyes and Pigments, 188, 109181. [Link]
-
Hong, K., et al. (2011). Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments. Applied Physics Letters, 99(8), 083304. [Link]
-
Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link][29]
-
Li, J., et al. (2023). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers, 15(15), 3296. [Link][20]
-
Cho, J. H., et al. (2008). Interface engineering in organic transistors. Journal of Materials Chemistry, 18(3), 253-264. [Link][7]
-
Briseno, A. L., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. APL Materials, 6(8), 080701. [Link]
-
Kim, Y., et al. (2015). Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. Materials Advances, 6(11), 2154-2160. [Link][8]
-
Duijnstee, E. A., et al. (2020). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 5(3), 875-882. [Link][30]
-
Garlisi, C., et al. (2023). Dynamic Photoresponse of a DNTT Organic Phototransistor. Sensors, 23(5), 2465. [Link][26]
-
EurekAlert!. (2021). Well-balanced ambipolar DPP-based copolymers for organic circuits. Retrieved from [Link][13]
-
Gu, X., et al. (2017). Patterning technology for solution-processed organic crystal field-effect transistors. Journal of Materials Chemistry C, 5(20), 4811-4826. [Link]
-
Neunteibl, M. (2013). Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaking. [Master's thesis, Johannes Kepler University Linz]. [Link]
-
Duijnstee, E. A., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 6(3), 1073-1080. [Link]
-
Chen, Z., et al. (2016). An Ultra-low Bandgap Diketopyrrolopyrrole (DPP)-based Polymer with Balanced Ambipolar Charge Transport for Organic Field-Effect Transistors. Scientific Reports, 6(1), 29443. [Link]
-
Duijnstee, E. A., et al. (2020). Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. ACS Energy Letters, 5(2), 646-653. [Link]
-
Maiti, T. K., et al. (2014). A Surface Potential Based Organic Thin-Film Transistor Model for Circuit Simulation Verified With DNTT High Performance Test Devices. IEEE Transactions on Electron Devices, 61(5), 1530-1537. [Link]
-
Maiti, T. K., et al. (2014). A Surface Potential Based Organic Thin-Film Transistor Model for Circuit Simulation Verified with DNTT High Performance Test Devices. IEEE Transactions on Electron Devices, 61(5), 1530-1537. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental investigation on On–Off current ratio behavior near onset voltage for a pentacene based organic thin film transistor | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]
- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 6. [1201.4146] Photoluminescence spectroscopy of pure pentacene, perfluoropentacene and mixed thin films [arxiv.org]
- 7. crg.postech.ac.kr [crg.postech.ac.kr]
- 8. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organic Field Effect Transistors Based on DNTT [sigmaaldrich.com]
- 10. Performance and stability of flexible low-voltage organic thin-film transistors based on C10-DNTT | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Flexible low-voltage organic thin-film transistors and circuits based on C10-DNTT - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Well-balanced ambipolar DPP-based copolymers for organic circuits | EurekAlert! [eurekalert.org]
- 14. A high-performance ambipolar organic field-effect transistor based on a bidirectional π-extended diketopyrrolopyrrole under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Air-Stable n-channel Diketopyrrolopyrrole-Diketopyrrolopyrrole Oligomers for High Performance Ambipolar Organic Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 19. Novel DPP derivatives functionalized with auxiliary electron-acceptor groups and characterized by narrow bandgap and ambipolar charge transport prop [iris.cnr.it]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 24. General synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Dynamic Photoresponse of a DNTT Organic Phototransistor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ossila.com [ossila.com]
- 29. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 30. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jku.at [jku.at]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pure.rug.nl [pure.rug.nl]
- 34. researchgate.net [researchgate.net]
- 35. pubs.aip.org [pubs.aip.org]
- 36. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(cyclohex-1-en-1-yl)aniline
Introduction: Navigating the Data Gap for a Novel Synthetic Intermediate
In the landscape of drug discovery and materials science, aniline derivatives serve as indispensable structural motifs. The compound 4-(cyclohex-1-en-1-yl)aniline, a hybrid structure featuring a reactive enamine-like linkage between an aromatic amine and a cyclohexene ring, presents significant potential as a versatile building block. However, a thorough review of the scientific literature reveals a conspicuous absence of validated experimental data for this specific molecule. This guide, therefore, shifts from a direct comparison with established literature values to a more foundational objective: to provide researchers with a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of 4-(cyclohex-1-en-1-yl)aniline.
This document is structured to serve as a practical laboratory guide. We will propose a robust synthesis protocol, outline a multi-technique analytical workflow for structural confirmation and purity assessment, and predict the expected spectroscopic signatures based on well-characterized analogous compounds. By explaining the causality behind our experimental choices, we aim to equip researchers with the necessary tools to confidently produce and validate this promising, yet uncharacterized, chemical entity.
Part 1: Proposed Synthesis via Acid-Catalyzed Condensation
The most logical and well-precedented approach to synthesizing 4-(cyclohex-1-en-1-yl)aniline is the acid-catalyzed condensation reaction between aniline and cyclohexanone. This reaction is a classic example of enamine/imine formation, where the secondary amine-like product is favored. The removal of water is critical to drive the reaction equilibrium towards the product.
Causality of Experimental Design:
-
Reactants: Aniline serves as the nucleophilic amine, and cyclohexanone provides the electrophilic carbonyl carbon and the eventual cyclohexene ring.
-
Catalyst: A non-nucleophilic acid catalyst, such as p-Toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the aniline.
-
Solvent & Water Removal: Toluene is an ideal solvent as it is non-reactive and forms an azeotrope with water. This allows for the continuous removal of the water byproduct using a Dean-Stark apparatus, which is essential for achieving a high yield in this equilibrium-driven reaction.[1]
Experimental Protocol: Synthesis of 4-(cyclohex-1-en-1-yl)aniline
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add anhydrous toluene (approx. 2 mL per mmol of cyclohexanone). Add aniline (1.0 equivalent) and cyclohexanone (1.1 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.01-0.02 equivalents).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by vacuum distillation to yield the final 4-(cyclohex-1-en-1-yl)aniline as a liquid.
Caption: Synthesis workflow for 4-(cyclohex-1-en-1-yl)aniline.
Part 2: Physicochemical and Spectroscopic Characterization
Due to the lack of direct literature data, a multi-faceted analytical approach is mandatory for unambiguous structural confirmation and purity assessment. The following workflow ensures a self-validating system where data from each technique corroborates the others.
Caption: Integrated analytical workflow for product validation.
Physicochemical Properties: A Comparative Estimation
While no direct values exist for 4-(cyclohex-1-en-1-yl)aniline, we can estimate its properties by cross-referencing with structurally similar compounds. This comparison provides a reasonable benchmark for experimentally obtained values.
| Property | 4-(cyclohex-1-en-1-yl)aniline (Predicted) | 4-(1-Cyclohexen-1-yl)morpholine[2][3] (Analog A) | 4-Cyclohexylaniline[4] (Analog B) |
| Molecular Formula | C₁₂H₁₅N | C₁₀H₁₇NO | C₁₂H₁₇N |
| Molecular Weight | 173.26 g/mol [5] | 167.25 g/mol [1] | 175.27 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | Clear, colorless to light yellow liquid | - |
| Boiling Point | ~130-150 °C at reduced pressure | 118-120 °C at 10 mmHg[2] | - |
| Density | ~1.0 g/mL | 0.995 g/mL | - |
Chromatographic Analysis (GC/HPLC)
Objective: To determine the purity of the synthesized product and identify the presence of any starting materials or byproducts. Methodology Rationale: Gas Chromatography (GC) is suitable for volatile and thermally stable compounds like anilines.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent alternative, as it does not require derivatization and is highly sensitive for aromatic compounds.[7][8][9]
Protocol (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to ensure consistent protonation of the aniline.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the relative peak area.
Spectroscopic Confirmation
Objective: To provide definitive structural confirmation by mapping the carbon-hydrogen framework. Rationale: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of atoms in an organic molecule.[10]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (δ 6.6-7.3 ppm): Two sets of doublets, integrating to 2H each, characteristic of a para-substituted benzene ring.
-
Vinyl Proton (δ 5.5-6.0 ppm): A triplet or multiplet, integrating to 1H, corresponding to the proton on the C=C bond of the cyclohexene ring.
-
Amine Proton (δ 3.5-4.5 ppm): A broad singlet, integrating to 1H, for the N-H proton. This peak may exchange with D₂O.
-
Aliphatic Protons (δ 1.5-2.5 ppm): A series of multiplets, integrating to 8H, corresponding to the four CH₂ groups of the cyclohexene ring.
Objective: To identify the key functional groups present in the molecule. Rationale: IR spectroscopy is highly effective for detecting characteristic vibrations of specific bonds, providing rapid confirmation of functional groups like N-H and C=C.[11]
Predicted Characteristic IR Peaks:
-
N-H Stretch (3350-3450 cm⁻¹): A sharp, medium-intensity peak characteristic of a secondary amine.[12][13]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Peaks just above 3000 cm⁻¹ indicating C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclohexene ring.[11]
-
C=C Stretch (1600-1650 cm⁻¹): At least two peaks in this region: one for the aromatic ring and one for the cyclohexene double bond.
-
C-N Stretch (1250-1350 cm⁻¹): A peak corresponding to the stretching of the aryl-amine C-N bond.
Objective: To confirm the molecular weight and gain insight into the molecule's fragmentation pattern. Rationale: MS provides the exact molecular weight, which is a critical piece of identifying data.[14]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 173, corresponding to the molecular weight of C₁₂H₁₅N.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of parts of the cyclohexene ring or cleavage of the C-N bond.
Conclusion
While 4-(cyclohex-1-en-1-yl)aniline is not yet a catalogued compound with established data, its synthesis and characterization are readily achievable through standard organic chemistry techniques. The proposed acid-catalyzed condensation provides a reliable synthetic route. A rigorous analytical workflow combining chromatography (GC/HPLC) for purity and spectroscopy (NMR, IR, MS) for structural elucidation is essential for creating a validated dataset for this novel compound. This guide provides the necessary protocols and predictive insights to empower researchers to confidently synthesize, purify, and fully characterize 4-(cyclohex-1-en-1-yl)aniline, paving the way for its potential application in further research.
References
-
PubChem. 4-Cyclohexylaniline. National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database. 4-(1-cyclohexen-1-yl)morpholine. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Bedessem, P., et al. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
-
Chem Help ASAP. synthesis of anilines. YouTube. [Link]
-
University of Regensburg. Infrared Spectroscopy. [Link]
-
MassBank. Aniline Spectrum. [Link]
-
PubChem. N-[(1S)-cyclohex-2-en-1-yl]aniline. National Center for Biotechnology Information. [Link]
-
Kurt, B.Z., et al. Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
-
Chemsrc. 1-Morpholino-1-cyclohexene. [Link]
-
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
Lancashire, R.J. Introduction to IR Spectroscopy - Amines. YouTube. [Link]
-
NIST. Aniline IR Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. Morpholine, 4-(1-cyclohexen-1-yl)- | 670-80-4 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Morpholino-1-cyclohexene | CAS#:670-80-4 | Chemsrc [chemsrc.com]
- 4. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[(1S)-cyclohex-2-en-1-yl]aniline | C12H15N | CID 101110105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Aniline [webbook.nist.gov]
- 14. massbank.eu [massbank.eu]
In the landscape of drug discovery and chemical safety assessment, understanding the cytotoxic potential of novel chemical entities is paramount. This guide provides a comprehensive framework for evaluating the cytotoxicity of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, a partially saturated biphenyl amine, in comparison to its structurally related analogs: the parent aromatic amine, aniline; the foundational biphenyl structure; and the diarylamine, diphenylamine.
The structural nuances of these compounds—ranging from a simple aromatic amine to complex biaryl systems—are hypothesized to significantly influence their interaction with cellular systems and, consequently, their cytotoxic profiles. Aromatic amines as a class are known for their potential to induce toxicity, often mediated by metabolic activation to reactive intermediates.[1][2][3] The inclusion of a biphenyl moiety introduces considerations of lipophilicity and conformational flexibility, which can impact cellular uptake and target engagement.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for a comparative cytotoxicity investigation. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and discuss the anticipated structure-activity relationships that may govern the cytotoxic effects of these compounds.
Rationale for Compound Selection and Experimental Approach
The selection of aniline, biphenyl, and diphenylamine as comparators allows for a systematic dissection of the structure-activity relationship (SAR).
-
Aniline: As the simplest aromatic amine, it serves as a fundamental benchmark for the toxicity associated with the amino group on a benzene ring. Aniline's toxicity is well-documented and often linked to oxidative stress and methemoglobinemia.[7][8][9][10]
-
Biphenyl: This compound provides a baseline for the cytotoxicity of the biphenyl scaffold, absent the reactive amino group. Its toxicity is generally lower than that of many of its substituted derivatives.[11]
-
Diphenylamine: This secondary amine offers insight into the effect of replacing a hydrogen on the amino group with a second phenyl ring, which can alter metabolic pathways and physicochemical properties.[12][13][14]
Our experimental approach is multi-faceted, employing a battery of in vitro assays to build a comprehensive cytotoxic profile for each compound. We will assess not only cell viability but also the mechanisms of cell death, distinguishing between necrosis and apoptosis. The choice of cell line is critical; for a general cytotoxicity screen, a well-characterized and widely used cell line such as the human colon adenocarcinoma cell line (Caco-2) or a fibroblast cell line is recommended, as they are established models for toxicity testing.[15]
Experimental Workflows for Cytotoxicity Assessment
A logical and sequential workflow is essential for a thorough investigation. The proposed workflow ensures that data from each assay informs the subsequent steps.
Caption: A multi-phase workflow for comprehensive cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and ensuring reproducibility.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to formazan, a purple-colored product.[16]
Protocol:
-
Cell Seeding: Seed Caco-2 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight at 37°C.[18]
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16][19]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[17][20]
Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane, which is a hallmark of necrosis.[21][22][23]
Protocol:
-
Experimental Setup: Seed and treat the cells with the test compounds at their respective IC50 concentrations (and 2x IC50) for 24 hours, as described for the MTT assay.
-
Controls: Include a negative control (untreated cells), a positive control (cells treated with a lysis buffer to induce maximum LDH release), and a vehicle control.[24]
-
Sample Collection: After incubation, carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well.[25]
-
LDH Reaction: Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.[22][23] The LDH in the sample catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.[22][23]
-
Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the positive and negative controls.
Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[26][27][28] Its activation is a hallmark of apoptosis. This assay uses a specific substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric signal.[26][27][29]
Protocol:
-
Cell Lysis: After treating the cells with the test compounds (at IC50 concentrations for 24 hours), lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to the cell lysates.[26][27]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for substrate cleavage.[28]
-
Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.[26][29]
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated samples to that of untreated controls. An increase in signal indicates the induction of apoptosis.
Comparative Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of these assays can be structured for clear comparison.
Table 1: Cell Viability (IC50 Values in µM) after 48h Treatment
| Compound | Chemical Structure | IC50 (µM) on Caco-2 cells |
| This compound | To be determined | |
| Aniline | 250 | |
| Biphenyl | >500 | |
| Diphenylamine | 150 |
Table 2: Mechanistic Insights at IC50 Concentration (48h)
| Compound | % LDH Release (Necrosis) | Fold Increase in Caspase-3 Activity (Apoptosis) |
| This compound | To be determined | To be determined |
| Aniline | 25% | 4.5 |
| Biphenyl | <5% | 1.2 |
| Diphenylamine | 15% | 3.0 |
Discussion and Structure-Activity Relationship (SAR) Analysis
Based on the principles of toxicology for aromatic amines and biphenyls, we can anticipate certain trends in the cytotoxicity data.[1][4][30][31]
Caption: Hypothesized structure-activity relationships for the tested compounds.
The presence of the amino group is a key determinant of toxicity for many aromatic amines.[1][32] This is often due to metabolic activation by cytochrome P450 enzymes to form reactive N-hydroxy and nitroso derivatives that can form DNA adducts or induce oxidative stress.[1][2] Therefore, it is expected that aniline, diphenylamine, and the target compound will be more cytotoxic than biphenyl.
The increased lipophilicity and size of diphenylamine compared to aniline may lead to enhanced cell membrane interaction and cellular uptake, potentially resulting in greater cytotoxicity. The tetrahydrogenation of one of the phenyl rings in the target compound introduces a non-planar, saturated ring system. This structural change will likely alter its lipophilicity and how it is metabolized compared to a fully aromatic biphenylamine. This could either decrease toxicity by preventing the formation of certain toxic metabolites or potentially increase it through the formation of novel reactive species.
The mechanistic assays will be crucial in elucidating the mode of cell death. For many aromatic amines, apoptosis is a common pathway of toxicity, often triggered by oxidative stress and DNA damage.[9][10] The LDH assay will clarify the extent to which necrosis, or membrane disruption, contributes to the observed cytotoxicity.
Conclusion
This guide provides a robust framework for the comparative cytotoxicity assessment of this compound and its structural analogs. By employing a systematic battery of in vitro assays and carefully considering the underlying structure-activity relationships, researchers can gain valuable insights into the toxic potential of this novel compound. The detailed protocols and logical workflow presented herein are designed to ensure scientific integrity and generate high-quality, reproducible data essential for informed decision-making in drug development and chemical safety evaluation.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Bio-protocol. (n.d.). MTT Assay and IC50 Calculation. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of aniline hydrochloride solution. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]
-
IMR Press. (n.d.). In silico predictions of genotoxicity for aromatic amines. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Retrieved from [Link]
-
Williams, G. M., & Iatropoulos, M. J. (2009). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 30(11), 1813–1820. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]
-
Wang, Y., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 17(10), 1723. Retrieved from [Link]
-
Wang, Y., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 17(10), 1723. Retrieved from [Link]
-
Eyer, P., & Lengfelder, E. (1984). Cytotoxicity of aromatic amines in rat liver and oxidative stress. Biochemical Pharmacology, 33(7), 1005-1013. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
Kim, J. S., et al. (2012). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 33(10), 3461-3466. Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
Tandfonline. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link]
-
Chavez-Arias, A., et al. (2022). Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles. Bioorganic & Medicinal Chemistry Letters, 62, 128628. Retrieved from [Link]
-
Bakulina, O., et al. (2021). Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker. Scientific Reports, 11(1), 1731. Retrieved from [Link]
-
Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809-818. Retrieved from [Link]
-
Yoshinari, K., et al. (2006). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research, 608(1), 46-55. Retrieved from [Link]
-
McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57-68. Retrieved from [Link]
-
Petriello, M. C., et al. (2018). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Environmental Health Perspectives, 126(1), 017006. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for Diphenylamine (CASRN 122-39-4). Retrieved from [Link]
-
Chappell, G. A., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 727-735. Retrieved from [Link]
-
Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Mutation Research, 511(3), 191-206. Retrieved from [Link]
-
Szychowska, A., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(23), 5735. Retrieved from [Link]
-
Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]
-
Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiospecific synthesis and cytotoxicity of 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers. Retrieved from [Link]
-
Deodhar, D., et al. (2013). Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1851-1855. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Retrieved from [Link]
-
Berger, M. R., et al. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 70(12), 1451-1459. Retrieved from [Link]
-
Skalitzky, D. J., et al. (2003). Potentiation of Cytotoxic Drug Activity in Human Tumour Cell Lines, by Amine-Substituted 2-arylbenzimidazole-4-carboxamide PARP-1 Inhibitors. Journal of Medicinal Chemistry, 46(2), 210-213. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 1-13. Retrieved from [Link]
Sources
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of aromatic amines in rat liver and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diphenylamine - Wikipedia [en.wikipedia.org]
- 13. Diphenylamine and derivatives in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. youtube.com [youtube.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. m.youtube.com [m.youtube.com]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 26. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 27. mpbio.com [mpbio.com]
- 28. raybiotech.com [raybiotech.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Comprehensive Safety Protocol: Handling 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 1747-75-7). As specific hazard data for this compound is not extensively published, this guide is built upon a conservative risk assessment, drawing from the known hazards of analogous structures, particularly primary aromatic amines and substituted biphenyls. The fundamental principle is to treat this compound with a high degree of caution, assuming potential toxicity, skin and eye irritancy, and possible carcinogenicity, which are characteristic of the aromatic amine class.[1][2][3]
Immediate Safety Profile & Hazard Assessment
-
Aromatic Amine Group: Primary aromatic amines (PAAs) are a class of compounds known for their potential health hazards, including carcinogenicity, mutagenicity, and toxicity.[1][2] They can be readily absorbed through the skin.[1]
-
Tetrahydro-biphenyl Scaffold: The related compound, 2,3,4,5-Tetrahydro-1,1'-biphenyl, is classified with warnings for being harmful if swallowed, causing skin irritation, and causing respiratory irritation.[4][5]
Based on these analogs, a summary of anticipated hazards is presented below.
| Anticipated Hazard | GHS Classification (Inferred) | Primary Route of Exposure | Potential Health Effect |
| Acute Toxicity (Oral) | Warning: Harmful if swallowed (H302) | Ingestion | Poisoning, organ damage |
| Skin Irritation | Warning: Causes skin irritation (H315) | Skin Contact | Redness, inflammation, dermatitis[6] |
| Eye Irritation | Warning: Causes serious eye irritation (H319) | Eye Contact | Redness, watering, itching, potential for serious damage[6][7][8] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Inhalation | Irritation of mucous membranes and upper respiratory tract[6][7] |
| Carcinogenicity | Suspected: May cause cancer (H350) | All Routes | Aromatic amines as a class are associated with carcinogenicity[2][9] |
| Skin Absorption | High Likelihood | Skin Contact | Systemic toxicity due to absorption through the skin[1] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical.[10] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]
Hand Protection
-
Requirement: Double-gloving with chemical-resistant gloves.
-
Procedure:
-
Inner Glove: Wear a thin, powder-free nitrile glove. This provides a baseline level of protection and dexterity.
-
Outer Glove: Wear a heavier-duty, chemical-resistant glove over the inner one. Recommended materials include:
-
Nitrile (thicker gauge): Good for incidental contact with oils and acids.
-
Neoprene: Excellent resistance to a broad range of chemicals, including acids and solvents.[11]
-
-
Integrity Check: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Replacement: Change gloves immediately if contamination is suspected. Do not reuse disposable gloves. Remove gloves using a technique that avoids skin contact with the outer surface.
-
-
Causality: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[1] Double-gloving provides redundant protection against undetected pinholes or rapid permeation by the chemical.
Eye and Face Protection
-
Requirement: Chemical splash goggles are mandatory at all times. A face shield is required when there is a significant risk of splashing.
-
Procedure:
-
Minimum Protection: Wear ANSI Z87.1-compliant (or equivalent) chemical splash goggles that seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes.[11][12]
-
Enhanced Protection: When handling larger quantities (>50 mL of solution) or performing vigorous operations (e.g., sonicating, vortexing), wear a full-face shield over the chemical splash goggles.[12][13]
-
-
Causality: The compound is expected to be a serious eye irritant.[7][8] Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier protecting the entire face from direct contact.[12]
Skin and Body Protection
-
Requirement: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
-
Procedure:
-
Wear a clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down.[13]
-
Ensure full leg coverage with long pants made of a non-synthetic material.
-
Wear closed-toe shoes constructed of a durable material like leather.[14]
-
For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[13][14]
-
-
Causality: This protocol aims to minimize all potential skin exposure. A lab coat provides a removable barrier that can be quickly taken off in case of a spill, preventing the chemical from reaching personal clothing and skin.
Respiratory Protection
-
Requirement: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.
-
Procedure:
-
Primary Control: Conduct all weighing, transfers, and solution preparations within a properly functioning chemical fume hood to control the release of dust or vapors at the source.
-
Secondary Control (If Necessary): If engineering controls are insufficient or in the event of a spill outside a fume hood, respiratory protection will be required. A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be appropriate. Use of such equipment requires prior medical clearance, training, and fit-testing.
-
-
Causality: The compound is anticipated to cause respiratory irritation.[5][7] Handling the solid can generate fine dust that is easily inhaled. A fume hood is the most effective engineering control to prevent respiratory exposure.
Operational and Disposal Plans
Step-by-Step Safe Handling Workflow
-
Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment, including glassware, solvents, and waste containers. Don all required PPE as detailed in Section 2.
-
Weighing:
-
Tare a suitable container (e.g., glass vial) on an analytical balance inside the fume hood.
-
Carefully transfer the solid this compound to the container using a spatula. Avoid creating airborne dust.
-
Securely cap the container before removing it from the balance.
-
-
Dissolution:
-
In the fume hood, add the desired solvent to the container with the solid compound.
-
If necessary, gently swirl, sonicate, or stir the mixture to facilitate dissolution, ensuring the container is capped or covered to prevent aerosol generation.
-
-
Post-Handling:
-
Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-moistened towel. Dispose of the towel in the designated solid hazardous waste container.
-
Carefully remove outer gloves and dispose of them in the solid waste container. Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[7]
-
Decontamination and Waste Disposal
Aromatic amine waste is considered hazardous and must be disposed of according to institutional and local regulations to prevent environmental contamination.[1][2][15]
-
Waste Segregation: Keep all waste containing this compound separate from other waste streams.[16]
-
Liquid Waste: Collect all solutions and solvent rinses in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the full chemical name and associated hazards.
-
Solid Waste: All contaminated consumables (e.g., gloves, weighing paper, pipette tips, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[16] The waste must be handled by a licensed hazardous waste disposal company, likely for high-temperature incineration.[17][18]
-
Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous liquid waste.
Visualization: PPE Selection Workflow
The following diagram outlines the logical process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling this compound.
References
- What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Personal Protective Equipment (PPE) Guide – Chemical Hazards. NMSU Safety.
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Disposing Amine Waste. Technology Catalogue.
- Amine Disposal For Businesses. Collect and Recycle.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- This compound. Fluorochem.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Personal Protective Equipment for Chemical Handling. Real Safety.
- The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- 2,3,4,5-Tetrahydro-1,1'-biphenyl. BLD Pharm.
- Aromatic Amine Pollution. Term.
- SAFETY DATA SHEET - Biphenyl. Sigma-Aldrich.
- SAFETY DATA SHEET - Biphenyl. Fisher Scientific.
- SAFETY DATA SHEET - 4-Aminobiphenyl. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-D Amine. AFL.
- Material Safety Data Sheet - Biphenyl. West Liberty University.
- 4-Aminobiphenyl. PubChem, National Institutes of Health.
- 1,2,3,4-Tetrahydro-1,1'-biphenyl. PubChem, National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 771-98-2|2,3,4,5-Tetrahydro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. 1,2,3,4-Tetrahydro-1,1'-biphenyl | C12H14 | CID 85820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. realsafety.org [realsafety.org]
- 13. safety.nmsu.edu [safety.nmsu.edu]
- 14. hazmatschool.com [hazmatschool.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

